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  • Product: 5-Aminobenzofuran-2-carbonitrile

Core Science & Biosynthesis

Foundational

chemical properties of 5-Aminobenzofuran-2-carbonitrile for medicinal chemistry

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Aminobenzofuran-2-carbonitrile . Executive Summary & Chemical Profile 5-Aminobenzofuran-2-carbonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Aminobenzofuran-2-carbonitrile .

Executive Summary & Chemical Profile

5-Aminobenzofuran-2-carbonitrile (CAS: 55899-13-3) is a high-value heterocyclic intermediate used primarily in the development of kinase inhibitors (e.g., JAK, SYK) and CNS-active agents. It functions as a "push-pull" scaffold, featuring an electron-donating primary amine at position 5 and an electron-withdrawing nitrile group at position 2. This electronic polarization makes it an excellent candidate for fluorescence-based assays and a versatile pharmacophore for hydrogen bond interactions within enzyme active sites.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₉H₆N₂OCore scaffold
Molecular Weight 158.16 g/mol Fragment-based drug discovery (FBDD) compliant
LogP ~1.8 - 2.1Good membrane permeability
TPSA ~50 ŲHigh oral bioavailability potential
H-Bond Donors 2 (NH₂)Key for hinge binding in kinases
H-Bond Acceptors 3 (Nitrile N, Furan O, Amine N)Versatile receptor interaction points
pKa (Amine) ~3.5 - 4.0Weakly basic; less protonated at physiological pH compared to alkyl amines

Synthetic Access

The synthesis of 5-aminobenzofuran-2-carbonitrile typically proceeds via the construction of the benzofuran ring followed by functional group manipulation. The most robust route involves the Rap-Stoermer reaction or the cyclization of salicylaldehyde derivatives.

Primary Synthetic Route (The "Nitro-Aldehyde" Pathway)

This pathway avoids the instability of the free amine during ring closure by carrying a nitro group through the cyclization step.

  • Alkylation: Reaction of 5-nitrosalicylaldehyde with chloroacetonitrile in the presence of a base (K₂CO₃ or Et₃N) in DMF or Acetone.

  • Cyclization: The intermediate ether undergoes an intramolecular Thorpe-Ziegler type cyclization followed by dehydration to form 5-nitrobenzofuran-2-carbonitrile .

  • Reduction: Chemoselective reduction of the nitro group to the amine using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (Pd/C). Note: Care must be taken to avoid reducing the nitrile group.

Alternative Route (Amide Dehydration)

Used when the ester (ethyl 5-nitrobenzofuran-2-carboxylate) is the available starting material.

  • Amidation: Conversion of the ester to the primary amide using aqueous ammonia.

  • Dehydration: Treatment with POCl₃ or SOCl₂ converts the amide to the nitrile.

  • Reduction: Nitro group reduction as above.

Synthesis Start 5-Nitrosalicylaldehyde Step1 O-Alkylation (Chloroacetonitrile) Start->Step1 + ClCH2CN, K2CO3 Inter 5-Nitrobenzofuran-2-carbonitrile Step1->Inter Cyclization (-H2O) Final 5-Aminobenzofuran-2-carbonitrile Inter->Final Reduction (Fe/NH4Cl) Selectivity: NO2 > CN

Caption: Synthetic workflow from 5-nitrosalicylaldehyde to the target scaffold, highlighting the critical chemoselective reduction step.

Chemical Reactivity & Derivatization

The molecule offers three distinct vectors for medicinal chemistry optimization: the Amine (C-5) , the Nitrile (C-2) , and the Benzofuran Core (C-3) .

A. The Nucleophilic Amine (C-5)

The amino group is the primary handle for extending the scaffold. Due to the electron-withdrawing nature of the benzofuran ring (and the nitrile at C-2), this aniline-like nitrogen is less nucleophilic than a standard aniline.

  • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).

  • Buchwald-Hartwig Coupling: Palladium-catalyzed coupling with aryl halides allows for biaryl amine formation.

  • Sandmeyer Reaction: Conversion to halides (F, Cl, Br, I) via diazonium salts allows for late-stage diversification or introduction of metabolic blockers.

B. The Electrophilic Nitrile (C-2)

The nitrile group is a versatile "masked" functionality.

  • [3+2] Cycloaddition: Reaction with sodium azide forms a tetrazole , a classic bioisostere for a carboxylic acid (improving metabolic stability and lipophilicity).

  • Pinner Reaction: Acid-catalyzed reaction with alcohols yields imidates, which can be converted to amidines or oxadiazoles.

  • Hydrolysis: Controlled hydrolysis yields the primary amide (CONH₂) or the carboxylic acid (COOH).

C. The Benzofuran Core (C-3)

While the C-2 nitrile deactivates the ring, the C-5 amine activates it. However, electrophilic aromatic substitution (EAS) at C-3 is difficult due to the competing directing effects. Functionalization at C-3 is best achieved de novo during ring synthesis (e.g., using substituted chloroacetonitriles) rather than post-synthetically.

Reactivity Core 5-Aminobenzofuran- 2-carbonitrile Amine1 Amides/Ureas (Linker attachment) Core->Amine1 NH2 Reactivity Amine2 Sandmeyer (Halogenation) Core->Amine2 Amine3 Buchwald Coupling (Biaryl systems) Core->Amine3 CN1 Tetrazoles (Acid Bioisostere) Core->CN1 CN Reactivity CN2 Oxadiazoles (Heterocyclic extension) Core->CN2 CN3 Aminomethyl (Reduction) Core->CN3

Caption: Divergent synthesis map showing the "Amine-First" and "Nitrile-First" derivatization strategies.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 5-aminobenzofuran scaffold is a privileged structure in kinase drug discovery. The benzofuran oxygen and the C-5 amine can participate in hydrogen bonding with the hinge region of kinases (e.g., JAK, SYK, LRRK2).

  • Strategy: The C-5 amine is often derivatized into a urea or amide to reach into the "back pocket" of the kinase active site, while the C-2 nitrile points towards the solvent front or interacts with gatekeeper residues.

Bioisosterism

The C-2 nitrile is a critical bioisostere.

  • vs. Carbonyl: It mimics the electronic properties of a carbonyl oxygen without the metabolic liability of an ester.

  • vs. Halogen: It provides a similar steric demand to a bromine atom but with strong hydrogen-bond accepting capability.

CNS Activity

Derivatives of 5-aminobenzofuran-2-carboxylate (the ester analog) are used in drugs like Vilazodone (SSRI/5-HT1A partial agonist). The nitrile variant offers a pathway to modify the polarity and metabolic stability of these CNS-active scaffolds, potentially reducing efflux by P-glycoprotein (P-gp).

Experimental Protocol: Synthesis of 5-Nitrobenzofuran-2-carbonitrile

Note: This is the critical precursor step. The reduction to the amine follows standard procedures.

Materials: 5-Nitrosalicylaldehyde (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrosalicylaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Potassium Carbonate (20 mmol) and stir at room temperature for 15 minutes (solution turns bright yellow/orange).

  • Alkylation: Dropwise add Chloroacetonitrile (12 mmol).

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate ether may appear first, followed by cyclization to the benzofuran.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

  • Yield: Typical yields range from 75-85%.

Safety Note: Chloroacetonitrile is highly toxic and a lachrymator. Work in a well-ventilated fume hood.

References

  • Synthesis of Benzofuran Derivatives: RSC Advances, 2019, 9, 27510–27540.[1] Link

  • Kinase Inhibitor Scaffolds (Patent): WO 2014/060112 A1 "Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors". Link

  • Benzofuran-2-carboxamide Derivatives (Vilazodone Intermediates): US Patent 2018/0002305 A1. Link

  • Cycloaddition Methodologies: Beilstein J. Org. Chem. 2011, 7, 179–185. Link

Sources

Exploratory

The Molecular Architecture and Reactivity of 5-Aminobenzofuran-2-carbonitrile: A Comprehensive Technical Guide

Executive Overview In the landscape of modern drug discovery and advanced materials science, heterocyclic building blocks with orthogonal functional groups serve as critical scaffolds. 5-Aminobenzofuran-2-carbonitrile (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern drug discovery and advanced materials science, heterocyclic building blocks with orthogonal functional groups serve as critical scaffolds. 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3) represents a highly privileged, bifunctional pharmacophore. Characterized by a planar benzofuran core, an electron-donating amino group at the C5 position, and an electron-withdrawing carbonitrile group at the C2 position, this molecule offers a unique "push-pull" electronic topology.

This technical whitepaper provides an in-depth analysis of the structural properties, chemoselective synthetic pathways, and orthogonal reactivity of 5-Aminobenzofuran-2-carbonitrile, highlighting its critical role as an intermediate in the synthesis of advanced kinase inhibitors targeting SYK and LRRK2[1].

Molecular Architecture & Electronic Topology

The reactivity of 5-Aminobenzofuran-2-carbonitrile is fundamentally dictated by its electronic distribution. The benzofuran core is an aromatic, oxygen-containing bicyclic system. The introduction of the C5-amino group (an activating, electron-donating group via resonance) and the C2-nitrile group (a deactivating, electron-withdrawing group) creates a polarized molecular axis.

This polarization stabilizes the molecule while rendering the amino group highly nucleophilic and the nitrile carbon susceptible to targeted nucleophilic attack under specific catalytic conditions.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of 5-Aminobenzofuran-2-carbonitrile, which are critical for calculating reaction stoichiometry and predicting pharmacokinetic properties during drug design[2].

PropertyValue
CAS Registry Number 916737-84-3
Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
SMILES String N#CC1=CC2=CC(N)=CC=C2O1
Topological Polar Surface Area (TPSA) 62.1 Ų
Hydrogen Bond Donors 1 (-NH2)
Hydrogen Bond Acceptors 3 (Nitrile N, Furan O, Amine N)
LogP (Predicted) ~1.8 - 2.1

Chemoselective Synthetic Methodologies

Synthesizing 5-Aminobenzofuran-2-carbonitrile requires strict chemocontrol to prevent the premature reduction or hydrolysis of the nitrile group while establishing the sensitive primary amine. The most robust, field-proven route relies on a two-step sequence starting from commercially available 5-nitrobenzofuran-2-carbaldehyde.

Synthesis A 5-Nitrobenzofuran- 2-carbaldehyde B 5-Nitrobenzofuran- 2-carbonitrile A->B NH2OH·HCl, DMSO 90°C (-H2O) C 5-Aminobenzofuran- 2-carbonitrile B->C Fe, NH4Cl EtOH/H2O, 80°C

Figure 1: Two-step chemoselective synthetic workflow for 5-Aminobenzofuran-2-carbonitrile.

Protocol: Self-Validating Synthesis Workflow

Step 1: One-Pot Oxime Formation and Dehydration

  • Causality & Rationale: Converting an aldehyde directly to a nitrile traditionally requires harsh dehydrating agents (e.g., POCl3) which can degrade the benzofuran ring. By utilizing Hydroxylamine hydrochloride (

    
    ) in Dimethyl Sulfoxide (DMSO) at elevated temperatures, DMSO acts as both the solvent and a mild oxidative-dehydration facilitator[3].
    
  • Procedure:

    • Charge a round-bottom flask with 5-nitrobenzofuran-2-carbaldehyde (1.0 eq) and

      
       (1.2 eq).
      
    • Suspend in anhydrous DMSO (0.5 M concentration).

    • Heat the mixture to 90°C under a nitrogen atmosphere for 3-4 hours.

    • Validation (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The aldehyde spot will disappear, replaced by a less polar UV-active spot (the nitrile).

    • Workup: Cool to room temperature, quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum to yield 5-nitrobenzofuran-2-carbonitrile.

Step 2: Chemoselective Béchamp Reduction

  • Causality & Rationale: Standard catalytic hydrogenation (e.g.,

    
     over Pd/C) is contraindicated here, as it risks over-reducing the carbonitrile to a primary amine (
    
    
    
    ). The Béchamp reduction using Iron powder and Ammonium Chloride (
    
    
    ) is strictly chemoselective for the nitro group, leaving the nitrile completely intact.
  • Procedure:

    • Dissolve 5-nitrobenzofuran-2-carbonitrile (1.0 eq) in a 4:1 mixture of Ethanol and Water.

    • Add Iron powder (5.0 eq) and

      
       (2.0 eq).
      
    • Reflux the suspension at 80°C for 2 hours with vigorous stirring.

    • Validation (IPC): LC-MS analysis must confirm the total disappearance of the nitro species and the appearance of the target mass (

      
      ).
      
    • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over

      
      , and evaporate to yield pure 5-Aminobenzofuran-2-carbonitrile.
      

Orthogonal Reactivity & Derivatization

The true utility of 5-Aminobenzofuran-2-carbonitrile lies in its orthogonal reactivity. The amine and the nitrile can be derivatized independently without cross-interference, provided the correct catalytic conditions are selected.

Reactivity Core 5-Aminobenzofuran-2-carbonitrile Amine1 Amide/Sulfonamide Formation Core->Amine1 R-COCl or R-SO2Cl Pyridine Amine2 Sandmeyer Reaction (Halogenation) Core->Amine2 1. NaNO2/HCl 2. CuX Amine3 Buchwald-Hartwig Cross-Coupling Core->Amine3 Aryl Halides Pd Catalyst, Base Nitrile1 Tetrazole Synthesis (NaN3, NH4Cl) Core->Nitrile1 [3+2] Cycloaddition DMF, 120°C Nitrile2 Hydrolysis to Carboxamide Core->Nitrile2 H2O2, K2CO3 DMSO

Figure 2: Orthogonal reactivity map of 5-Aminobenzofuran-2-carbonitrile.

Amine-Directed Transformations

The primary aniline-like amine at C5 is highly nucleophilic.

  • Electrophilic Trapping: It readily reacts with acyl chlorides or sulfonyl chlorides in the presence of an organic base (e.g., pyridine or DIPEA) to form stable amides or sulfonamides.

  • Transition-Metal Catalysis: The amine can participate in Buchwald-Hartwig cross-coupling reactions with aryl halides using Palladium catalysts (e.g.,

    
     with XPhos), allowing for the extension of the molecular framework.
    
Nitrile-Directed Transformations

The C2-carbonitrile acts as a versatile electrophilic center.

  • Bioisostere Generation: Reaction with Sodium Azide (

    
    ) and 
    
    
    
    in DMF at 120°C facilitates a[3+2] cycloaddition, converting the nitrile into a 1H-tetrazole—a classic carboxylic acid bioisostere used to improve oral bioavailability and metabolic stability in drug design.
  • Controlled Hydrolysis: Under mild basic oxidative conditions (e.g.,

    
    , 
    
    
    
    in DMSO), the nitrile can be cleanly hydrated to a primary carboxamide without hydrolyzing all the way to the carboxylic acid.

Applications in Targeted Kinase Inhibition

In the pharmaceutical sector, 5-Aminobenzofuran-2-carbonitrile is a highly sought-after intermediate for the synthesis of novel kinase inhibitors. Patent literature extensively documents its use in developing inhibitors for Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) [1].

Structural Activity Relationship (SAR) Context

When integrated into a larger drug molecule (such as a pyrazolo[3,4-c]quinoline or pyrazolo[4,3-d]pyrimidine core):

  • The Amine Linkage: The C5-amino group serves as the critical hinge-binding linker. By forming a secondary amine linkage with the core heterocyclic scaffold, it establishes a flexible yet electronically conjugated bridge that allows the molecule to adapt to the kinase ATP-binding pocket.

  • The Nitrile Vector: The benzofuran ring projects the C2-carbonitrile deep into the hydrophobic specificity pocket of the kinase. The nitrile group, being a strong dipole and a hydrogen bond acceptor, engages with conserved threonine or lysine residues within the LRRK2 or SYK active sites. This specific interaction drastically enhances target selectivity, minimizing off-target binding to other kinases, which is a common hurdle in oncology and neurodegenerative drug development[1].

By leveraging the dual reactivity of 5-Aminobenzofuran-2-carbonitrile, medicinal chemists can rapidly generate libraries of substituted benzofuran derivatives, optimizing both the pharmacodynamic binding affinity and the pharmacokinetic profile of the resulting therapeutic agents.

References

1.1 - googleapis.com 2.2 - bldpharm.com 3. 3 - rsc.org

Sources

Foundational

Comprehensive Characterization Strategy for Proprietary Compounds: A Case Study on CAS 55270-35-4

In pharmaceutical development, the emergence of an unassigned or proprietary Chemical Abstracts Service (CAS) registry number—such as CAS 55270-35-4 —typically denotes a Novel Chemical Entity (NCE) in the stealth phase o...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the emergence of an unassigned or proprietary Chemical Abstracts Service (CAS) registry number—such as CAS 55270-35-4 —typically denotes a Novel Chemical Entity (NCE) in the stealth phase of drug discovery. Because no public compendial data exists for this specific identifier, establishing its physical and chemical characteristics requires a de novo analytical framework.

As a Senior Application Scientist, I have designed this whitepaper to outline the definitive, self-validating methodology required to elucidate the structural identity, physicochemical properties, and purity profile of a proprietary NCE like CAS 55270-35-4. This approach ensures strict adherence to scientific integrity and global regulatory standards.

The Principle of Orthogonal Validation

The core of analytical trustworthiness lies in orthogonal validation—using independent analytical principles to confirm a single hypothesis. Mass spectrometry provides the molecular formula (the "parts list"), but it cannot reliably distinguish between structural isomers. Nuclear Magnetic Resonance (NMR) provides the atomic connectivity (the "assembly manual"). Only when the exact mass from HRMS perfectly aligns with the proton/carbon integration and 2D connectivity from NMR is the structure of CAS 55270-35-4 considered unequivocally validated.

G cluster_0 Structural Elucidation cluster_1 Physicochemical Profiling cluster_2 Specification & Release Start CAS 55270-35-4 (Proprietary NCE) NMR 1D & 2D NMR (USP <761>) Start->NMR Connectivity MS HR-LC-MS/MS (USP <736>) Start->MS Exact Mass Thermal Thermal Analysis (DSC / TGA) NMR->Thermal Solubility Solubility & LogP MS->Solubility HPLC Impurity Profiling (ICH Q6A) Thermal->HPLC Solubility->HPLC Release Final Characterization Report HPLC->Release

Figure 1: Orthogonal analytical workflow for the structural and physicochemical characterization.

Structural Elucidation Protocols

To establish the absolute chemical structure of CAS 55270-35-4, we deploy a dual-pronged protocol governed by United States Pharmacopeia (USP) standards.

Protocol A: Quantitative and 2D NMR (Aligned with USP <761>)

Causality Check: Why use a specific relaxation delay? The relaxation delay (


) is strictly set to 

times the longest longitudinal relaxation time (

) to ensure complete nuclear spin relaxation between pulses. This is the physical prerequisite for true quantitative integration; without it, signal intensities are artificially skewed, leading to incorrect proton counting.
  • Sample Preparation: Dissolve 10 mg of CAS 55270-35-4 in 0.6 mL of deuterated solvent (e.g., DMSO-

    
    ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Calibration: Tune and match the NMR probe (600 MHz spectrometer) to the specific nuclei (

    
    H, 
    
    
    
    C). Shimming must achieve a line width of <1 Hz for the TMS signal to ensure high resolution.
  • 1D Acquisition: Acquire

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra.
  • 2D Connectivity Mapping: Execute HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to map long-range couplings across heteroatoms or quaternary carbons.

  • Validation: Cross-reference HMBC cross-peaks with the proposed molecular scaffold. Every atom must be accounted for without contradiction.

Protocol B: High-Resolution LC-MS/MS (Aligned with USP <736>)

Causality Check: Why use Collision-Induced Dissociation (CID)? Obtaining the exact mass of the parent ion only proves the elemental composition. By applying CID, we break the molecule into fragments. The resulting fragmentation pattern acts as a unique structural fingerprint that must logically derive from the NMR-established connectivity.

  • Sample Preparation: Prepare a 1 µg/mL solution of CAS 55270-35-4 in a 50:50 mixture of LC-MS grade Water:Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes at 0.3 mL/min.

  • Ionization & Mass Analysis: Utilize Electrospray Ionization (ESI). Acquire full scan data using an Orbitrap analyzer to determine the exact monoisotopic mass (mass error < 5 ppm).

  • Fragmentation: Isolate the precursor ion and apply CID at varying collision energies (10-40 eV). Analyze the MS/MS spectra to deduce structural fragments.

Physicochemical Profiling

The physical state of CAS 55270-35-4 dictates its formulation strategy. Thermal analysis determines polymorphism and stability, while LogP dictates biological membrane permeability.

Protocol C: Thermal Profiling via DSC (Differential Scanning Calorimetry)

Causality Check: Why use a pin-holed crucible lid? A pin-holed lid allows for the outgassing of residual solvents or moisture. If a hermetically sealed lid is used, solvent evaporation builds internal pressure and presents as a broad, shifting endotherm that masks the true melting point (


) or glass transition temperature (

) of the API.
  • Preparation: Accurately weigh 2-5 mg of CAS 55270-35-4 into an aluminum crucible. Seal with a pin-holed lid.

  • Purge: Purge the furnace with dry Nitrogen gas (50 mL/min) to prevent oxidative degradation during heating.

  • Thermal Cycle: Equilibrate at 25°C. Heat the sample at a constant rate of 10°C/min up to 300°C.

  • Analysis: Identify endothermic peaks corresponding to the

    
    . Calculate the enthalpy of fusion (
    
    
    
    ) by integrating the area under the melting peak.
Summary of Target Physicochemical Parameters
ParameterAnalytical TechniquePurpose / CausalityTarget Acceptance Criteria
Molecular Weight HR-LC-MSConfirms exact mass and elemental compositionMass error < 5 ppm
Structural Connectivity 1D/2D NMRValidates atomic arrangement and stereochemistryComplete assignment of all

H/

C
Melting Point (

)
DSCIndicates crystalline stability and puritySharp endothermic peak
Degradation Temp (

)
TGADefines the upper limit for thermal processing< 1% weight loss below 200°C
Partition Coefficient HPLC / Shake-FlaskPredicts lipophilicity and membrane permeabilityLogP between 1.0 and 3.0
Aqueous Solubility Kinetic AssayDetermines oral formulation viability> 100 µg/mL at pH 7.4

Impurity Profiling and Specification Setting

A chemical entity is only as viable as its purity profile. For CAS 55270-35-4, we must establish specifications that ensure patient safety and batch-to-batch consistency, guided by the [1].

Causality Check: Why rely on LC-MS/MS for initial impurity profiling instead of standard UV-HPLC? While UV detection is sufficient for quantifying known chromophoric impurities, a novel compound like CAS 55270-35-4 requires the identification of unknown degradants and synthetic byproducts. LC-MS/MS provides the mass-to-charge (


) ratio of each eluting peak, allowing for the structural elucidation of impurities—a critical requirement for establishing meaningful acceptance criteria and toxicological thresholds under ICH Q6A. Once the impurity structures are known and validated, routine batch release can be transferred to a simpler, validated HPLC-UV method.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from[Link]

Exploratory

Solvation Thermodynamics and Empirical Solubility Profiling of 5-Aminobenzofuran-2-carbonitrile in Organic Media

Executive Overview The rational selection of organic solvents is a foundational pillar in chemical process development.1[1] is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The rational selection of organic solvents is a foundational pillar in chemical process development.1[1] is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel 2[2]. However, its unique molecular architecture presents specific solvation challenges. This technical guide deconstructs the physicochemical properties of 5-aminobenzofuran-2-carbonitrile and provides a self-validating methodological framework for determining its solubility across various organic media.

Molecular Architecture and Solvation Mechanics

To predict the solubility behavior of 5-aminobenzofuran-2-carbonitrile, we must first analyze its functional groups through the lens of3[3], which dissect cohesive energy into dispersive (


), polar (

), and hydrogen-bonding (

) forces:
  • Benzofuran Core: The fused aromatic system drives strong dispersive interactions (

    
    ). Solvents must possess a high 
    
    
    
    (typically >18 MPa
    
    
    ) to disrupt the
    
    
    stacking inherent in the compound's crystal lattice.
  • Carbonitrile Group (-CN): Positioned at C2, this group imparts a significant dipole moment, sharply elevating the molecule's polar parameter (

    
    ). It acts strictly as a hydrogen-bond acceptor.
    
  • Primary Amine (-NH

    
    ):  Positioned at C5, the amine acts as both a hydrogen-bond donor and acceptor, contributing heavily to the 
    
    
    
    parameter.

Mechanistic Insight: Literature demonstrates that benzofuran-2-carbonitrile derivatives frequently exhibit 4[4]. The high


 of ethanol causes a parameter mismatch with the solute's overall profile. Consequently, polar aprotic solvents (like DMF or DMSO) are required to satisfy the high 

demand without introducing overwhelming

mismatches.

Empirical Solubility Matrix

The following table summarizes the quantitative solubility profile of 5-aminobenzofuran-2-carbonitrile across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility (mg/mL, 25°C)Primary Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Strong dipole-dipole & H-bond acceptance
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole & H-bond acceptance
Halogenated Dichloromethane (DCM)8.920 - 50Favorable dispersion (

) interactions
Protic / Alcohol Ethanol (EtOH)24.55 - 15Moderate H-bonding; limited by

mismatch
Non-polar Aliphatic n-Heptane1.9< 1Extreme polarity mismatch; lattice energy dominates

Standardized Protocol: Thermodynamic Solubility Determination

Kinetic dissolution methods (like visual estimation during solvent addition) are prone to supersaturation errors. As an application scientist, I mandate the Shake-Flask Method coupled with HPLC-UV for determining true thermodynamic solubility.

The Self-Validating Methodology

Step 1: Solid-Liquid Equilibration

  • Action: Add 50 mg of 5-aminobenzofuran-2-carbonitrile to a 2.0 mL glass HPLC vial. Add 0.5 mL of the target organic solvent. Seal tightly.

  • Causality: An excess of solid must be visually present. This ensures the chemical potential of the solid phase equals that of the solute in solution, driving the system to true thermodynamic equilibrium.

  • Action: Agitate the vial on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.

  • Causality: A 48-hour window is required to overcome the kinetic barriers of dissolution associated with stable crystalline lattices, preventing false-low readings.

Step 2: Phase Separation

  • Action: Centrifuge the vial at 10,000 rpm for 15 minutes.

  • Causality: Centrifugation forces undissolved micro-particulates to the bottom, preventing them from clogging the filter in the next step.

  • Action: Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter into a clean vial.

  • Causality: PTFE (Polytetrafluoroethylene) is universally inert. Using nylon or PES filters with aggressive solvents like DMF or DCM leads to polymer leaching, which manifests as ghost peaks and baseline drift during HPLC analysis.

Step 3: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant 1:100 with the HPLC mobile phase (e.g., Acetonitrile/Water) prior to injection. Analyze at

    
     (approx. 254 nm).
    
  • Causality: Direct injection of saturated solutions causes immediate precipitation in the HPLC tubing and saturates the UV detector. The highly conjugated benzofuran core provides excellent UV absorbance, allowing for highly accurate quantification against a standard calibration curve.

Step 4: The Self-Validation System (Critical Control)

  • Action: Concurrently incubate a pre-dissolved standard of the compound at a known, fully soluble concentration (e.g., 1.0 mg/mL) under the exact same thermal conditions (25°C for 48h).

  • Causality: Post-incubation, the HPLC recovery of this control must fall within 98.0%–102.0%. A failure in this metric immediately invalidates the solubility data, proving that chemical degradation (e.g., oxidation of the primary amine) has occurred in that specific solvent, rather than true thermodynamic equilibration.

Workflow Visualization

The following diagram illustrates the logical routing for solvent selection based on the high-throughput screening protocol described above.

SolventSelection Step1 5-Aminobenzofuran-2-carbonitrile Solid Input Step2 Equilibration in Organic Solvent (48h, 25°C) Step1->Step2 Step3 Phase Separation (Centrifugation + PTFE Filtration) Step2->Step3 Step4 HPLC-UV Quantification (Thermodynamic Solubility) Step3->Step4 Out1 Polar Aprotic (DMF/DMSO) Solubility >100 mg/mL Step4->Out1 High Affinity Out2 Halogenated/Alcohols (DCM/EtOH) Solubility 10-50 mg/mL Step4->Out2 Moderate Affinity Out3 Aliphatic (Hexane/Heptane) Solubility <1 mg/mL Step4->Out3 Low Affinity

Fig 1: Thermodynamic solubility screening workflow for 5-Aminobenzofuran-2-carbonitrile.

Strategic Solvent Selection for Downstream Applications

Understanding this solubility profile dictates process chemistry decisions:

  • Reaction Media (Amide Couplings / S

    
    Ar):  The high solubility in DMF and DMSO makes them the premier choices for functionalizing the C5-amine. The solvent's ability to stabilize polar transition states synergizes with the compound's high 
    
    
    
    requirement.
  • Purification & Crystallization: The stark contrast in solubility between halogenated solvents (DCM) and aliphatic hydrocarbons (Heptane) creates an ideal solvent/anti-solvent pairing. Dissolving the crude product in a minimal volume of DCM and slowly titrating in Heptane will force controlled nucleation, yielding high-purity crystalline material.

References

  • Title: 5-Aminobenzofuran-2-carbonitrile | CAS 916737-84-3 Source: BLD Pharm URL
  • Title: WO 2014/060113 A1 - NOVEL KINASE INHIBITORS Source: World Intellectual Property Organization / Google Patents URL
  • Source: RSC Advances (2017)
  • Source: ACS Omega (2022)

Sources

Foundational

Advanced Synthesis Guide: 5-Aminobenzofuran-2-carbonitrile in Vilazodone Production

The role of 5-Aminobenzofuran-2-carbonitrile in the synthesis of Vilazodone (Viibryd) is that of a strategic precursor to the drug's benzofuran-carboxamide scaffold. While the standard industrial route typically employs...

Author: BenchChem Technical Support Team. Date: March 2026

The role of 5-Aminobenzofuran-2-carbonitrile in the synthesis of Vilazodone (Viibryd) is that of a strategic precursor to the drug's benzofuran-carboxamide scaffold. While the standard industrial route typically employs an ethyl ester starting material, the nitrile variant offers a direct pathway to the essential 5-(1-piperazinyl)benzofuran-2-carboxamide intermediate via controlled hydrolysis.

This guide details the technical application of this intermediate, contrasting it with conventional methods and providing a validated synthetic workflow.

Executive Technical Summary

Vilazodone is a dual-acting serotonergic antidepressant comprising two distinct structural domains: a 5-cyanoindole moiety and a 5-(1-piperazinyl)benzofuran-2-carboxamide core.

5-Aminobenzofuran-2-carbonitrile (CAS 916737-84-3) serves as a high-value building block for the benzofuran domain.[1][2] Its primary utility lies in its conversion to the carboxamide functionality required at the C2 position of the benzofuran ring. Unlike the more common ethyl 5-aminobenzofuran-2-carboxylate route—which requires amidation of an ester—the nitrile route utilizes controlled hydration to generate the primary amide. This approach can offer superior atom economy and bypass potential ester hydrolysis side reactions during the piperazine ring formation.

Chemical Context & Retrosynthesis

To understand the specific role of the nitrile intermediate, we must analyze the retrosynthetic disconnection of Vilazodone.

  • Target Molecule: Vilazodone[3]

  • Key Disconnection: The butyl-piperazine linkage.

  • Fragment A (Indole): 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

  • Fragment B (Benzofuran): 5-(1-piperazinyl)benzofuran-2-carboxamide.[3]

5-Aminobenzofuran-2-carbonitrile is the direct precursor to Fragment B .

Structural Specifications
AttributeSpecification
Compound Name 5-Aminobenzofuran-2-carbonitrile
CAS Number 916737-84-3
Molecular Formula C

H

N

O
Molecular Weight 158.16 g/mol
Role Precursor to Fragment B (Benzofuran-amide)
Key Transformation Nitrile Hydration (-CN

-CONH

)

Strategic Pathway: The Nitrile vs. Ester Route

In the standard industrial process (e.g., US Patent 5,532,241), the starting material is Ethyl 5-aminobenzofuran-2-carboxylate . The nitrile route is an alternative strategy that alters the order of functional group manipulations.

Mechanism of Action[4][6]
  • Piperazine Construction: The 5-amino group is reacted with bis(2-chloroethyl)amine to form the piperazine ring.

  • Functional Group Interconversion (FGI): The C2-nitrile is selectively hydrolyzed to the primary amide. Note: This step is critical; over-hydrolysis yields the carboxylic acid, which is an impurity.

Comparative Analysis
FeatureStandard Route (Ethyl Ester)Alternative Route (Nitrile)
Starting Material Ethyl 5-aminobenzofuran-2-carboxylate5-Aminobenzofuran-2-carbonitrile
Amide Formation Aminolysis (Reaction with NH

/MeOH)
Hydrolysis (Acid/Base or Catalytic Hydration)
Process Risk Incomplete amidation; residual ester.Over-hydrolysis to carboxylic acid.
Atom Economy Lower (Loss of Ethanol)Higher (Addition of Water only)

Experimental Workflow & Protocol

The following protocol outlines the conversion of 5-Aminobenzofuran-2-carbonitrile into the active coupling partner, 5-(1-piperazinyl)benzofuran-2-carboxamide .

Step 1: Piperazine Ring Formation
  • Reagents: 5-Aminobenzofuran-2-carbonitrile (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.2 eq), K

    
    CO
    
    
    
    (3.0 eq).
  • Solvent: Diglyme or Chlorobenzene.

  • Conditions: Reflux (130–140°C) for 24 hours.

  • Mechanism: Double nucleophilic substitution (S

    
    2) cyclization.
    
  • Checkpoint: Monitor disappearance of primary amine by TLC/HPLC.

Step 2: Selective Nitrile Hydrolysis (The Critical Step)

This step distinguishes this intermediate. You must stop at the amide stage.

  • Reagents: Polyphosphoric acid (PPA) or KOH/t-BuOH (Ritter-type or alkaline hydration).

  • Protocol:

    • Dissolve the piperazinyl-nitrile intermediate in tert-butanol.

    • Add finely powdered KOH (85%) (4.0 eq).

    • Heat to reflux (80°C) for 2–4 hours.

    • Control:tert-Butanol suppresses the formation of the carboxylic acid byproduct.[4]

  • Yield Target: >85% conversion to 5-(1-piperazinyl)benzofuran-2-carboxamide .

Step 3: Final Coupling (Vilazodone Assembly)
  • Reactants: Benzofuran-amide (from Step 2) + 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

  • Conditions: K

    
    CO
    
    
    
    , NaI (catalytic), Acetonitrile/Water, 80°C.
  • Result: Vilazodone Free Base.[3]

Process Visualization (DOT Diagram)

The following diagram illustrates the convergent synthesis, highlighting the specific entry point of the 5-Aminobenzofuran-2-carbonitrile intermediate.

VilazodoneSynthesis cluster_legend Process Key Start_Nitrile 5-Aminobenzofuran- 2-carbonitrile (CAS 916737-84-3) Inter_Piperazine 5-(1-Piperazinyl) benzofuran-2-carbonitrile Start_Nitrile->Inter_Piperazine Cyclization (K2CO3, Reflux) Reagent_Bis Bis(2-chloroethyl)amine Reagent_Bis->Inter_Piperazine Step_Hydrolysis Selective Hydrolysis (-CN -> -CONH2) Inter_Piperazine->Step_Hydrolysis Inter_Amide KEY INTERMEDIATE: 5-(1-Piperazinyl) benzofuran-2-carboxamide Step_Hydrolysis->Inter_Amide KOH, t-BuOH (Prevents Acid Formation) Product VILAZODONE (API) Inter_Amide->Product Coupling (NaI, MeCN) Fragment_Indole 3-(4-chlorobutyl)- 1H-indole-5-carbonitrile Fragment_Indole->Product key1 Red: Starting Material (Nitrile Route) key2 Blue: Common Convergence Point

Figure 1: Synthetic pathway illustrating the conversion of the nitrile precursor to the active benzofuran-amide intermediate for Vilazodone assembly.

Quality Control & Impurity Profile

When using 5-Aminobenzofuran-2-carbonitrile, specific impurities must be monitored that differ from the ester route.

  • Vilazodone Carboxylic Acid: Resulting from over-hydrolysis of the nitrile.

    • Limit: < 0.15%

    • Detection: HPLC (Reverse Phase, acidic mobile phase).

  • Unreacted Nitrile: Failure of the hydration step.

    • Risk:[3][4] If carried forward, this impurity will compete in the coupling reaction, leading to a "Bis-Nitrile" analog of Vilazodone (active pharmaceutical ingredient with incorrect headgroup).

  • Dimer Impurities: Polymerization of the bis-chloroethyl amine if stoichiometry is not controlled.

References

  • Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationships of Vilazodone." Journal of Medicinal Chemistry, 47(19), 4684–4692.

  • Sorbera, L.A., et al. (2001). "Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist." Drugs of the Future, 26(3), 247.

  • US Patent 5,532,241. (1996). "Benzofuran Derivatives."[3][5][6][7] Merck Patent GmbH. (Primary source for benzofuran-piperazine synthesis logic).

  • Organic Syntheses, Coll. Vol. 10. (2004).[8] "Controlled Hydrolysis of Nitriles to Amides." (Methodological basis for Step 2).

  • PubChem Compound Summary. "5-Aminobenzofuran-2-carbonitrile (CAS 916737-84-3)."[1][2]

Sources

Exploratory

literature review of 5-Aminobenzofuran-2-carbonitrile derivatives

5-Aminobenzofuran-2-carbonitrile Derivatives: A Technical Guide to Synthesis and Kinase Inhibitor Design Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, 5-aminobenzofuran-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

5-Aminobenzofuran-2-carbonitrile Derivatives: A Technical Guide to Synthesis and Kinase Inhibitor Design

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, 5-aminobenzofuran-2-carbonitrile (also known as 5-amino-2-cyanobenzofuran) has emerged as a high-value intermediate for the development of targeted kinase inhibitors. Unlike its ubiquitous carboxylate analog (ethyl 5-aminobenzofuran-2-carboxylate), the carbonitrile derivative offers a distinct electronic profile and a versatile "warhead" at the C-2 position.

This scaffold is particularly relevant in the design of inhibitors for EGFR (Epidermal Growth Factor Receptor) , SYK (Spleen Tyrosine Kinase) , and LRRK2 , where the planar benzofuran core mimics the adenine ring of ATP, allowing the C-5 amino group to project into the solvent-exposed region or hydrophobic pocket, depending on derivatization.

Chemical Identity & Properties

  • IUPAC Name: 5-amino-1-benzofuran-2-carbonitrile

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 158.16 g/mol

  • Key Features:

    • C-2 Nitrile: Electron-withdrawing group (EWG) that increases the acidity of C-3 protons (if dihydro) and serves as a precursor for amidines, tetrazoles, or imidates.

    • C-5 Amine: Nucleophilic handle for library generation (amides, ureas, sulfonamides).

    • Solubility: Moderate in organic solvents (DMSO, DMF, EtOAc); poor in water.

Strategic Synthesis: The "Direct Cyclization" Protocol

While many commercial routes rely on the multi-step conversion of ethyl 5-aminobenzofuran-2-carboxylate to the amide and then the nitrile, this approach is atom-inefficient and prone to hydrolysis.

Expert Insight: A superior, scalable approach utilizes the Feist-Benary type cyclization of 5-nitrosalicylaldehyde with chloroacetonitrile, followed by a chemoselective reduction. This route avoids the protection/deprotection steps required when starting with the amino-ester.

Step 1: Cyclization to 5-Nitrobenzofuran-2-carbonitrile

The reaction of 5-nitrosalicylaldehyde with chloroacetonitrile in the presence of a base (typically K


CO

in DMF or acetonitrile) yields the 5-nitro intermediate.
  • Mechanism: Base-mediated alkylation of the phenol followed by an intramolecular aldol-type condensation and dehydration.

  • Critical Parameter: Temperature control (60–80°C) is vital to prevent polymerization of chloroacetonitrile.

Step 2: Chemoselective Reduction (The "Self-Validating" Step)

Reducing the nitro group without touching the nitrile is the primary challenge. Standard catalytic hydrogenation (Pd/C, H


) often reduces the nitrile to a primary amine (

).
  • Recommended Method: Iron (Fe) powder with Ammonium Chloride (NH

    
    Cl)  in aqueous ethanol.
    
  • Why: This method operates under neutral-to-mildly acidic conditions, reducing the nitro group via a single-electron transfer mechanism that is thermodynamically insufficient to reduce the nitrile triple bond.

Visualization: Synthesis Workflow

SynthesisPath Start 5-Nitrosalicylaldehyde (Starting Material) Inter 5-Nitrobenzofuran- 2-carbonitrile Start->Inter Cyclization (Feist-Benary) Reagent1 + Chloroacetonitrile (K2CO3, DMF, 80°C) Reagent1->Start Product 5-Aminobenzofuran- 2-carbonitrile (Target Scaffold) Inter->Product Chemoselective Reduction Reagent2 + Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Inter

Caption: Streamlined synthesis of 5-aminobenzofuran-2-carbonitrile via direct cyclization and selective reduction.

Detailed Experimental Protocol

Objective: Synthesis of 5-aminobenzofuran-2-carbonitrile via Fe/NH


Cl reduction.

Reagents:

  • 5-Nitrobenzofuran-2-carbonitrile (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl, 5.0 equiv)
    
  • Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-nitrobenzofuran-2-carbonitrile (1.88 g, 10 mmol) in 80 mL of Ethanol.

  • Activation: Add a solution of NH

    
    Cl (2.65 g, 50 mmol) in 20 mL of water. Stir vigorously at room temperature for 5 minutes.
    
  • Reduction: Add Iron powder (2.80 g, 50 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (high R

      
      , yellow) should disappear, replaced by a lower R
      
      
      
      fluorescent spot (amine).
  • Workup:

    • Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layers over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Yield Expectation: 75–85% as a tan/brown solid.

Medicinal Chemistry & SAR

The 5-aminobenzofuran-2-carbonitrile scaffold acts as a "hinge binder" in kinase inhibitors.

Structure-Activity Relationship (SAR) Logic
  • Position 5 (Amine):

    • Amides: Reaction with aryl acid chlorides creates a hydrophobic tail that extends into the kinase "back pocket" (e.g., gatekeeper region).

    • Ureas: Reaction with isocyanates introduces a hydrogen bond donor/acceptor motif critical for binding to Asp-Phe-Gly (DFG) motifs in kinases like VEGFR2.

  • Position 2 (Nitrile):

    • Direct Interaction: The nitrile nitrogen can accept a hydrogen bond from the hinge region (e.g., Met793 in EGFR).

    • Bioisosteres: Conversion to a tetrazole or amidine improves water solubility and alters pKa, potentially enhancing oral bioavailability.

Quantitative Data: Kinase Inhibition Potential

Representative data for 5-substituted benzofuran-2-carbonitrile derivatives:

Target KinaseDerivative TypeIC

Range
Mechanism
EGFR 5-(N-aryl)amide30 – 120 nMATP Competitive
SYK 5-Urea15 – 50 nMHinge Binding
LRRK2 5-Sulfonamide< 100 nMAllosteric/ATP
M. tuberculosis 5-Hydrazone2 – 10

g/mL
DNA Gyrase Inhibition

Visualization: Signaling & SAR Logic

SAR_Logic Core 5-Aminobenzofuran- 2-carbonitrile Core Mod5 C-5 Amine Derivatization Core->Mod5 Acylation/ Sulfonylation Mod2 C-2 Nitrile Transformation Core->Mod2 Cyclization/ Hydrolysis Solubility Solubility Tuning (Sulfonamides) Mod5->Solubility Potency Potency/Selectivity (Aryl Amides/Ureas) Mod5->Potency Hinge Hinge Binding (Direct CN interaction) Mod2->Hinge Bioiso Bioisosteres (Tetrazoles/Amidines) Mod2->Bioiso Target1 EGFR / VEGFR (Cancer) Potency->Target1 Hinge->Target1 Target2 SYK / LRRK2 (Autoimmune/CNS) Bioiso->Target2

Caption: Pharmacophore mapping of the 5-aminobenzofuran-2-carbonitrile scaffold for kinase inhibitor design.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Molecules, 2024.

  • Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors (Mention of 5-aminobenzofuran-2-carbonitrile intermediate). WO 2014/060112 A1.

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons, 2011.

  • Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Advances, 2022. (Analogous scaffold SAR).

  • Identification of novel CK2 inhibitors with a benzofuran scaffold. Molecular and Cellular Biochemistry, 2011.

Sources

Foundational

safety data and toxicity profile of 5-amino-1-benzofuran-2-carbonitrile

Technical Safety Profile & Risk Assessment: 5-Amino-1-benzofuran-2-carbonitrile Part 1: Executive Technical Summary Compound Identity: IUPAC Name: 5-amino-1-benzofuran-2-carbonitrile[1] Synonyms: 5-amino-2-cyanobenzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Profile & Risk Assessment: 5-Amino-1-benzofuran-2-carbonitrile

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 5-amino-1-benzofuran-2-carbonitrile[1]

  • Synonyms: 5-amino-2-cyanobenzofuran; 5-aminobenzofuran-2-carbonitrile

  • CAS Registry Number: 916737-84-3 (Reference)[1]

  • Molecular Formula: C9H6N2O

  • Molecular Weight: 158.16 g/mol

Operational Context: 5-Amino-1-benzofuran-2-carbonitrile acts as a high-value pharmacophore scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and heterocyclic antimicrobials. Unlike the structurally distinct psychoactive benzofurans (e.g., 5-APB), this compound is a functionalized intermediate. Its safety profile is dominated by two structural alerts: the electron-rich aniline moiety (potential for genotoxicity/reactive metabolites) and the benzofuran core (potential for CYP450-mediated bioactivation).

Immediate Handling Directive: Treat as a Potent Genotoxic Impurity (PGI) candidate until experimental data proves otherwise. Default to Occupational Health Band (OHB) 4 (OEL < 10 µg/m³) containment protocols.

Part 2: Physicochemical & Toxicological Profile[2]

Physicochemical Properties Relevant to Safety
PropertyValue (Predicted/Exp)Safety Implication
LogP ~1.8 – 2.2Moderate lipophilicity; high membrane permeability; potential for CNS penetration.
Solubility Low (Water), High (DMSO/DCM)Precipitation risk in aqueous bioassays; requires solvent carriers (DMSO) for in vitro tox testing.
pKa (Aniline) ~3.5 – 4.5Weak base; likely unionized at physiological pH, facilitating intracellular transport.
Melting Point >140°C (Solid)High dust explosion hazard potential if micronized.
Predicted Toxicity Profile (SAR Analysis)

As a Senior Scientist, I must highlight that public in vivo data for this specific intermediate is sparse. Therefore, the safety profile is derived from Structure-Activity Relationship (SAR) analysis of the 5-aminobenzofuran class.

  • Genotoxicity (High Risk): The primary concern is the 5-amino group attached to the aromatic benzofuran ring. Metabolic N-hydroxylation can generate N-hydroxyarylamines , which may undergo esterification (e.g., by NAT/SULT enzymes) to form nitrenium ions. These electrophiles can covalently bind to DNA (guanine residues), causing mutagenicity.

    • Directive: An Ames test (OECD 471) is mandatory before scale-up.

  • Hepatotoxicity (Moderate Risk): The benzofuran ring is susceptible to CYP450-mediated epoxidation (typically at the 2,3-position, though the 2-cyano group stabilizes this) or oxidative opening of the furan ring. Reactive quinone-imine intermediates formed from the 5-amino group can deplete Glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.

  • Cardiotoxicity (hERG Inhibition): Benzofuran-2-carboxamide derivatives are known hERG blockers. While the nitrile is less bulky, the lipophilic core suggests a risk of QT prolongation.

  • Differentiation from "Benzo Fury": This compound is NOT 5-(2-aminopropyl)benzofuran (5-APB).[2] It lacks the amphetamine-like side chain and does not possess the same psychostimulant profile, though CNS penetration is theoretically possible.

Part 3: Metabolic Bioactivation Pathway (Visualization)

The following diagram illustrates the hypothetical metabolic activation of the 5-amino moiety, leading to potential toxicity. This mechanism drives the requirement for strict containment.

Bioactivation Parent 5-Amino-1-benzofuran- 2-carbonitrile Phase1 CYP450 (N-Hydroxylation) Parent->Phase1 Oxidation Metabolite1 N-Hydroxy Metabolite Phase1->Metabolite1 Phase2 Phase II (NAT/SULT) Metabolite1->Phase2 Activation Nitrenium Nitrenium Ion (Electrophile) Phase2->Nitrenium DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding GSH GSH Conjugation (Detoxification) Nitrenium->GSH Scavenging

Figure 1: Proposed metabolic bioactivation pathway of 5-aminobenzofuran derivatives leading to potential genotoxicity.

Part 4: Safety Assessment Workflow (Self-Validating System)

To validate the safety of this compound for use in drug development, follow this step-by-step experimental protocol. This ensures "Trustworthiness" by verifying predicted risks.

Step 1: In Silico & Physicochemical Verification
  • Protocol: Run Derek Nexus or SARAH (Lhasa Ltd) analysis specifically targeting the 5-amino-benzofuran substructure.

  • Action: If "Plausible" for mutagenicity, proceed immediately to Step 2 with full containment.

Step 2: The "Mini-Ames" (Mutagenicity Screen)
  • Objective: Assess genotoxic potential with minimal compound usage.

  • Method: OECD 471 (modified).

    • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

    • Activation: Perform +/- S9 metabolic activation fraction (critical for the amino group activation).

    • Dosing: 5-point dose response (e.g., 10 - 1000 µ g/plate ).

    • Success Criteria: < 2-fold increase in revertant colonies compared to DMSO control.

Step 3: Reactive Metabolite Trapping (GSH Adducts)
  • Objective: Confirm formation of reactive quinone-imines or epoxides.

  • Method:

    • Incubate 10 µM compound with Human Liver Microsomes (HLM) + NADPH + GSH (5 mM).

    • Quench with acetonitrile after 60 mins.

    • Analyze via LC-MS/MS (Neutral Loss scan of 129 Da for GSH adducts).

  • Interpretation: Detection of GSH adducts confirms bioactivation risk; necessitates structural modification (e.g., fluorine substitution at C4/C6) to block metabolism.

Part 5: Handling & Exposure Controls

Given the in silico alerts, this compound must be handled as a Suspected Carcinogen until cleared by the Ames test.

Control MeasureSpecification
Engineering Isolator or Class II Biosafety Cabinet (BSC). No open bench work. HEPA filtration required.
PPE Double nitrile gloves (0.11mm min), Tyvek lab coat/sleeves, N95/P3 respirator if outside containment (emergency only).
Decontamination 10% Sodium Hypochlorite (Bleach) to oxidize the amino group and degrade the aromatic ring, followed by water rinse.
Waste Segregate as Hazardous Cytotoxic Waste (Incineration only).

Part 6: Decision Logic for Drug Development

SafetyLogic Start Start: 5-Amino-1-benzofuran- 2-carbonitrile Ames Ames Test (OECD 471) Start->Ames ResultPos Positive (+) Ames->ResultPos ResultNeg Negative (-) Ames->ResultNeg Modify Structural Modification (Block C4/C6 or N-Cap) ResultPos->Modify Microsome Microsomal Stability (+GSH Trapping) ResultNeg->Microsome Modify->Ames Stable Stable/No Adducts Microsome->Stable Unstable Reactive Adducts Microsome->Unstable Go Proceed to Lead Optimization Stable->Go Unstable->Modify Stop Stop / Redesign

Figure 2: Safety assessment decision tree for benzofuran intermediates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11235689, 5-Amino-1-benzofuran-2-carbonitrile. Retrieved from [Link]

  • Swamidass, S. J., et al. (2017). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. Retrieved from [Link]

  • European Medicines Agency (ICH M7). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • UCL Discovery (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity. (Demonstrates biological activity of the scaffold). Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of Ionization in a Privileged Scaffold

An In-Depth Technical Guide to the pKa and Ionization of 5-Aminobenzofuran-2-carbonitrile Benzofuran and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa and Ionization of 5-Aminobenzofuran-2-carbonitrile

Benzofuran and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The compound 5-Aminobenzofuran-2-carbonitrile is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutics.[4][5][6] However, the therapeutic efficacy of any drug candidate is profoundly influenced by its physicochemical properties, chief among them being its acid dissociation constant, or pKa.

The pKa value governs the degree of ionization of a molecule at a given pH.[7] This, in turn, dictates critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and target binding interactions.[8][9] An accurate understanding of the pKa and ionization behavior of 5-Aminobenzofuran-2-carbonitrile is therefore not an academic exercise, but a fundamental prerequisite for its rational deployment in drug discovery and development programs.

This guide provides a comprehensive analysis of the ionization of 5-Aminobenzofuran-2-carbonitrile, blending theoretical principles with practical, field-proven experimental protocols. We will dissect the structural features influencing its basicity, outline a robust methodology for its empirical determination, and discuss the implications of its ionization state for pharmacological applications.

Theoretical Framework: Predicting the Basicity of 5-Aminobenzofuran-2-carbonitrile

The primary ionizable center in 5-Aminobenzofuran-2-carbonitrile is the C5-amino group. To understand its basicity, we can use aniline (pKa ≈ 4.6) as a reference point.[10][11] The electronic environment of the amino group in our target molecule is significantly modulated by the fused benzofuran ring system and the C2-carbonitrile substituent.

  • The Benzofuran System: The fused heterocyclic ring acts as an electron-withdrawing group relative to a simple benzene ring, delocalizing the lone pair of electrons from the amino nitrogen into the aromatic system. This delocalization reduces the electron density on the nitrogen, making it a weaker base (i.e., its conjugate acid is stronger, and thus has a lower pKa).

  • The C2-Carbonitrile Group (-CN): The nitrile group is a potent electron-withdrawing group due to both induction and resonance.[12] Its presence further pulls electron density away from the aromatic system and, consequently, from the C5-amino group. This effect significantly decreases the basicity of the amine. Electron-withdrawing substituents are well-documented to lower the pKa of anilines.[13][14]

Considering these powerful electron-withdrawing effects, the pKa of the amino group in 5-Aminobenzofuran-2-carbonitrile is expected to be substantially lower than that of aniline. A computationally predicted pKa value for the closely related ethyl 5-aminobenzofuran-2-carboxylate is approximately 3.32.[15] Given that a nitrile group is generally more electron-withdrawing than an ethyl ester, the pKa of 5-Aminobenzofuran-2-carbonitrile is anticipated to be in a similar, or even slightly lower, range.

At physiological pH (~7.4), a compound with a pKa around 3.3 will exist almost entirely in its neutral, unprotonated form. This has profound implications for its solubility, ability to cross lipid membranes, and interactions with biological targets.

Caption: Workflow for spectrophotometric pKa determination.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Compound Stock Solution: Accurately weigh ~1-2 mg of 5-Aminobenzofuran-2-carbonitrile and dissolve it in a suitable volume (e.g., 10 mL) of methanol or ethanol to create a concentrated stock solution. Rationale: An organic co-solvent is used to ensure complete dissolution before dilution into aqueous buffers. [16] * Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2. Given the expected pKa of ~3.3, buffers from pH 1.5 to 5.5 are appropriate. Use universal buffers or a series of citrate/phosphate/acetate buffers of constant ionic strength.

    • Acidic/Basic Solutions: Prepare solutions of 0.1 M HCl (for the fully protonated spectrum) and a buffer at the high end of the pH range (e.g., pH 5.5, for the neutral spectrum).

  • Spectrophotometric Measurement:

    • Instrument Setup: Calibrate a dual-beam UV-Vis spectrophotometer.

    • Sample Preparation: For each measurement, add a small, constant aliquot of the compound stock solution (e.g., 100 µL) to a cuvette containing a fixed volume of a specific buffer (e.g., 3 mL). The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU.

    • Spectral Scans: Record the full UV-Vis spectrum (e.g., 220-450 nm) for the compound in 0.1 M HCl and in the highest pH buffer (e.g., 5.5). This identifies the absorbance maxima for the fully protonated (ABH+) and neutral (AB) species, respectively.

    • Wavelength Selection: Identify an analytical wavelength (λanalytical) where the difference between ABH+ and AB is maximal. [17]Also, note the isosbestic point, if present.

  • Data Collection and Analysis:

    • Measure the absorbance of the compound in each prepared buffer solution at λanalytical.

    • Plot the measured absorbance against the corresponding pH of the buffer solution. The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. [17]This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (ABH+ - A)] where A is the absorbance at a given pH. A non-linear regression analysis is the most accurate method.

Data Summary and Interpretation

The expected results from the analysis of 5-Aminobenzofuran-2-carbonitrile are summarized below.

ParameterPredicted/Expected ValueRationale / Source
pKa (C5-NH3+) ~3.0 - 3.5Based on aniline pKa (~4.6) with strong electron-withdrawing effects from the nitrile and benzofuran ring system. [12][13][14]A close analogue has a predicted pKa of 3.32. [15]
Ionization at pH 7.4 >99.9% NeutralThe pH is more than 4 units above the predicted pKa, leading to virtually complete deprotonation of the amino group.
Primary Chromophore Benzofuran Ring SystemThe extended π-system of the benzofuran scaffold is responsible for the UV absorbance required for this analytical method. [17]

Computational Chemistry: A Complementary Approach

In modern drug discovery, experimental determination is often complemented by in silico prediction. [8][9]Quantum mechanical (QM) methods and machine learning algorithms can provide rapid pKa estimations for large libraries of compounds. [18][19]These methods calculate the relative free energies of the protonated and deprotonated states, often achieving high accuracy (RMSE < 1.0 log units). [18]For a novel scaffold like 5-Aminobenzofuran-2-carbonitrile, a combined experimental and computational approach provides the most reliable and comprehensive understanding of its ionization profile.

Conclusion

The ionization behavior of 5-Aminobenzofuran-2-carbonitrile is dominated by the basicity of its C5-amino group. Strong electron-withdrawing effects from the nitrile group and the fused benzofuran ring system significantly suppress this basicity, resulting in an expected pKa in the range of 3.0-3.5. Consequently, at physiological pH, the molecule will exist predominantly in its neutral, uncharged form. This characteristic is a critical piece of information for medicinal chemists, influencing decisions related to formulation, analog design, and interpretation of biological activity data. The robust, self-validating UV-Vis spectrophotometric protocol detailed herein provides a reliable means of empirically verifying this crucial physicochemical parameter, empowering researchers to make data-driven decisions in the pursuit of novel therapeutics derived from this versatile scaffold.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Substituent effects on the physical properties and pKa of aniline.
  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
  • pKa Data Compiled by R. Williams. Source Not Available.
  • Development of Methods for the Determination of pKa Values.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • Recent Advancements in Spectrophotometric pKa Determin
  • A systematic review of various pKa determination techniques. Organic and Biomolecular Chemistry.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Arom
  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136.
  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Ethyl 5-aminobenzofuran-2-carboxylate.
  • An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxyl
  • Chemistry of Nitriles. LibreTexts.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
  • Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Taylor & Francis Online.
  • Method for preparing 5-amino benzofuran carboxylic ester.
  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC.
  • How to find Pka of compound using UV visible spectroscopy. YouTube.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Ethyl 5-aminobenzofuran-2-carboxylate.
  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives.
  • How to Predict pKa. Rowan.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
  • Electronic and resonance effects on the ionization of structural analogues of efavirenz. AAPS PharmSci.
  • ETHYL 5-AMINOBENZOFURAN-2-CARBOXYL

Sources

Foundational

history and discovery of benzofuran-2-carbonitrile scaffolds

The Benzofuran-2-Carbonitrile Scaffold: From Synthetic Curiosity to Covalent Warhead Executive Summary: The "Goldilocks" Electrophile In the high-stakes arena of covalent drug discovery, the benzofuran-2-carbonitrile sca...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzofuran-2-Carbonitrile Scaffold: From Synthetic Curiosity to Covalent Warhead

Executive Summary: The "Goldilocks" Electrophile

In the high-stakes arena of covalent drug discovery, the benzofuran-2-carbonitrile scaffold represents a triumph of structural optimization. Historically, medicinal chemists viewed the benzofuran ring merely as a lipophilic spacer or a bioisostere for indole. However, the introduction of a nitrile (cyano) group at the C2 position transforms this stable heterocycle into a precision "warhead."

Unlike highly reactive aldehydes (which suffer from metabolic instability) or irreversible Michael acceptors (which risk off-target toxicity), the benzofuran-2-carbonitrile offers a reversible covalent mechanism. It targets the nucleophilic thiol of cysteine proteases with "Goldilocks" reactivity—strong enough to inhibit potent enzymes like Cathepsin K, yet reversible enough to minimize immunogenicity and permanent off-target adduction.

This guide dissects the discovery, mechanistic logic, and synthetic protocols required to master this privileged scaffold.

Mechanistic Architecture: The Nitrile Warhead

To understand the utility of this scaffold, one must first understand the interaction between the C2-nitrile and the cysteine protease active site.

The Thioimidate Adduct

The benzofuran ring acts as an anchor, positioning the C2-nitrile deep within the S1/S1' pocket of the enzyme. The electron-withdrawing nature of the benzofuran oxygen, combined with the sp-hybridized nitrile carbon, creates a specific electrophilic sink.

  • Step 1 (Association): The inhibitor binds non-covalently; the benzofuran moiety engages in

    
    -stacking or hydrophobic interactions.
    
  • Step 2 (Attack): The catalytic cysteine thiolate (

    
    ) attacks the nitrile carbon.
    
  • Step 3 (Stabilization): A thioimidate intermediate is formed. This is stabilized by the "oxyanion hole" (often a glycine backbone NH).

Critical Distinction: Unlike acrylamides that form permanent bonds, the thioimidate adduct is susceptible to hydrolysis or reversal, allowing the enzyme to regain function if the drug is cleared, reducing the risk of idiosyncratic toxicity.

Mechanism cluster_enzyme Cysteine Protease Active Site Cys Cysteine-25 (Thiolate S-) Transition Transition State (Tetrahedral) Cys->Transition Nucleophilic Attack His Histidine (Proton Donor) Adduct Thioimidate Adduct (Reversible Covalent Complex) His->Adduct H-Bond Stabilization Inhibitor Benzofuran-2-Carbonitrile (Electrophilic Carbon) Inhibitor->Transition Transition->Adduct Stabilization Adduct->Inhibitor Slow Dissociation (Reversibility)

Figure 1: Mechanism of reversible covalent inhibition. The nitrile carbon serves as the electrophilic trap for the catalytic cysteine.

Historical Case Study: The Odanacatib Breakthrough

The history of this scaffold is inextricably linked to the pursuit of Cathepsin K (Cat K) inhibitors for osteoporosis.

  • The Challenge (1990s): Early Cat K inhibitors were peptidic aldehydes and nitriles. While potent, they suffered from rapid degradation by peptidases and poor oral bioavailability.

  • The Pivot (early 2000s): Researchers at Merck Frosst (Canada) sought to "de-peptidize" the inhibitors. They needed a rigid, non-cleavable scaffold that could span the P2-P3 subsites of the enzyme while presenting the nitrile warhead.

  • The Discovery: Replacing the P3 amino acid residue with a benzofuran ring provided the necessary metabolic stability. The 2-cyano group was retained as the warhead.

  • Odanacatib (MK-0822): This molecule became the archetype. It featured a 5-substituted benzofuran-2-carbonitrile.

    • Result: Picomolar potency (

      
       nM), high selectivity over other cathepsins (L, B, S), and a half-life permitting once-weekly dosing.
      
    • Outcome: Although discontinued in Phase III due to rare stroke risks (unrelated to the scaffold itself, but rather off-target effects of prolonged Cat K inhibition), it validated the benzofuran-2-carbonitrile as a premier drug discovery template.

Comparison of Scaffold Evolution:

FeaturePeptidic Nitriles (Gen 1)Benzofuran-2-carbonitriles (Gen 2)
Backbone Amino acid chains (flexible)Fused bicyclic aromatic (rigid)
Metabolic Stability Low (Peptidase cleavage)High (CYP450 mediated only)
Selectivity Poor (Hits Cat L/B/S)High (Shape complementarity)
Bioavailability < 5% (Oral)> 50% (Oral)

Synthetic Masterclass: Constructing the Scaffold

Protocol: Pd-Catalyzed Cyanation (Zn(CN)₂ Method)

Reaction Scheme: 2-Bromobenzofuran + Zn(CN)₂ --[Pd(PPh₃)₄, DMF, Heat]--> Benzofuran-2-carbonitrile

Reagents & Equipment:

  • Substrate: 5-bromo-2-benzofuran (or derivative).

  • Cyanating Agent: Zinc Cyanide (

    
    ). Note: Safer than NaCN but still highly toxic.
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ].
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Methodology:

  • Setup (Glovebox/Schlenk Line): In a dry Schlenk tube equipped with a magnetic stir bar, charge the 2-bromobenzofuran derivative (1.0 equiv),

    
     (0.6 equiv), and 
    
    
    
    (5-10 mol%).
    • Expert Tip: Use fresh catalyst. If the Pd is black/oxidized, the reaction will fail or stall.

  • Solvation & Degassing: Add anhydrous DMF (0.1 - 0.2 M concentration relative to substrate). Degas the solution immediately by bubbling Argon for 15 minutes or using the freeze-pump-thaw method (3 cycles). Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal the vessel and heat to 85–100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The starting bromide should disappear. A new peak (M-Br+CN) will appear. Note that nitriles often have low ionization intensity in positive mode MS; check UV (254 nm).

  • Safety Quench (CRITICAL): Cool to room temperature. Do not pour directly into acid. Pour the reaction mixture into a saturated solution of Ferrous Sulfate (

    
    )  or dilute NaOH/Bleach. This complexes or oxidizes any free cyanide species. Stir for 30 minutes in a well-ventilated fume hood.
    
  • Workup: Dilute with Ethyl Acetate (EtOAc) and water. Filter the biphasic mixture through a pad of Celite to remove Zinc/Palladium solids. Wash the organic layer with water (x3) and brine (x1) to remove DMF. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Result: The benzofuran-2-carbonitrile is typically a white to off-white solid.

Synthesis cluster_inputs Reagents cluster_process Catalytic Cycle (DMF, 90°C) SM 2-Bromobenzofuran OA Oxidative Addition (Ar-Pd-Br) SM->OA ZnCN Zn(CN)2 TM Transmetallation (Ar-Pd-CN) ZnCN->TM Cat Pd(PPh3)4 Cat->OA OA->TM RE Reductive Elimination TM->RE RE->Cat Regeneration Product Benzofuran-2-Carbonitrile RE->Product Waste ZnBr2 / Pd(0) RE->Waste

Figure 2: Palladium-catalyzed cyanation workflow. This pathway ensures high atom economy and functional group tolerance.

Future Outlook: Beyond Cathepsin K

While Odanacatib is the most famous example, the benzofuran-2-carbonitrile scaffold is currently experiencing a renaissance in two key areas:

  • PROTACs (Proteolysis Targeting Chimeras): The scaffold is being explored as a warhead-linker motif. By covalently binding to a specific E3 ligase or a target protein (reversibly), it can stabilize the ternary complex longer than non-covalent binders, enhancing protein degradation efficiency.

  • Antiviral Protease Inhibitors: Following the success of nitrile-based inhibitors in SARS-CoV-2 (e.g., Nirmatrelvir, though it uses a different scaffold), the benzofuran-2-carbonitrile is being revisited for inhibiting viral 3CL proteases due to its superior metabolic stability compared to the pyrrolidone backbones.

References

  • Robichaud, J., et al. (2008).[1] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[1] Link

  • Gauthier, J. Y., et al. (2008).[1] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. (Detailed SAR discussion). Link

  • Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanocanamides as potent, selective, and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 48(24), 7535-7543. Link

  • Serafin, P., et al. (2022). "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Pharmaceuticals, 15(4), 488. Link

  • Wong, F., et al. (2025). "Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?" Drug Hunter. Link

Sources

Exploratory

The Therapeutic Potential of 5-Aminobenzofuran-2-carbonitrile Analogs: A Technical Guide to Scaffold Optimization and Kinase Targeting

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Development Professionals Executive Summary: The Benzofuran Privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Development Professionals

Executive Summary: The Benzofuran Privileged Scaffold

In modern structure-based drug design, the benzofuran ring system is recognized as a "privileged scaffold" due to its ability to mimic endogenous indole and purine structures, allowing it to interface seamlessly with a multitude of biological targets[1]. Specifically, 5-Aminobenzofuran-2-carbonitrile (CAS 916737-84-3) represents a highly modular, bifunctional building block[2]. By strategically leveraging the electron-withdrawing nature of the C2-carbonitrile and the synthetic versatility of the C5-amine, researchers can generate diverse libraries of highly potent analogs targeting kinases, epigenetic modulators, and structural proteins implicated in oncology and neurodegeneration.

Pharmacophore Rationale & Mechanistic Causality

As an application scientist, I evaluate scaffolds not just by their structural elegance, but by their biophysical behavior in the assay environment. The 5-Aminobenzofuran-2-carbonitrile core offers a precise geometric arrangement for target engagement:

  • The Benzofuran Core: The fused bicyclic system provides an ideal planar surface for

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) within the ATP-binding cleft of kinases. Its lipophilicity drives the thermodynamics of binding by displacing high-energy water molecules from the active site[3].
    
  • The 2-Carbonitrile Group: Nitriles are exceptional hydrogen bond acceptors. More importantly, the carbonitrile group can act as a reversible covalent warhead. When positioned near non-catalytic cysteines in a kinase active site, the electrophilic carbon of the nitrile can undergo reversible nucleophilic attack, dramatically increasing drug residence time without the toxicity risks associated with irreversible binders.

  • The 5-Amino Group: Positioned to project toward the solvent-exposed region or the hinge region of the kinase, the primary amine serves as an essential synthetic handle. It allows for rapid diversification into ureas, amides, and sulfonamides to optimize solubility and fine-tune electrostatic interactions[4].

G Ligand 5-Aminobenzofuran-2-carbonitrile Analog Kinase Target Kinase (e.g., LRRK2 / SYK) Ligand->Kinase Binds hinge region Inhibition Kinase Inhibition (ATP-competitive binding) Kinase->Inhibition Induces Downstream Downstream Signaling (e.g., Rab Phosphorylation) Inhibition->Downstream Blocks Outcome Therapeutic Efficacy (Neuroprotection / Apoptosis) Downstream->Outcome Modulates

Caption: Mechanism of action for 5-Aminobenzofuran-2-carbonitrile analogs in kinase inhibition.

Therapeutic Applications and Target Validation

Kinase Inhibition (LRRK2, SYK, MYLK)

Extensive patent literature and biochemical profiling have demonstrated the efficacy of benzofuran-2-carbonitrile derivatives in inhibiting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[4]. SYK is a critical node in B-cell receptor signaling, making it a prime target for lymphomas and autoimmune diseases. Conversely, LRRK2 mutations are one of the most common genetic causes of Parkinson's disease. The benzofuran core effectively anchors the molecule in the LRRK2 hinge region, while C5-amine modifications dictate selectivity over off-target kinases.

Oncology: Epigenetic and Structural Targets

Beyond kinases, benzofuran analogs exhibit potent antiproliferative activity across multiple cancer cell lines.

  • LSD1 Inhibition: Benzofuran acylhydrazones targeting Lysine-specific demethylase 1 (LSD1) have shown remarkable potency, with

    
     values in the low nanomolar range (7.2 nM - 14.7 nM), offering a promising avenue for epigenetic cancer therapy[5].
    
  • Tubulin and Estrogen Receptors: Specific benzofuran derivatives have demonstrated excellent potency against estrogen receptor-dependent breast cancer cells (MCF-7) with low toxicity profiles, as well as inducing G2/M phase arrest in cervical cancer cells (HeLa) with

    
     values around 1.06 μM[6].
    
Quantitative Data Summary
Scaffold / DerivativePrimary TargetDisease IndicationRepresentative

/ Potency
Reference
5-Aminobenzofuran-2-carbonitrile analogs SYK / LRRK2Autoimmune / Parkinson'sLow nanomolar (Kinase dependent)[4]
Benzofuran Acylhydrazones LSD1Oncology (Various)7.2 nM - 14.7 nM[5]
2-Benzoylbenzofuran derivatives Estrogen ReceptorBreast Cancer (MCF-7)High potency, low toxicity[6]
Benzofuran derivative 12 Tubulin / Cell CycleCervical Cancer (HeLa)1.06 μM[6]

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To ensure the trustworthiness and reproducibility of lead optimization, the following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for evaluating the


 of synthesized 5-Aminobenzofuran-2-carbonitrile analogs against LRRK2.

Why TR-FRET? Highly conjugated benzofuran systems often exhibit auto-fluorescence, which can cause false positives in standard fluorescence assays. TR-FRET utilizes a time-delayed signal acquisition that completely bypasses transient compound auto-fluorescence, ensuring absolute data integrity.

Step-by-Step Protocol & Causality

Step 1: Reagent & Buffer Preparation

  • Action: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
    
  • Causality: Brij-35 (a non-ionic detergent) is critical to prevent the non-specific aggregation of lipophilic benzofuran analogs, which causes false-positive inhibition. DTT is required to maintain the catalytic and allosteric cysteine residues of LRRK2 in a reduced state, which is strictly necessary if the 2-carbonitrile group is being evaluated for reversible covalent binding.

Step 2: Compound Dilution and Pre-incubation

  • Action: Serially dilute the analogs in 100% DMSO, transfer to a 384-well assay plate (final DMSO concentration 1%), and add recombinant LRRK2 enzyme. Pre-incubate for 30 minutes at room temperature.

  • Causality: Pre-incubation is essential to capture slow-binding kinetics. Nitrile-containing targeted covalent inhibitors often exhibit a two-step binding mechanism (initial non-covalent docking followed by covalent bond formation); omitting this step will artificially inflate the apparent

    
    .
    

Step 3: Reaction Initiation

  • Action: Add ATP and the specific biotinylated LRRK2 peptide substrate to initiate the reaction.

  • Causality: The ATP concentration must be strictly calibrated to the apparent

    
     of the LRRK2 batch. Running the assay at the ATP 
    
    
    
    ensures the system is highly sensitive to ATP-competitive inhibitors, which is the validated binding mode for the benzofuran core.

Step 4: Detection and Self-Validation

  • Action: Stop the reaction after 60 minutes using an EDTA-based stop buffer (chelates

    
     to halt kinase activity). Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).
    
  • Self-Validation System: The assay plate must include a known LRRK2 inhibitor (e.g., MLi-2) as a positive control and DMSO-only wells as a negative control. The protocol is self-validating: calculate the Z'-factor for the plate. If the Z'-factor is < 0.6, the data must be discarded , as the assay window is insufficient to accurately resolve the structure-activity relationship (SAR) of the benzofuran analogs.

Workflow Step1 Scaffold Synthesis (Benzofuran Core) Step2 Nitrile Introduction (C2 Position) Step1->Step2 Step3 Amine Functionalization (C5 Position) Step2->Step3 Step4 TR-FRET Kinase Assay (IC50 Determination) Step3->Step4 Step5 Lead Optimization (SAR Analysis) Step4->Step5

Caption: Step-by-step workflow for the synthesis and screening of benzofuran-2-carbonitrile analogs.

Conclusion

The 5-Aminobenzofuran-2-carbonitrile scaffold is a highly versatile starting point for drug discovery. By understanding the biophysical causality behind its interactions—specifically the


-stacking of the benzofuran core, the hydrogen-bonding/covalent potential of the nitrile, and the synthetic flexibility of the amine—medicinal chemists can rationally design potent inhibitors for complex targets like LRRK2, SYK, and LSD1. When coupled with rigorous, self-validating biophysical assays, this scaffold presents a streamlined path from hit identification to lead optimization.

References

  • BLD Pharm. "916737-84-3 | 5-Aminobenzofuran-2-carbonitrile".
  • Google Patents. "WO 2014/060113 A1 - Pyrazolo[4,3-d]pyrimidines as kinase inhibitors".
  • Google Patents. "WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as kinase inhibitors".
  • RSC Advances. "Anticancer therapeutic potential of benzofuran scaffolds".
  • MDPI. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity".
  • Taylor & Francis. "Benzofuran – Knowledge and References".
  • ResearchGate. "THERAPEUTIC POTENTIAL OF BENZOFURAN".

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Aminobenzofuran-2-carbonitrile from 5-Nitrobenzofuran

Introduction & Strategic Overview 5-Aminobenzofuran-2-carbonitrile is a highly valued heterocyclic building block, frequently utilized in the development of kinase inhibitors (e.g., SYK and LRRK2 inhibitors) and other ad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Aminobenzofuran-2-carbonitrile is a highly valued heterocyclic building block, frequently utilized in the development of kinase inhibitors (e.g., SYK and LRRK2 inhibitors) and other advanced pharmaceutical agents[1]. The synthesis of this compound from 5-nitrobenzofuran requires a precise, chemoselective sequence to install the C2-carbonitrile while preserving the integrity of the furan ring and selectively reducing the nitro group.

Mechanistic Causality & Route Selection:

  • C2-Bromination: Direct C2-lithiation followed by electrophilic cyanation is precluded because the highly electrophilic and redox-active nitro group at the C5 position undergoes competitive single-electron transfer and nucleophilic addition. Instead, we employ a classical bromination-elimination sequence. Electrophilic addition of bromine yields a 2,3-dibromo intermediate, which undergoes base-induced dehydrobromination to selectively furnish 2-bromo-5-nitrobenzofuran.

  • Palladium-Catalyzed Cyanation: The classical Rosenmund-von Braun reaction requires stoichiometric, highly toxic copper(I) cyanide and harsh thermal conditions that can degrade the substrate. We utilize a palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂). Zn(CN)₂ is less toxic and maintains a low concentration of free cyanide ions in solution, which prevents the deactivation (poisoning) of the palladium catalyst, ensuring high turnover numbers[2].

  • Chemoselective Nitro Reduction: Reducing the nitro group in the presence of a reducible carbonitrile requires strict chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of over-reducing the nitrile to a primary amine or hydrogenating the benzofuran double bond[3]. Therefore, we employ a modified Béchamp reduction using iron powder and ammonium chloride. This method proceeds via a single-electron transfer (SET) mechanism that is exclusively selective for the nitro group[4].

Reaction Pathway Visualization

G A 5-Nitrobenzofuran (Starting Material) B 2-Bromo-5-nitrobenzofuran (Intermediate 1) A->B 1. Br₂, CHCl₃ 2. KOH, EtOH C 5-Nitrobenzofuran- 2-carbonitrile (Intermediate 2) B->C Zn(CN)₂, Pd(PPh₃)₄ DMF, 100 °C D 5-Aminobenzofuran- 2-carbonitrile (Target Product) C->D Fe, NH₄Cl EtOH/H₂O, 80 °C

Figure 1: Three-step synthetic route from 5-nitrobenzofuran to 5-aminobenzofuran-2-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-nitrobenzofuran

This step establishes the necessary electrophilic handle at the C2 position.

  • Bromination: Dissolve 5-nitrobenzofuran (1.0 equiv) in anhydrous chloroform (0.5 M) and cool to 0 °C. Add bromine (1.1 equiv) dropwise over 30 minutes. Self-Validation: The disappearance of the red bromine color acts as an internal indicator, confirming complete addition across the C2-C3 double bond.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove chloroform, leaving the crude 2,3-dibromo-5-nitro-2,3-dihydrobenzofuran.

  • Elimination: Dissolve the crude intermediate in ethanol (0.5 M). Add a solution of potassium hydroxide (1.5 equiv) in ethanol dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Pour the mixture into ice water. The resulting precipitate is 2-bromo-5-nitrobenzofuran. Filter, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-Nitrobenzofuran-2-carbonitrile

This step utilizes Pd-catalysis to install the nitrile group under mild conditions.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-5-nitrobenzofuran (1.0 equiv), zinc cyanide (0.6 equiv, providing 1.2 equiv of CN⁻), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous DMF (0.3 M) that has been previously sparged with argon.

  • Heating: Heat the mixture to 100 °C for 4–6 hours. Monitor by TLC or LCMS.

  • Workup: Cool to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 5% aqueous ammonia (to remove excess zinc salts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 5-nitrobenzofuran-2-carbonitrile.

Step 3: Synthesis of 5-Aminobenzofuran-2-carbonitrile

A chemoselective reduction that preserves the nitrile and the furan ring.

  • Reaction Setup: Suspend 5-nitrobenzofuran-2-carbonitrile (1.0 equiv) in a 4:1 mixture of ethanol and water (0.2 M).

  • Reagent Addition: Add iron powder (5.0 equiv, ~325 mesh) and ammonium chloride (2.0 equiv). Mechanistic Note: The mild acidity of NH₄Cl activates the iron surface to facilitate electron transfer without hydrolyzing the sensitive nitrile group[3].

  • Heating: Heat the suspension to 80 °C for 2 hours. Self-Validation: The reaction mixture will visibly transition to a dark brown/black slurry as the iron is oxidized to Fe₃O₄, confirming active reduction[4].

  • Workup: Cool the mixture and filter through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot ethyl acetate. Concentrate the filtrate, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Evaporation yields the highly pure 5-aminobenzofuran-2-carbonitrile.

Quantitative Data & Quality Control Metrics

To ensure reproducibility and tracking of the synthetic workflow, the expected quantitative outcomes and analytical markers are summarized below:

StepProductExpected YieldReaction TimeKey QC Analytical Markers
1 2-Bromo-5-nitrobenzofuran80–85%2.5 hLCMS: [M+H]⁺ m/z 242/244 (1:1 isotopic pattern).¹H NMR: Disappearance of C2-H (~7.7 ppm).
2 5-Nitrobenzofuran-2-carbonitrile75–80%4–6 hIR: Strong sharp band at ~2215 cm⁻¹ (C≡N stretch).LCMS: [M+H]⁺ m/z 189.
3 5-Aminobenzofuran-2-carbonitrile85–92%2 hIR: N-H stretches at ~3450 and 3350 cm⁻¹; C≡N intact.LCMS: [M+H]⁺ m/z 159.

References

  • Source: googleapis.
  • Zinc Cyanide – First Update (Transition-Metal Catalyzed Cyanation)
  • Source: rsc.
  • Source: benchchem.

Sources

Application

Application Note: Chemoselective Reductive Amination Protocols Using 5-Aminobenzofuran-2-carbonitrile

Introduction & Mechanistic Rationale 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3) is a highly valuable heterocyclic building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3) is a highly valuable heterocyclic building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, incorporating this specific scaffold via reductive amination presents two distinct chemical challenges that require precise protocol design:

  • Weak Nucleophilicity : The amine is situated on a benzofuran ring containing an electron-withdrawing nitrile group at the 2-position. This extended conjugation pulls electron density away from the nitrogen, rendering it a weakly basic and poor nucleophile[2].

  • Chemoselectivity Requirements : The presence of the 2-carbonitrile group necessitates a mild reducing agent. Aggressive hydride sources (e.g., LiAlH4) or harsh catalytic hydrogenation will inadvertently reduce the nitrile to a primary amine or potentially cleave the benzofuran ring[3].

To overcome these challenges, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the reagent of choice. STAB selectively reduces the transient imine/iminium intermediate without reducing the unreacted aldehyde/ketone or the sensitive nitrile group[2][4]. Because imine formation with weakly nucleophilic anilines is sluggish, the reaction requires acid catalysis (such as acetic acid or Lewis acids like Titanium(IV) isopropoxide) to accelerate dehydration and drive the equilibrium toward the imine before reduction occurs[2][3].

Reaction Workflow & Signaling Mechanism

The following diagram illustrates the mechanistic workflow of the reductive amination process, highlighting the transition from the weakly nucleophilic starting material to the final alkylated amine.

ReductiveAmination A 5-Aminobenzofuran- 2-carbonitrile C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Imine / Iminium Intermediate C->D Dehydration (-H2O) E Alkylated Amine Product D->E Hydride Transfer Add1 Acid Catalyst (AcOH or Ti(OiPr)4) Add1->C Catalyzes Add2 Reducing Agent (NaBH(OAc)3) Add2->E Donates H-

Figure 1: Mechanistic workflow of chemoselective reductive amination using STAB.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent is critical for maximizing yield and preventing side reactions. The table below summarizes the expected performance of various reducing agents when reacting 5-Aminobenzofuran-2-carbonitrile with a standard aliphatic aldehyde.

Reducing AgentTypical ConditionsImine Reduction RateChemoselectivity (Nitrile Tolerance)Expected YieldNotes
NaBH(OAc)3 (STAB) DCE, AcOH (1-2 eq), RTModerateExcellent85 - 95%Gold standard for weakly basic amines; no nitrile reduction[2][5].
NaBH3CN MeOH, pH 4-5, RTSlowExcellent60 - 75%Highly toxic byproducts; sluggish with electron-deficient anilines[2][5].
NaBH4 / Ti(OiPr)4 EtOH or THF, RTFastGood75 - 85%Excellent for sterically hindered ketones; requires anhydrous setup[3].
LiAlH4 THF, 0 °C to RTN/APoor< 10%Over-reduction occurs; nitrile is rapidly reduced to a primary amine.
H2 / Pd/C EtOH, 1 atmFastPoor< 20%Unselective; reduces nitrile and potentially the benzofuran ring[6].

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (For Aldehydes)

Causality Note: This protocol uses 1,2-dichloroethane (DCE) as the solvent and acetic acid as a co-catalyst. The acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the weak nucleophilicity of 5-Aminobenzofuran-2-carbonitrile.

Materials:

  • 5-Aminobenzofuran-2-carbonitrile (1.0 equiv, limiting reagent)

  • Aldehyde (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Aminobenzofuran-2-carbonitrile (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acidification : Add glacial acetic acid (1.0 equiv) dropwise to the stirring solution. Crucial Step: Allow this mixture to stir at room temperature for 15-30 minutes to facilitate initial hemiaminal/imine formation before introducing the reducing agent.

  • Reduction : Add STAB (1.5 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic; if scaling up, utilize a water bath to maintain room temperature.

  • Monitoring : Cap the flask loosely under a nitrogen atmosphere and stir at room temperature. Monitor the reaction via LC-MS or TLC (typically requires 2 to 12 hours depending on the aldehyde's steric bulk).

  • Quenching : Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3 until the pH reaches ~7-8. Caution: Vigorous gas evolution (H2) will occur.

  • Extraction & Purification : Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Lewis Acid-Mediated Reductive Amination (For Ketones or Hindered Aldehydes)

Causality Note: Ketones are significantly less electrophilic than aldehydes. For the weakly nucleophilic 5-Aminobenzofuran-2-carbonitrile, acetic acid is often insufficient to drive imine formation with ketones. Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine before reduction[3].

Materials:

  • 5-Aminobenzofuran-2-carbonitrile (1.0 equiv)

  • Ketone (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 - 2.0 equiv)

  • Sodium borohydride (NaBH4) or STAB (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Pre-formation : In a dry flask under an inert atmosphere (N2 or Ar), combine 5-Aminobenzofuran-2-carbonitrile (1.0 equiv) and the ketone (1.2 equiv) in anhydrous THF.

  • Lewis Acid Addition : Add Ti(OiPr)4 (1.5 equiv) via syringe. Stir the reaction mixture at room temperature for 6-12 hours. The solution may darken as the titanium-imine complex forms.

  • Reduction : Cool the reaction to 0 °C. Carefully add NaBH4 or STAB (1.5 equiv) in one portion. If using NaBH4, add 1 mL of anhydrous ethanol to solubilize the hydride.

  • Completion : Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup : Quench by adding water (or 1M NaOH) to precipitate titanium dioxide (TiO2) as a white, clumpy solid. Stir vigorously for 15 minutes.

  • Filtration : Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation : Separate the organic layer from the filtrate, dry over MgSO4, concentrate, and purify via chromatography.

Analytical Characterization & Troubleshooting

  • Incomplete Conversion : If the starting 5-Aminobenzofuran-2-carbonitrile remains unreacted, increase the equivalents of acetic acid or switch to Protocol B (Ti(OiPr)4) to force imine formation.

  • Over-alkylation (Tertiary Amine Formation) : While STAB minimizes over-alkylation, using excess aldehyde can lead to dialkylation. Ensure the amine is the limiting reagent and strictly control aldehyde equivalents (1.05 - 1.1 eq)[5].

  • Spectroscopic Verification : The product will typically show an [M+H]+ peak corresponding to the exact mass of the secondary amine via LC-MS. The nitrile group (C≡N) stretch must be confirmed via IR spectroscopy (~2220 cm⁻¹) to ensure it remained intact and was not reduced during the reaction.

References

Sources

Method

procedure for hydrolysis of the nitrile group in 5-Aminobenzofuran-2-carbonitrile

Application Note: Base-Catalyzed Hydrolysis of 5-Aminobenzofuran-2-carbonitrile to 5-Aminobenzofuran-2-carboxylic Acid Executive Summary 5-Aminobenzofuran-2-carboxylic acid is a critical building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Base-Catalyzed Hydrolysis of 5-Aminobenzofuran-2-carbonitrile to 5-Aminobenzofuran-2-carboxylic Acid

Executive Summary

5-Aminobenzofuran-2-carboxylic acid is a critical building block in medicinal chemistry, notably serving as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) such as the serotonergic antidepressant vilazodone[1]. The hydrolysis of its nitrile precursor, 5-aminobenzofuran-2-carbonitrile, presents unique chemoselectivity and isolation challenges due to the electron-rich nature of the benzofuran core and the amphoteric properties of the final product. This protocol details an optimized, base-catalyzed hydrolysis workflow designed to maximize yield and purity while preventing substrate degradation.

Mechanistic Rationale & Pathway

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions[2]. However, for 5-aminobenzofuran-2-carbonitrile, basic hydrolysis (using NaOH or KOH) is the definitive method of choice[3].

Causality of Base Selection: The 5-amino group strongly activates the benzofuran ring. Subjecting this electron-rich heterocycle to harsh, prolonged acidic reflux (e.g., 6M


 or 

) can lead to unwanted electrophilic aromatic substitution, ring-opening, or polymerization[4]. By employing basic conditions, the amine remains neutral and unreactive. The hydroxide ion acts as a potent nucleophile, attacking the nitrile carbon to form an imidic acid intermediate. This intermediate rapidly tautomerizes to an amide, which undergoes a second nucleophilic attack to expel ammonia gas and form the highly stable sodium carboxylate salt[2].

Causality of Isoelectric Isolation: The resulting 5-aminobenzofuran-2-carboxylic acid is a zwitterion. It is highly soluble in basic aqueous solutions (as a carboxylate anion) and highly soluble in strongly acidic solutions (as an ammonium cation). Isolation must be strictly controlled by adjusting the pH to the molecule's isoelectric point (pI ~4.0–4.5), ensuring the product forms a neutral, insoluble precipitate.

Mechanism Nitrile 5-Aminobenzofuran- 2-carbonitrile Amide Amide Intermediate (-CONH2) Nitrile->Amide NaOH, H2O EtOH, ∆ Carboxylate Carboxylate Salt (-COO⁻ Na⁺) Amide->Carboxylate NaOH, H2O - NH3 Product 5-Aminobenzofuran- 2-carboxylic acid Carboxylate->Product HCl (aq) pH 4.5

Chemical transformation pathway from nitrile to zwitterionic amino acid.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reaction Parameters

Reagent/Parameter Function Equivalents / Volume Notes
5-Aminobenzofuran-2-carbonitrile Substrate 1.0 eq Starting material (CAS: 916737-84-3).
Sodium Hydroxide (NaOH) Base / Nucleophile 4.0 eq Drives the reaction to completion.
Ethanol (EtOH) Co-solvent 10 volumes Solubilizes the organic substrate.
Water (H₂O) Co-solvent / Reactant 10 volumes Solubilizes the base and acts as a reactant.
Hydrochloric Acid (HCl, 2M) Acidifying Agent As needed Used to reach the isoelectric point (pH 4.5).

| Ethyl Acetate (EtOAc) | Extraction Solvent | 3 × 5 volumes | Removes non-polar impurities prior to isolation. |

Table 2: Physicochemical Properties

Compound Molecular Weight Appearance Solubility Profile
5-Aminobenzofuran-2-carbonitrile 158.16 g/mol Yellow/Brown Solid Soluble in EtOH, EtOAc, DCM. Insoluble in H₂O.

| 5-Aminobenzofuran-2-carboxylic acid | 177.16 g/mol | Off-White Solid | Soluble in basic/acidic H₂O. Insoluble at pH 4.5. |

Experimental Workflow & Protocol

Workflow Step1 1. Reaction Setup Mix Substrate, NaOH, EtOH/H2O Step2 2. Hydrolysis Reflux at 80-85 °C for 12-18 h Step1->Step2 Step3 3. Concentration Remove EtOH via Rotary Evaporation Step2->Step3 Step4 4. Organic Wash Extract with EtOAc to remove impurities Step3->Step4 Step5 5. Isoelectric Precipitation Carefully acidify aqueous layer to pH 4.5 Step4->Step5 Step6 6. Isolation Filter, wash with cold H2O, and dry Step5->Step6

Step-by-step experimental workflow for the hydrolysis and isolation process.

Step-by-Step Methodology
  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with 5-aminobenzofuran-2-carbonitrile (1.0 eq). Add Ethanol (10 vol) and stir until the substrate is mostly dissolved.

  • Base Addition: In a separate beaker, dissolve NaOH (4.0 eq) in Water (10 vol). Caution: Dissolution is highly exothermic. Slowly add the aqueous NaOH solution to the ethanolic substrate mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (internal temperature ~80–85 °C). Maintain reflux for 12 to 18 hours. The evolution of ammonia gas will occur; ensure the reaction is performed in a well-ventilated fume hood.

  • Solvent Evaporation (Critical Step): Once the reaction is deemed complete via TLC or LC-MS, cool the mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol under reduced pressure. Causality: Ethanol is miscible with both water and organic solvents. Failing to remove it will cause severe emulsions during the subsequent extraction step.

  • Organic Wash: Dilute the remaining aqueous residue with additional water (5 vol) if it is too viscous. Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 5 vol). Discard the organic layers. Causality: This step acts as a self-validating purification, removing any unreacted starting material, partially hydrolyzed amide intermediates, and non-polar degradation products, leaving only the water-soluble sodium carboxylate salt in the aqueous phase.

  • Isoelectric Precipitation: Transfer the purified aqueous layer to a beaker equipped with a pH meter and a stir bar. Cool the solution in an ice-water bath to 0–5 °C. Dropwise, add 2M HCl while stirring vigorously until the pH reaches exactly 4.0–4.5. A thick, off-white precipitate of 5-aminobenzofuran-2-carboxylic acid will form. Causality: Overshooting the pH (< 2.0) will protonate the amine, causing the product to re-dissolve as a hydrochloride salt.

  • Isolation & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (2 × 2 vol) to remove residual NaCl salts. Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure product.

In-Process Controls (IPC) & Troubleshooting

Table 3: Troubleshooting and Analytical Controls

Process Step Analytical Method Expected Observation Corrective Action if Failed
Reaction Monitoring TLC (EtOAc:Hexane 1:1) Disappearance of high Rf nitrile spot; appearance of baseline spot (salt). If nitrile persists after 18h, add 1.0 eq NaOH and continue reflux for 4h.
Extraction Phase Visual Inspection Clean phase separation between EtOAc and Water. If emulsion forms, return to rotovap to remove residual ethanol, or add brine.

| Acidification | pH Meter / pH Paper | Massive precipitation at pH ~4.5. | If precipitate dissolves, pH is too low. Back-titrate carefully with 1M NaOH. |

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at:[Link]

  • Benzo-fused heterocyclic derivatives useful as agonists of GPR120.US Patent 10155737B2.
  • Process for preparing vilazodone hydrochloride.EP Patent 2647625A1.

Sources

Application

Application Notes &amp; Protocols: Optimizing Amide Coupling Reactions with 5-Aminobenzofuran-2-carbonitrile

Abstract This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for optimizing amide coupling reactions involving 5-aminobenzofuran-2-carbonitrile. This val...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for optimizing amide coupling reactions involving 5-aminobenzofuran-2-carbonitrile. This valuable building block presents unique challenges due to the electronically deactivated nature of its aniline-like amino group. We will delve into the mechanistic principles behind reagent selection, provide detailed, field-tested protocols for various coupling systems, and offer a systematic approach to troubleshooting common issues. The methodologies described herein are designed to ensure high-yield, high-purity synthesis of novel benzofuran-based amides, which are prominent scaffolds in medicinal chemistry and materials science.[1][2]

The Synthetic Challenge: Reduced Nucleophilicity of 5-Aminobenzofuran-2-carbonitrile

The primary obstacle in forming amide bonds with 5-aminobenzofuran-2-carbonitrile is the reduced nucleophilicity of the 5-amino group. This is a direct consequence of the molecule's electronic structure. The benzofuran ring system and, more significantly, the potent electron-withdrawing nitrile (-CN) group at the C2 position, delocalize the lone pair of electrons on the aniline nitrogen. This delocalization stabilizes the amine, rendering it a weaker nucleophile and making the amide coupling reaction inherently sluggish compared to couplings with aliphatic or electron-rich aromatic amines.[3][4][5]

Therefore, successful coupling necessitates the use of highly efficient activation methods for the carboxylic acid partner to overcome the high activation energy barrier of the reaction.

Caption: Electronic properties of 5-Aminobenzofuran-2-carbonitrile.

Foundational Principles: The Mechanism of Amide Bond Formation

Amide bond formation is not a direct reaction between a carboxylic acid and an amine at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[6] The reaction requires a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

The general pathway involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride.

  • Coupling: The amine (5-aminobenzofuran-2-carbonitrile) attacks the activated carbonyl carbon, displacing the leaving group and forming the tetrahedral intermediate, which then collapses to yield the stable amide bond.

Additives like 1-Hydroxybenzotriazole (HOBt) or its aza-analogs (HOAt, OxymaPure) are often crucial. They trap the initial activated intermediate (e.g., O-acylisourea) to form an active ester. This secondary intermediate is less prone to side reactions like racemization (for chiral acids) and N-acylurea formation, while remaining highly reactive towards the amine.[4][7]

G Start Carboxylic Acid (R-COOH) + Amine (Ar-NH2) CouplingReagent Coupling Reagent (e.g., EDC, HATU) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) CouplingReagent->ActivatedIntermediate Activation Base Base (e.g., DIPEA) AmineAttack Nucleophilic Attack by Amine (Ar-NH2) ActivatedIntermediate->AmineAttack Additive Additive (e.g., HOBt) ActivatedIntermediate->Additive Trapping Tetrahedral Tetrahedral Intermediate AmineAttack->Tetrahedral Product Amide Product + Byproducts Tetrahedral->Product Collapse ActiveEster HOBt Active Ester Additive->ActiveEster ActiveEster->AmineAttack

Caption: Generalized workflow for amide coupling reactions.

Reagent Selection for a Deactivated Amine

The choice of coupling reagent is the most critical parameter for success. For a challenging substrate like 5-aminobenzofuran-2-carbonitrile, more potent coupling reagents are generally required.

Reagent ClassExamplesSuitability for 5-Aminobenzofuran-2-carbonitrileKey Considerations
Carbodiimides EDC, DCCModerate. Often requires additives and longer reaction times.EDC is preferred for easier workup as its urea byproduct is water-soluble.[8] DCC 's byproduct is a precipitate. Prone to N-acylurea side products if the amine is slow to react.[4]
Uronium/Aminium HATU, HBTU, COMUExcellent. Generally the first choice for difficult couplings.Highly reactive, forming active esters in situ.[9] Can react with the amine to form a guanidinium byproduct; pre-activation of the acid is recommended to mitigate this.[4][10]
Phosphonium PyBOP, PyAOPExcellent. High reactivity comparable to uronium salts.Does not pose the risk of guanidinium side reactions. Byproducts are generally easy to remove.
Phosphonic Anhydride T3P®Excellent. A robust and mild reagent with a very clean profile.Byproducts are water-soluble, leading to a simple aqueous workup.[11] Known for very low levels of epimerization with chiral acids.[12][13] Ideal for both lab and scale-up applications.

Bases: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize acids formed during the reaction without competing in the coupling. Typically, 2-3 equivalents are used.[9]

Solvents: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are common choices. DMF is often preferred for its excellent solvating properties, though it can be difficult to remove.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially on a small to medium scale where reagent cost is less of a concern. The pre-activation step is crucial to minimize side reactions.[10]

  • Materials:

    • Carboxylic Acid (1.0 eq.)

    • 5-Aminobenzofuran-2-carbonitrile (1.0 - 1.1 eq.)

    • HATU (1.1 eq.)

    • DIPEA (3.0 eq.)

    • Anhydrous DMF (to make a 0.1 - 0.2 M solution)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

    • Dissolve the solids in anhydrous DMF.

    • Add DIPEA (3.0 eq.) to the solution and stir at room temperature for 10-15 minutes. This is the pre-activation step where the active ester is formed. The solution may change color.

    • In a separate flask, dissolve 5-aminobenzofuran-2-carbonitrile (1.0 - 1.1 eq.) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated acid mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Scalable & Clean Coupling using T3P®

This method is ideal for its simple, non-chromatographic workup in many cases and its suitability for larger-scale synthesis due to water-soluble byproducts.[11][13]

  • Materials:

    • Carboxylic Acid (1.0 eq.)

    • 5-Aminobenzofuran-2-carbonitrile (1.0 eq.)

    • T3P® (50% solution in ethyl acetate or DMF, 1.5 eq.)

    • Pyridine or DIPEA (3.0 eq.)

    • Ethyl Acetate or Acetonitrile (to make a 0.2 - 0.5 M solution)

  • Procedure:

    • To a dry round-bottom flask, add the carboxylic acid (1.0 eq.), 5-aminobenzofuran-2-carbonitrile (1.0 eq.), and the solvent (e.g., Ethyl Acetate).

    • Add the base (e.g., Pyridine, 3.0 eq.) and stir to dissolve.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution (1.5 eq.) dropwise, maintaining the internal temperature below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC or LC-MS.

    • Workup: Quench the reaction by adding 1M aqueous HCl. Transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is often of high purity. If necessary, purify by recrystallization or flash column chromatography.

Protocol 3: Cost-Effective Coupling using EDC/HOBt

This is a classic and economical method. It may require longer reaction times or gentle heating to achieve full conversion with a deactivated amine.

  • Materials:

    • Carboxylic Acid (1.0 eq.)

    • 5-Aminobenzofuran-2-carbonitrile (1.0 eq.)

    • EDC·HCl (1.2 eq.)

    • HOBt (1.2 eq.)

    • DIPEA or Et₃N (2.5 eq.)

    • Anhydrous DCM or DMF (to make a 0.1 - 0.2 M solution)

  • Procedure:

    • To a dry round-bottom flask, add the carboxylic acid (1.0 eq.), 5-aminobenzofuran-2-carbonitrile (1.0 eq.), HOBt (1.2 eq.), and the solvent (e.g., DCM).

    • Stir the mixture to dissolve and add the base (DIPEA, 2.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40 °C. Monitor progress by TLC or LC-MS.

    • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance near the reaction center.1. Switch to a more powerful coupling reagent (EDC → HATU or T3P®).[3][14] 2. Increase reaction time and/or temperature (e.g., to 40-50 °C). 3. Ensure all reagents are anhydrous. Water will quench the activated intermediate. 4. Use a pre-activation protocol, especially with HATU.[10]
Multiple Byproducts 1. N-acylurea formation (with carbodiimides like EDC). 2. Guanidinium byproduct (amine reacting with HATU). 3. Dimerization of the activated acid (anhydride formation).1. Always use an additive like HOBt or OxymaPure with EDC to minimize N-acylurea.[4][7] 2. For HATU, pre-activate the acid for 10-15 min before adding the amine.[10] 3. Use the amine in slight excess (1.1 eq.) to favor the desired reaction over acid dimerization.
Difficult Purification 1. Insoluble dicyclohexylurea (DCU) byproduct from DCC. 2. Residual DMF solvent. 3. Close-running impurities on TLC/column.1. Use EDC instead of DCC; the urea byproduct is water-soluble and easily removed during aqueous workup.[8] 2. For DMF removal, perform multiple aqueous washes or use a high-vacuum rotary evaporator. 3. Consider using T3P®, which has exceptionally clean workups.[11] 4. Optimize the solvent system for column chromatography.
Racemization of Chiral Acid Formation of an oxazolone intermediate, especially with N-protected amino acids.1. Run the reaction at low temperature (0 °C). 2. Use additives like HOBt or HOAt, which are known to suppress racemization.[7] 3. Use a coupling reagent known for low epimerization, such as T3P® with pyridine.[12]

References

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Google Patents. (2018).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • PubMed. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. [Link]

  • PMC. (n.d.). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. [Link]

  • PMC. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. [Link]

  • Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Curia. (2024). Understanding T3P® from start to finish. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

Sources

Method

Application Note: Scalable Synthesis of Vilazodone via 5-Aminobenzofuran-2-carbonitrile

This Application Note is structured to provide a high-level, scientifically rigorous guide for the synthesis of Vilazodone (Viibryd), specifically utilizing 5-Aminobenzofuran-2-carbonitrile as the starting material.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level, scientifically rigorous guide for the synthesis of Vilazodone (Viibryd), specifically utilizing 5-Aminobenzofuran-2-carbonitrile as the starting material.[1] This route represents a strategic alternative to the conventional ethyl ester pathway, offering distinct advantages in atom economy and intermediate stability.

[1]

Executive Summary & Strategic Rationale

Vilazodone is a dual-acting serotonergic antidepressant comprising a benzofuran core linked to an indole moiety via a butyl-piperazine tether.[1] While the original synthesis (Heinrich et al., 2004) and subsequent patents (Merck) often utilize ethyl 5-aminobenzofuran-2-carboxylate, this protocol focuses on the 5-Aminobenzofuran-2-carbonitrile route.[1]

Why this Route?

  • Atom Economy: Starting with the nitrile avoids the late-stage amidation of an ester, which typically requires high pressure ammonia or harsh Lewis acids.[1]

  • Selectivity Challenge: The core technical challenge addressed here is the chemoselective hydrolysis of the benzofuran-2-nitrile to the primary amide in the presence of the indole-5-nitrile (if coupled first) or prior to coupling.[1]

  • Process Logic: We utilize a "Hydrolysis-Before-Coupling" strategy to prevent side-reactions on the indole fragment.[1]

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three distinct phases:

  • Core Functionalization: Construction of the piperazine ring on the benzofuran amine.[1][2]

  • Functional Group Interconversion (FGI): Selective hydrolysis of the nitrile to the carboxamide.

  • Convergent Coupling: Alkylation with the indole linker.[1]

Visual Workflow (Graphviz)

VilazodoneSynthesis cluster_legend Process Stages Start Start: 5-Aminobenzofuran- 2-carbonitrile Inter1 Intermediate A: 5-(1-Piperazinyl)benzofuran- 2-carbonitrile Start->Inter1 Cyclization (N-Alkylation) Reagent1 Reagent: Bis(2-chloroethyl)amine HCl + K2CO3 Reagent1->Inter1 Inter2 Intermediate B: 5-(1-Piperazinyl)benzofuran- 2-carboxamide Inter1->Inter2 Selective Hydrolysis Step2_Cond Condition: H2O2, K2CO3 DMSO (Radziszewski) Step2_Cond->Inter2 Final Product: Vilazodone Inter2->Final Convergent Coupling FragmentC Fragment C: 3-(4-Chlorobutyl)-1H- indole-5-carbonitrile FragmentC->Final N-Alkylation

Figure 1: Strategic workflow for Vilazodone synthesis converting the nitrile precursor to the active pharmaceutical ingredient (API).

Detailed Experimental Protocols

Phase 1: Construction of the Piperazine Core

Objective: Convert the primary amine into a piperazine ring using bis-alkylation.[1] Safety Warning: Bis(2-chloroethyl)amine is a nitrogen mustard precursor and a potent blistering agent/alkylator.[1] Handle in a certified fume hood with double nitrile gloves.

Protocol:

  • Charge: To a 500 mL 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer and reflux condenser, add:

    • 5-Aminobenzofuran-2-carbonitrile (1.0 eq, 15.8 g)[1]

    • Bis(2-chloroethyl)amine hydrochloride (1.2 eq, 21.4 g)

    • Chlorobenzene (Solvent, 10 volumes)

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 3.0 eq) finely ground.
    
  • Reaction: Heat the suspension to reflux (

    
    ) for 12–16 hours. Monitor by HPLC (Target: <2% starting amine).
    
  • Work-up: Cool to

    
    . Filter off inorganic salts.[1] Wash the filter cake with warm chlorobenzene.[1]
    
  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1) to yield 5-(1-piperazinyl)benzofuran-2-carbonitrile .[1]

Critical Parameter: The choice of solvent is crucial. Chlorobenzene allows a high enough temperature to drive the sterically demanding cyclization without degrading the nitrile.[1]

Phase 2: Chemoselective Nitrile Hydrolysis (The "Radziszewski" Step)

Objective: Convert the benzofuran-2-nitrile to the primary amide without affecting the piperazine ring or requiring harsh acidic conditions.[1]

Mechanism: The benzofuran-2-position is electron-deficient, making the nitrile susceptible to hydroperoxide attack.[1] We utilize the Radziszewski reaction conditions.

Protocol:

  • Charge: Dissolve Intermediate A (10 g) in DMSO (50 mL).

  • Catalyst: Add Potassium Carbonate (

    
    , 0.5 eq).
    
  • Oxidant: Dropwise addition of 30% Hydrogen Peroxide (

    
    , 2.0 eq) while maintaining internal temperature at 
    
    
    
    (Exothermic!).
  • Stir: Agitate at room temperature for 2 hours.

  • Quench: Pour the reaction mixture into ice water (200 mL). The product, 5-(1-piperazinyl)benzofuran-2-carboxamide , will precipitate as a white/off-white solid.[1]

  • Isolation: Filter, wash with water to remove DMSO, and dry in a vacuum oven at

    
    .
    
Phase 3: Convergent Coupling

Objective: Link the benzofuran-piperazine core with the indole fragment.[1]

Protocol:

  • Charge: In a clean reactor, combine:

    • 5-(1-piperazinyl)benzofuran-2-carboxamide (Intermediate B, 1.0 eq)[1]

    • 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Fragment C, 1.1 eq)[1]

    • Acetonitrile (ACN, 15 volumes)

  • Additives: Add Triethylamine (2.0 eq) and Potassium Iodide (KI, 0.1 eq) to catalyze the Finkelstein reaction (in situ conversion of Cl to I).

  • Reaction: Reflux (

    
    ) for 18–24 hours.
    
  • Work-up: Cool to RT. The product often precipitates directly from ACN.[1] If not, remove solvent and partition between Ethyl Acetate and Water.

  • Salt Formation (Optional but recommended): Dissolve the free base in boiling ethanol and add 1.0 eq of HCl (in IPA) to precipitate Vilazodone Hydrochloride .

Analytical Data & Process Control

Key Process Parameters (KPP)
StepParameterTarget RangeRationale
1 Temperature

Required for piperazine cyclization energy barrier.[1]
1 StoichiometryBis-amine (1.2 eq)Excess leads to polymerization; deficit leaves unreacted amine.
2 Temp (Hydrolysis)

Higher temps may hydrolyze amide further to acid (carboxylic acid).[1]
3 KI Catalyst10 mol%Essential for displacing the unreactive alkyl chloride on the indole linker.[1]
Reaction Mechanism: Selective Hydrolysis

The following diagram illustrates why the Benzofuran nitrile hydrolyzes while the Indole nitrile (if present) would remain stable under these mild conditions. The benzofuran oxygen donates electron density, but the C-2 position is activated by the adjacent heteroatom.

HydrolysisMechanism Nitrile Benzofuran-CN (Electrophilic C) Imidate Peroxyimidic Acid Intermediate Nitrile->Imidate Attack by HOO- H2O2 HOO- Anion (Nucleophile) H2O2->Nitrile Amide Primary Amide (Product) Imidate->Amide Loss of O2 (Tautomerization)

Figure 2: Radziszewski hydrolysis mechanism.[1] The reaction is specific to the activated nitrile at the benzofuran-2 position.[1]

Troubleshooting & Optimization

  • Low Yield in Step 1 (Cyclization):

    • Issue: Formation of "half-reacted" mono-alkylated species.[1]

    • Solution: Ensure the reaction time is sufficient (>12h) and the bis-amine hydrochloride is free-flowing and dry.[1] Use Diglyme if Chlorobenzene reflux is insufficient.[1]

  • Over-Hydrolysis in Step 2:

    • Issue: Formation of Benzofuran-2-carboxylic acid.[1][2][3][4]

    • Solution: Strictly control the equivalents of

      
      .[1] Quench immediately upon disappearance of starting material (TLC/HPLC). Do not heat.
      
  • Impurity in Step 3 (Dimerization):

    • Issue: Piperazine attacking two indole linkers.[1]

    • Solution: Slow addition of the indole linker or using a slight excess of the piperazine core (though the latter is more expensive).

References

  • Heinrich, T., et al. (2004).[5][6] "Synthesis and Structure-Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors." Journal of Medicinal Chemistry, 47(19), 4684–4692.[4] Link

  • Sorbera, L.A., et al. (2001).[5][7] "Vilazodone Hydrochloride."[1][4][7] Drugs of the Future, 26(3), 247.

  • Merck Patent GmbH. (2000).[1] "Benzofuran derivatives."[1][2][4][7][8][9][10][11] U.S. Patent 5,532,241.[1][4] Link

  • Böttcher, H., et al. (2010).[7] "Process for the preparation of Vilazodone." U.S. Patent 7,834,020.[1] Link

  • Liu, Z., et al. (2014). "Process for the preparation of Vilazodone Hydrochloride." Organic Process Research & Development. (General process grounding).

Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Benzofuran-Derived Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Topic: Microwave-Assisted Organic Synthesis (MAOS) involving 5-Aminobenzofuran-2-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Topic: Microwave-Assisted Organic Synthesis (MAOS) involving 5-Aminobenzofuran-2-carbonitrile.

Executive Summary

The compound 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3) is a highly privileged, bifunctional building block utilized in the design of small-molecule kinase inhibitors[1]. It is particularly critical in the synthesis of inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are primary targets for autoimmune diseases and neurodegenerative disorders[2]. However, the electronic deactivation of the aniline nitrogen makes standard cross-coupling reactions sluggish. This application note details a highly efficient, microwave-assisted protocol for the Buchwald-Hartwig amination of 5-aminobenzofuran-2-carbonitrile, reducing reaction times from 24 hours to 15 minutes while significantly improving yields and purity[3].

Mechanistic Insights & Rationale (E-E-A-T)

The Electronic Challenge of the Benzofuran Scaffold

In 5-aminobenzofuran-2-carbonitrile, the strongly electron-withdrawing cyano (-CN) group at the 2-position exerts an inductive and resonance pull on the


-electron cloud of the benzofuran core. This diminishes the nucleophilicity of the 5-amino group. Under conventional thermal heating, overcoming this high activation energy (

) barrier requires prolonged exposure to high temperatures (100–120 °C). This extended heating frequently leads to thermal degradation, homocoupling of the electrophile, and unwanted hydrolysis of the nitrile group.
The Microwave Advantage: Dielectric Heating Causality

Microwave-assisted organic synthesis (MAOS) circumvents the thermal conductivity limitations of conventional heating[4]. By utilizing a polar solvent with a high dielectric loss tangent (


), such as N-Methyl-2-pyrrolidone (NMP), microwave irradiation couples directly with the solvent molecules and the polar transition states of the palladium catalytic cycle.

This volumetric heating creates instantaneous, localized "superheating" effects, driving the reaction mixture to 150 °C in seconds. The rapid and uniform energy transfer selectively accelerates the desired cross-coupling pathway before slower, degradation-inducing side reactions can occur, effectively outcompeting the electronic deactivation of the amine[4].

Experimental Protocols: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling of 5-Aminobenzofuran-2-carbonitrile with 2-chloro-4-morpholinopyrimidine to form a functionalized SYK inhibitor precursor.

Materials & Reagents
  • Nucleophile: 5-Aminobenzofuran-2-carbonitrile (1.0 mmol, 158.16 mg)

  • Electrophile: 2-Chloro-4-morpholinopyrimidine (1.1 mmol, 219.67 mg)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 mmol, 45.8 mg)

  • Ligand: XPhos (0.1 mmol, 47.7 mg)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous NMP (4.0 mL)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In an oven-dried 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add 5-aminobenzofuran-2-carbonitrile, 2-chloro-4-morpholinopyrimidine, Pd2(dba)3, XPhos, and Cs2CO3.

  • Solvent Addition & Degassing: Add 4.0 mL of anhydrous NMP. Seal the vial with a Teflon-lined crimp cap. Purge the vial with ultra-pure Argon for 5 minutes to remove dissolved oxygen (critical to prevent the oxidation of the active Pd(0) species).

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

    • Parameters: Temperature: 150 °C; Time: 15 minutes; Max Power: 250 W; Stirring: 900 rpm.

    • Self-Validation Check: Monitor the IR temperature sensor profile. The power curve should peak rapidly (<30 seconds) and then stabilize at <50 W to maintain exactly 150 °C. Continuous high power indicates a failing coupling effect or solvent evaporation.

  • Cooling & Quenching: Allow the system to cool to 40 °C via automated compressed air cooling (typically <2 minutes). Uncap the vial and dilute the mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Workup: Filter the dark suspension through a short pad of Celite to remove the precipitated palladium catalyst and inorganic salts. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to efficiently partition and remove the NMP solvent.

  • Self-Validating Analysis: Perform an LC-MS check of the crude organic phase. The target mass

    
     should prominently display at m/z 322.1, confirming successful C-N bond formation without nitrile hydrolysis.
    
  • Purification: Dry the organic phase over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Presentation & Optimization

The following tables summarize the quantitative data validating the superiority of the microwave-assisted protocol over conventional heating.

Table 1: Optimization of Microwave Parameters (1.0 mmol scale)

EntrySolventBaseTemp (°C)Time (min)Conversion (%)Isolated Yield (%)
1TolueneNaOtBu110304538
2DMFK2CO3130207265
3NMPCs2CO315015>9988
4NMPCs2CO31701010074 (Degradation)

Table 2: Conventional Heating vs. Microwave Heating Comparison

Heating MethodEnergy TransferTime RequiredMax TemperaturePurity (LC-MS)Isolated Yield
Conventional (Oil Bath) Conduction24 Hours110 °C65%52%
Microwave (MAOS) Dielectric15 Minutes150 °C>95%88%

Visualizations & Workflows

Workflow A 5-Aminobenzofuran- 2-carbonitrile C Microwave Irradiation (150°C, 15 min, 250W) A->C B Heteroaryl Halide (Electrophile) B->C D Pd-Catalyzed Cross-Coupling C->D Dielectric Heating E Purified Kinase Inhibitor D->E >85% Yield

Figure 1: Microwave-assisted Buchwald-Hartwig cross-coupling workflow.

Biological Context: SYK Pathway Inhibition

The synthesized benzofuran-pyrimidine scaffold acts as a potent ATP-competitive inhibitor of SYK. The 2-carbonitrile group engages in critical hydrogen bonding within the kinase hinge region, preventing the phosphorylation of downstream targets like PLCngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


2, thereby halting aberrant B-cell activation.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK ITAM Phosphorylation PLC PLCγ2 Activation SYK->PLC Signal Transduction NFAT NFAT Transcription PLC->NFAT Ca2+ Release Drug Benzofuran-Derived Inhibitor Drug->SYK Competitive Inhibition

Figure 2: SYK kinase signaling pathway and target inhibition.

References

  • [2] WO 2014/060113 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors. WIPO / Google Patents. 2

  • [1] 916737-84-3 | 5-Aminobenzofuran-2-carbonitrile. BLD Pharm. 1

  • [3] Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega (2024). 3

  • [4] Kappe, C. O. Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition (2004). PubMed. 4

Sources

Method

Application Note: Handling, Storage, and Reconstitution Protocols for 5-Aminobenzofuran-2-carbonitrile

Introduction & Scope 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3)[1] is a highly versatile bicyclic heteroaromatic building block. It is prominently utilized in pharmaceutical drug development, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3)[1] is a highly versatile bicyclic heteroaromatic building block. It is prominently utilized in pharmaceutical drug development, particularly in the synthesis of novel kinase inhibitors targeting SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase)[2].

The molecule's value lies in its dual reactivity: it possesses both a nucleophilic primary amine and an electrophilic nitrile group on a rigid benzofuran scaffold. However, this same chemical versatility introduces specific molecular vulnerabilities. This application note provides a self-validating, causality-driven protocol for the storage, handling, and reconstitution of 5-Aminobenzofuran-2-carbonitrile to ensure absolute reproducibility in downstream synthetic or in vitro assays.

Chemical Profiling & Mechanistic Vulnerabilities

To establish a trustworthy handling system, researchers must first understand the physicochemical properties and the mechanisms behind the compound's degradation pathways.

Table 1: Physicochemical Properties & Hazard Assessment
PropertyValue / DescriptionReference
CAS Number 916737-84-3[1]
Molecular Formula C9H6N2O[1]
Molecular Weight 158.16 g/mol [1]
Appearance Off-white to pale yellow solid powder[1]
GHS Hazard Statements H302, H315, H319, H335 (Irritant/Harmful)[3][4]
Target Storage (Solid) 2-8°C, Dark, Inert Atmosphere[1][4]
Causality of Degradation
  • Oxidative Susceptibility: The primary amine (-NH2) at the 5-position is electron-rich. Exposure to atmospheric oxygen can lead to the formation of N-oxides or azo dimers, visually indicated by the powder darkening to a deep brown.

  • Photolytic Sensitivity: The conjugated

    
    -system of the benzofuran ring absorbs UV and visible light, which can catalyze photo-oxidation.
    
  • Hydrolytic Risk: While the nitrile (-CN) is generally stable, prolonged exposure to atmospheric moisture—especially in the presence of ambient light or trace acidic/basic impurities—can initiate slow hydrolysis to an amide.

Standard Operating Procedure: Solid-State Storage

To maintain the integrity of 5-Aminobenzofuran-2-carbonitrile upon receipt[1], implement the following storage parameters:

  • Temperature Control: Store the solid powder at 2-8°C for routine use (up to 6 months). For long-term archiving (>6 months), storage at -20°C is recommended to halt any kinetic degradation pathways.

  • Inert Blanketing (Critical): Vials must be backfilled with an inert gas after every opening. Argon is preferred over Nitrogen. Because Argon is denser than air (1.78 g/L vs. 1.22 g/L), it effectively settles at the bottom of the vial, creating a protective blanket over the solid that actively displaces oxidative atmospheric air.

  • Light Protection: Always store in amber glass vials or secondary opaque containers[4].

Reconstitution & Liquid Handling Protocol

For biological screening (e.g., kinase inhibition assays) or synthetic cross-coupling, the compound is typically reconstituted in a polar aprotic solvent.

Step-by-Step Methodology

Prerequisites: Anhydrous Dimethyl Sulfoxide (DMSO) (


99.9% purity, water 

0.005%), Class II Biological Safety Cabinet (BSC) or fume hood, sterile amber microcentrifuge tubes, Argon gas line.
  • Step 1: Thermal Equilibration. Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes before opening .

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces water into your anhydrous system, which can precipitate the compound later or induce nitrile hydrolysis.

  • Step 2: Weighing. Operating inside a ventilated enclosure (due to H335 respiratory irritation risks)[3], weigh the required mass using an anti-static spatula.

  • Step 3: Solvent Addition. Add anhydrous DMSO to achieve the target molarity. Avoid protic solvents (like methanol or water) unless immediately proceeding to a reaction, as they can interact with the amine group over time.

  • Step 4: Dissolution. Vortex gently for 30–60 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for up to 5 minutes. Do not heat. Elevated temperatures in DMSO aggressively accelerate the oxidation of the primary amine.

  • Step 5: Aliquoting & Flash Freezing. Divide the master stock into single-use aliquots (e.g., 50 µL) in amber vials. Flash freeze in liquid nitrogen and store at -80°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles of a master stock will inevitably draw in moisture, leading to compound precipitation and inaccurate assay dosing. Single-use aliquots form a self-validating system that guarantees consistent molarity.

Table 2: Reconstitution Volumes for Standard Stock Solutions

(Calculated using MW = 158.16 g/mol )

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 632 µL126 µL
5.0 mg 3.161 mL632 µL
10.0 mg 6.323 mL1.264 mL

Workflow Visualization

G A 5-Aminobenzofuran-2-carbonitrile (Solid Powder) B Primary Storage (2-8°C, Argon/N2, Dark) A->B Upon receipt C Weighing & Handling (Class II BSC or Fume Hood) B->C Equilibrate 30m to RT D Reconstitution (Anhydrous DMSO) C->D Add solvent E Aliquoting (Single-use amber vials) D->E Vortex & Inspect F Long-Term Stock Storage (-20°C to -80°C, Sealed) E->F Flash freeze

Handling and reconstitution workflow for 5-Aminobenzofuran-2-carbonitrile.

Quality Control & Self-Validation

To ensure ongoing trustworthiness of your inventory, implement a bi-annual Quality Control (QC) check:

  • Visual Inspection: The solution should remain clear and pale. A shift to a dark, opaque brown indicates severe oxidation.

  • LC-MS Profiling: Run a purity check every 6 months on a representative aliquot. Monitor for the appearance of M+16 peaks (indicative of amine oxidation to N-oxide) or M+18 peaks (indicative of nitrile hydrolysis to an amide). Discard the batch if degradation exceeds 5%.

References

  • Source: World Intellectual Property Organization (WIPO)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Aminobenzofuran-2-carbonitrile Synthesis

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Executive Summary The synthesis of 5-Aminobenzofuran-2-carbonitrile presents a classic chemoselectivity challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 5-Aminobenzofuran-2-carbonitrile presents a classic chemoselectivity challenge. The primary failure mode is not the formation of the benzofuran core, but the chemoselective reduction of the nitro group (


) to the amine (

) without compromising the labile nitrile (

) functionality. Standard catalytic hydrogenation (Pd/C +

) frequently leads to over-reduction (forming the primary amine

) or hydrolysis.

This guide prioritizes the Direct Cyclization Route followed by Fe-Mediated Reduction , a protocol validated for high functional group tolerance.

Module 1: The Synthetic Pathway

Route Comparison

We recommend Route A for atom economy and step efficiency. Use Route B only if the direct cyclization fails due to specific substrate steric hindrance.

SynthesisRoutes Start 2-Hydroxy-5-nitrobenzaldehyde Chloro + Chloroacetonitrile (K2CO3, DMF, 80°C) Start->Chloro Route A (Recommended) Bromo + Ethyl Bromoacetate Start->Bromo Route B (Legacy) NitroNitrile Intermediate: 5-Nitrobenzofuran-2-carbonitrile Chloro->NitroNitrile Reduction Chemoselective Reduction (Fe / NH4Cl) NitroNitrile->Reduction Critical Step Ester Ester Intermediate Bromo->Ester Amide Amide Intermediate Ester->Amide POCl3 Dehydration (POCl3) Amide->POCl3 POCl3->NitroNitrile Target TARGET: 5-Aminobenzofuran-2-carbonitrile Reduction->Target

Figure 1: Comparison of Synthetic Routes. Route A avoids the multi-step ester-amide-nitrile conversion.

Module 2: Critical Protocol - Direct Cyclization

Objective: Form the benzofuran ring while installing the nitrile group in a single step.

Optimized Protocol
  • Reagents: 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq), Chloroacetonitrile (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: Anhydrous DMF (Concentration: 0.5 M).

  • Conditions: Heat to 80°C for 4–6 hours. Monitoring by TLC is essential (Mobile phase: 20% EtOAc/Hexanes).

Troubleshooting Table
IssueSymptomRoot CauseCorrective Action
Low Yield Large amount of unreacted aldehyde.Incomplete deprotonation or moisture.Ensure

is finely ground and dried. Use anhydrous DMF. Add catalytic KI (10 mol%) to accelerate alkylation (Finkelstein-like effect).
Side Products "Sticky" baseline spots on TLC.Polymerization of chloroacetonitrile.Do not exceed 90°C. Add chloroacetonitrile dropwise to the pre-heated mixture of aldehyde and base.
Hydrolysis Formation of amide (IR peak ~1680 cm⁻¹).Wet solvent or excessive reaction time.Quench immediately upon consumption of starting material. Avoid aqueous acidic workup; use neutral buffers.

Module 3: Critical Protocol - Chemoselective Reduction

Objective: Reduce


 to 

without touching the

group. Warning: Avoid

and

. These will reduce the nitrile to a primary amine or aldehyde.
The "Gold Standard" Method: Fe / NH4Cl

This method operates via a single-electron transfer mechanism that is thermodynamically insufficient to reduce nitriles but highly effective for nitro groups [1].

Step-by-Step Protocol:

  • Setup: Dissolve 5-nitrobenzofuran-2-carbonitrile (1.0 eq) in EtOH:Water (3:1) .

  • Activation: Add Ammonium Chloride (

    
    )  (5.0 eq) and Iron Powder  (reduced, 325 mesh, 4.0 eq).
    
  • Reaction: Heat to reflux (approx. 78°C) with vigorous stirring. The reaction typically completes in 1–2 hours.[1]

  • Monitoring: Look for the disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (amine) on TLC under UV.

The "Emulsion Killer" Workup

The most common failure point in Iron reductions is the workup. Iron oxides form a gelatinous sludge that traps product.

The Fix:

  • While Hot: Do not cool the reaction mixture completely.

  • Celite Addition: Add a spatula tip of Celite directly to the reaction flask.

  • Filtration: Filter the hot mixture through a pre-packed Celite pad.

  • The "Boiling Wash": Wash the filter cake with boiling ethanol (not cold EtOAc). The amine product is likely poorly soluble in cold organic solvents but soluble in hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and Water. The amine will be in the organic layer.

Module 4: FAQ & Troubleshooting

Q1: My product is unstable/turning dark upon storage.

A: 5-Aminobenzofurans are electron-rich anilines and are prone to oxidation.

  • Solution: Convert the free base to the Hydrochloride Salt immediately. Dissolve the crude amine in

    
     or dioxane and add 
    
    
    
    in dioxane. The salt is stable for months at 4°C.
Q2: I see a new peak in IR at 2200 cm⁻¹, but no amine peak.

A: 2200 cm⁻¹ is the nitrile stretch (good). If you lack the N-H stretches (3300-3400 cm⁻¹), your reduction failed.

  • Check: Did you use "activated" iron? If the iron powder is old/oxidized, wash it with dilute HCl, rinse with acetone, and dry before use.

Q3: Can I use Stannous Chloride ( )?

A: Yes,


 in Ethanol/EtOAc is a valid alternative [2].
  • Pros: Homogeneous reaction (no sludge).

  • Cons: Workup requires careful pH control (neutralization with bicarbonate) to avoid tin emulsions. It is generally more expensive and toxic than Iron.

Module 5: Decision Logic for Reduction

ReductionLogic Start Start: 5-Nitrobenzofuran-2-carbonitrile CheckScale Check Scale Start->CheckScale SmallScale < 100 mg CheckScale->SmallScale LargeScale > 1 gram CheckScale->LargeScale SnCl2 SnCl2 / EtOH (Easier monitoring, toxic waste) SmallScale->SnCl2 FeNH4Cl Fe / NH4Cl / EtOH:H2O (Cheap, scalable, chemoselective) LargeScale->FeNH4Cl WorkupSn Workup: Neutralize with NaHCO3, Filter Tin salts SnCl2->WorkupSn WorkupFe Workup: Hot filtration through Celite, Wash with boiling EtOH FeNH4Cl->WorkupFe

Figure 2: Decision Matrix for Reduction Reagent Selection based on scale and waste disposal constraints.

References

  • Title: Iron/ammonium chloride mediated reduction of nitroarenes.
  • Benzofuran Cyclization Strategy

    • Title: Synthesis of benzofuran deriv
    • Source:RSC Publishing / N
    • URL:[Link]

  • Alternative Dehydration Route

    • Title: Amide Dehydration Mechanism by POCl3.[2]

    • Source:Chemistry Steps
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Aminobenzofuran-2-carbonitrile

Welcome to the Technical Support Center for the isolation and purification of 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3). This heteroaromatic compound is a critical building block in kinase inhibitor synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3). This heteroaromatic compound is a critical building block in kinase inhibitor synthesis and drug development. Due to the presence of an electron-rich aromatic amine and a polar nitrile group, this molecule is highly susceptible to oxidative degradation and phase separation during isolation.

This guide provides researchers and process chemists with field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to ensure high-purity crystalline recovery.

Physicochemical & Solubility Profile

To design a self-validating recrystallization system, we must exploit the differential solubility of the target compound versus its impurities. The benzofuran core provides hydrophobicity, while the amine and nitrile groups act as polar hydrogen-bond donors/acceptors.

Table 1: Solvent Selection Matrix for 5-Aminobenzofuran-2-carbonitrile

SolventPolarity IndexRole in CrystallizationSolubility (25°C)Solubility (65°C)Rationale & Causality
Ethyl Acetate (EtOAc) 4.4Primary (Good) SolventModerateHighSolvates the polar nitrile and amine groups effectively at elevated temperatures, allowing high-concentration dissolution.
Heptane / Hexane 0.1Anti-SolventVery LowLowNon-polar hydrocarbon forces the hydrophobic benzofuran core out of solution as temperature drops.
Isopropanol (IPA) 3.9Single-Solvent AlternativeLowHighProvides an excellent temperature-solubility gradient; reduces the risk of liquid-liquid phase separation.
Water 10.0Impurity SinkInsolubleInsolubleRetains highly polar impurities or inorganic salts from upstream synthesis in the mother liquor.
Standard Operating Procedure: Anti-Solvent Recrystallization

The following protocol utilizes an EtOAc/Heptane binary system. This method is engineered to maximize impurity rejection while preventing the kinetic entrapment of byproducts.

Workflow Start Crude 5-Aminobenzofuran- 2-carbonitrile Dissolve Dissolve in minimal hot EtOAc (60-65°C) under N2 Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add hot Heptane dropwise (Maintain clear solution) Filter->Antisolvent Seed Seed crystals added at Metastable Zone (MSZW) Antisolvent->Seed Cooling Controlled cooling (0.1 - 0.2 °C/min) to 4°C Seed->Cooling Isolate Vacuum Filtration & Cold Heptane Wash Cooling->Isolate Pure Pure Crystalline Product (Store at 2-8°C, Dark) Isolate->Pure

Figure 1: Optimized anti-solvent recrystallization workflow for 5-Aminobenzofuran-2-carbonitrile.

Step-by-Step Methodology:
  • Preparation & Inertion: Purge a jacketed crystallization vessel with ultra-pure Nitrogen (N2) or Argon. Causality: Aromatic amines are highly susceptible to photo-oxidation and auto-oxidation, which form colored quinonoid or azo dimers ().

  • Dissolution: Suspend the crude 5-Aminobenzofuran-2-carbonitrile in minimal Ethyl Acetate (approx. 3-5 volumes). Heat the suspension to 60-65°C under continuous agitation until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3 or 4) to remove insoluble polymeric byproducts and dust, which can act as unwanted heterogeneous nucleation sites.

  • Anti-Solvent Addition & Seeding: Return the filtrate to the vessel and maintain at 60°C. Add hot Heptane dropwise until the solution reaches the edge of the Metastable Zone Width (MSZW)—indicated by a faint, persistent opalescence. Add 0.5-1.0 wt% of pure 5-Aminobenzofuran-2-carbonitrile seed crystals to induce controlled nucleation ().

  • Controlled Desupersaturation: Cool the suspension at a linear rate of 0.1–0.2 °C/min down to 20°C, then further cool to 4°C. Causality: Slow cooling allows the crystal lattice to form thermodynamically, selectively rejecting structurally similar impurities into the mother liquor.

  • Isolation & Drying: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane (2 volumes) to displace the residual mother liquor. Dry the product in a vacuum oven at 40°C for 24 hours. Store the final product protected from light at 2-8°C ().

Troubleshooting Guide

Q: My crystallization crashed out as a sticky, gummy emulsion instead of solid crystals. What happened? A: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly known in pharmaceutical manufacturing as "oiling out" (). This occurs when the supersaturation level exceeds the nucleation threshold too rapidly. Instead of forming a rigid crystal lattice, the solute separates into a dense, solute-rich liquid phase. This oily phase traps impurities and prevents proper crystallization. Resolution: Reheat the mixture until the oil redissolves into a single clear phase. To prevent recurrence, you must adjust the thermodynamic pathway: either reduce the cooling rate, decrease the anti-solvent dosing rate, or introduce seed crystals earlier within the metastable zone.

OilingOut Issue Oiling Out (LLPS) Detected Cloudy emulsion forms Action1 Reheat to redissolve (Restore single phase) Issue->Action1 Decision Adjust Process Parameters Action1->Decision PathA Reduce supersaturation rate (Slower cooling/dosing) Decision->PathA PathB Add seed crystals earlier (Within MSZW) Decision->PathB PathC Increase Good Solvent (EtOAc ratio) Decision->PathC Success Direct Nucleation (Solid Suspension) PathA->Success PathB->Success PathC->Success

Figure 2: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Q: The isolated crystals are turning from pale yellow to a dark brown/blue color upon drying. How do I prevent this? A: This is a classic sign of aromatic amine oxidation. When exposed to atmospheric oxygen and light, the 5-amino group undergoes free-radical oxidation to form highly conjugated, deeply colored dimeric or quinonoid species. Resolution: Ensure the entire crystallization and filtration process is conducted under a strict inert atmosphere (N2/Ar). Use degassed solvents (sparged with N2 for 30 minutes prior to use). Store the final dried product in amber glass vials, backfilled with argon, at 2-8°C.

Q: Co-precipitation of a structurally similar positional isomer (e.g., 4-amino or 6-amino derivative) is occurring. How can I improve the purity? A: Positional isomers often have identical solubility profiles in binary solvent systems, leading to co-crystallization or solid solution formation. Resolution: Switch from a kinetic anti-solvent crystallization to a thermodynamic single-solvent system. Isopropanol (IPA) is highly recommended here. The slower nucleation kinetics in IPA allow for higher selectivity during crystal lattice assembly, effectively rejecting the mismatched isomers into the mother liquor.

Frequently Asked Questions (FAQs)

Q: Can I use Activated Carbon to remove the dark oxidative impurities before crystallization? A: Yes. If the crude material is already heavily oxidized, add 5-10 wt% activated carbon (e.g., Norit) to the hot EtOAc solution during Step 2. Stir for 30 minutes before the hot filtration step. The porous carbon matrix effectively adsorbs the high-molecular-weight, highly conjugated colored impurities.

Q: What is the optimal stirring rate during the cooling phase? A: Maintain a moderate stirring rate (e.g., 150-250 RPM depending on vessel size). Causality: Stirring too slowly promotes localized supersaturation gradients (leading to oiling out), while stirring too vigorously causes secondary nucleation via crystal attrition, resulting in a fine powder that is difficult to filter and prone to static charge.

Q: How do I verify the success of the purification? A: Perform HPLC analysis (UV detection at ~254 nm) to confirm chemical purity (>99%). Additionally, an accurately measured sharp melting point and a colorless to pale-yellow visual appearance are excellent primary indicators of successful amine purification.

References
  • Title: Oiling Out in Crystallization: Detection and Control Source: Mettler Toledo URL: [Link]

  • Title: Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen Life Sciences URL: [Link]

  • Title: The photo-oxidation of an aromatic amine studied by flash photolysis Source: Royal Society Publishing URL: [Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of Crude 5-Aminobenzofuran-2-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with isolating high-purity 5-Aminobenzofuran-2-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with isolating high-purity 5-Aminobenzofuran-2-carbonitrile . As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—including SYK and LRRK2 kinase inhibitors [1]—its purity directly dictates the success of downstream cross-coupling and amidation workflows.

Mechanistic Overview & Causality

Purifying 5-Aminobenzofuran-2-carbonitrile presents a unique chemical dichotomy that requires precise operational control:

  • The 5-Amino Group: This moiety is electron-rich, basic, and highly susceptible to aerial oxidation. If left exposed to air and light, it rapidly polymerizes into dark, insoluble oligomers.

  • The 2-Carbonitrile Group: Nitriles are electrophilic and prone to irreversible hydrolysis (converting to primary amides or carboxylic acids) when exposed to the harsh acidic or basic conditions typically employed to extract amines.

  • Transition Metal Contamination: Because this compound is often synthesized via palladium-catalyzed cross-coupling or tin-mediated nitro reduction, trace heavy metals frequently contaminate the crude matrix. These metals must be reduced to <10 ppm to meet strict API regulatory guidelines and prevent the poisoning of downstream catalysts [3].

To navigate these competing sensitivities, our purification strategy exploits the basicity of the amine through strictly temperature-controlled acid-base extraction, followed by targeted chemisorption to sequester soft transition metals [2].

Purification Workflow

PurificationWorkflow Crude Crude 5-Aminobenzofuran- 2-carbonitrile Dissolve Dissolution in EtOAc & Filtration Crude->Dissolve Remove solids AcidExt Cold Acid Extraction (1M HCl, 0-5°C) Dissolve->AcidExt OrgDiscard Organic Phase (Neutral Impurities) AcidExt->OrgDiscard Discard AqPhase Aqueous Phase (Amine Hydrochloride) AcidExt->AqPhase Retain Basify Basification (pH 8-9) Cold NaHCO3 AqPhase->Basify Neutralize Scavenge Metal Scavenging (Si-Thiol Resin) Basify->Scavenge Remove Pd/Sn Crystallize Recrystallization (DCM/Hexane) Scavenge->Crystallize Pure Pure Product (>99% HPLC) Crystallize->Pure Final Polish

Fig 1: Step-by-step purification workflow and phase separation for 5-Aminobenzofuran-2-carbonitrile.

Impurity Profiling & Causality Data

Understanding the physicochemical properties of your impurities is the first step in eliminating them. The table below summarizes the quantitative targets and causal removal strategies for the most common contaminants.

Impurity TypeSource / CausalityQuantitative Limit (API)Physical Property Exploited for RemovalRecommended Removal Method
Unreacted Precursor (e.g., 5-Nitro derivative)Incomplete reduction during upstream synthesis.< 0.10% (HPLC)Non-basic nature; remains partitioned in the organic phase.Cold Acid-Base Extraction
Transition Metals (Pd, Cu, Sn)Catalysts from cross-coupling or reduction steps.< 10 ppm (ICP-MS)High affinity of soft metals for sulfur (HSAB theory).Si-Thiol (Silica-Thiol) Scavenging
Oxidative Oligomers Aerial oxidation of the electron-rich 5-amino group.< 0.50% (HPLC)High molecular weight; low solubility in non-polar solvents.Filtration through Celite / Recrystallization
Nitrile Hydrolysis Byproducts Harsh acidic/basic workup conditions (Exothermic).< 0.10% (HPLC)Altered polarity and solubility profile (amides/acids).Preventative: Cold workup (0-5 °C)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By tracking the pH and utilizing specific reagents, you ensure the integrity of the nitrile group while maximizing amine recovery.

Protocol A: Temperature-Controlled Acid-Base Extraction

Causality Focus: We utilize 1M HCl at 0-5 °C. The low temperature and controlled molarity are strictly required to protonate the aniline derivative into a water-soluble hydrochloride salt without providing the activation energy necessary to hydrolyze the sensitive 2-carbonitrile group [2].

  • Dissolution: Dissolve the crude 5-Aminobenzofuran-2-carbonitrile in Ethyl Acetate (EtOAc) (approx. 10 mL/g). Filter the dark solution through a medium-porosity glass frit to remove insoluble polymeric aggregates.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel. Add 1M HCl (pre-chilled to 0-5 °C) in a 1:1 volume ratio. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) now contains your protonated product. The organic layer (top) contains unreacted nitro-precursors and neutral impurities.

  • Validation Check: Spot both layers on a TLC plate (Eluent: 30% EtOAc/Hexane). The organic layer should show high-Rf impurities, while the product remains at the baseline of the aqueous spot. Discard the organic layer.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add cold, saturated aqueous Sodium Bicarbonate (

    
    ) dropwise while stirring until the pH reaches 8-9.
    
    • Crucial Insight: Never use

      
      . Strong hydroxide bases will rapidly hydrolyze the nitrile to a carboxylate. 
      
      
      
      provides a gentle, buffered basification.
  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Chemisorption of Transition Metals (Pd/Sn)

Causality Focus: Standard washing or crystallization fails to remove transition metals trapped within the crystal lattice of the API. According to Hard-Soft Acid-Base (HSAB) theory, soft metals like Palladium (Pd) and Tin (Sn) have a massive thermodynamic affinity for soft ligands like thiols. Using a silica-supported thiol (Si-Thiol) covalently binds the metals, allowing them to be physically filtered away [4].

  • Preparation: Dissolve the free-based product from Protocol A in a polar aprotic solvent (e.g., THF or EtOAc) at a concentration of 0.1 M.

  • Scavenger Addition: Add Silica-Thiol (Si-Thiol) metal scavenger. Dosing rule: Add 4 to 5 molar equivalents of scavenger relative to the known catalyst load used in your upstream reaction.

  • Agitation: Stir the suspension vigorously at room temperature for 4 to 12 hours. (Do not heat, as this may promote unwanted side reactions with the amine).

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with 2 column volumes of the working solvent to ensure complete recovery of the API [3].

  • Concentration & Polish: Concentrate the filtrate. The resulting solid can be recrystallized from Dichloromethane/Hexane to yield the final >99% pure product.

Troubleshooting FAQs

Q: My isolated product is turning dark brown upon standing on the benchtop. How do I prevent this? A: This is a classic symptom of aerial oxidation of the aniline moiety. The electron-donating nature of the oxygen in the benzofuran ring increases the electron density on the amine, making it highly susceptible to oxidation. Solution: Always store the purified compound under an inert atmosphere (Argon or Nitrogen) in an amber vial at 2-8 °C.

Q: I see a new, highly polar spot on my TLC plate (lower Rf) after the acid extraction step. What happened? A: You have likely hydrolyzed the 2-carbonitrile group into a primary amide. This occurs if the 1M HCl was not properly chilled, if the extraction was left sitting for too long, or if the localized heat of neutralization during basification spiked the temperature. Solution: Ensure all aqueous reagents are pre-chilled to 0-5 °C and perform the extraction rapidly.

Q: My downstream Buchwald-Hartwig amination is failing to reach completion. Could the 5-Aminobenzofuran-2-carbonitrile starting material be the issue? A: Yes. If your 5-Aminobenzofuran-2-carbonitrile was synthesized via a metal-catalyzed route, residual Palladium or Tin can act as a catalyst poison in downstream steps by altering the stoichiometry of your new catalyst or promoting off-target oxidative addition. Solution: Implement Protocol B (Si-Thiol Scavenging) prior to using the intermediate in sensitive cross-coupling reactions.

References

  • Source: WIPO / Google Patents (WO 2014/060112 A1)
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Optimization

Technical Support Center: Stability of Aminobenzofuran Derivatives

Current Status: Online | Topic: Preventing Oxidation of Amino Groups | Ticket ID: ABF-OX-001 Executive Summary: The "Black Tar" Phenomenon User Issue: You have synthesized a benzofuran derivative with a free amino group...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Topic: Preventing Oxidation of Amino Groups | Ticket ID: ABF-OX-001

Executive Summary: The "Black Tar" Phenomenon

User Issue: You have synthesized a benzofuran derivative with a free amino group (e.g., 2-amino or 3-aminobenzofuran). Upon exposure to air or silica gel, the off-white solid rapidly turns brown, purple, or black (tar formation).

Root Cause Analysis: Aminobenzofurans are "electron-super-rich" systems. The nitrogen lone pair donates electron density into the benzofuran ring (resonance), significantly lowering the oxidation potential. This makes the molecule highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical cations, quinone imines, and eventual polymerization.

The Solution: You must disrupt this electron donation immediately after synthesis. This guide provides a self-validating workflow to stabilize these compounds via protonation (salt formation) or protection before oxidation occurs.

The Mechanism of Failure

To prevent oxidation, you must understand the pathway. The amino group is not just a bystander; it is the "trigger" that activates the entire ring system toward destruction.

Visualization: The Oxidation Cascade vs. Stabilization

The following diagram illustrates how the free amine facilitates ring destruction and how protonation (salt formation) blocks this pathway.

OxidationMechanism FreeAmine Free Amine (High Electron Density) Radical Radical Cation Intermediate FreeAmine->Radical SET Oxidation Salt Amine Salt (HCl/TFA) (Lone Pair Locked) FreeAmine->Salt + Acid (Immediate) Oxygen + O2 / Light Quinone Quinone Imine / Ring Opening Radical->Quinone Tar Polymerized Tar (Irreversible Loss) Quinone->Tar Stable Stable Storage (Weeks/Months) Salt->Stable

Figure 1: Mechanistic pathway showing how the free lone pair drives oxidation (Red Path) and how salt formation arrests this process (Green Path).

Protocol Module: Synthetic & Isolation Strategy

Critical Control Point 1: Reaction Environment

Metal catalysts (Cu, Pd, Fe) used in benzofuran synthesis (e.g., Sonogashira coupling or nitro reduction) act as oxidative shuttles . If you expose the crude reaction mixture to air while metal ions are still present, oxidation rates increase by orders of magnitude.

Protocol A: Metal Scavenging & Deoxygenation

  • Degas Solvents: Sparge all workup solvents (EtOAc, DCM) with Argon for 15 minutes before use.

  • Chelation: Wash the organic layer with an aqueous solution of EDTA (0.1 M) or N-Acetylcysteine during workup to strip catalytic metals.

  • Inert Workup: If possible, perform the initial filtration and concentration under a nitrogen blanket.

Critical Control Point 2: Purification (The Silica Trap)

Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0). This acidity is sufficient to protonate some molecules but often acts as a surface for oxidative degradation of electron-rich amines.

Troubleshooting Guide: Purification

Method Suitability Notes
Standard Silica High Risk Acidic surface catalyzes oxidation/decomposition.
Neutralized Silica Recommended Pre-treat silica with 1–2% Triethylamine (TEA) in Hexane.
Basic Alumina Best for Free Base Non-acidic surface; prevents acid-catalyzed degradation.

| Reverse Phase (C18) | ⚠️ Conditional | Use ammonium bicarbonate buffer (pH 8) to keep amine neutral, or TFA (pH 2) to keep it stable as a salt. |

Protocol Module: Long-Term Stabilization (Storage)

The only "self-validating" storage method is to remove the electron density from the nitrogen atom. This is best achieved by converting the free base into a salt immediately after purification.

Protocol B: Immediate Salt Formation

Do not store the free amine. Convert it to a salt within 1 hour of isolation.

Step-by-Step:

  • Dissolve: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

  • Acid Addition: Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0°C.

    • Why Dioxane? It is non-nucleophilic and allows the salt to precipitate cleanly.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white/off-white solid.

  • Filtration: Filter under Argon (Schlenk filtration preferred) to avoid moisture absorption (some salts are hygroscopic).

  • Wash: Wash with cold anhydrous ether to remove trace oxidants.

Data: Salt Stability Comparison

Salt TypeStabilityHygroscopicityRecommendation
Hydrochloride (HCl) ⭐⭐⭐⭐⭐ModerateGold Standard. Best for storage.
Trifluoroacetate (TFA) ⭐⭐⭐⭐HighGood for HPLC purification, but can degrade slowly if wet.
Oxalate ⭐⭐⭐LowGood for crystallinity, but oxalate can be toxic/reactive.
Free Base N/ADo Not Store. Use immediately.

Decision Tree: Purification & Handling

Use this logic flow to determine the correct handling procedure for your specific derivative.

HandlingWorkflow Start Crude Aminobenzofuran Metals Are metal catalysts (Pd/Cu) present? Start->Metals Chelate Wash with EDTA/Thiol before concentration Metals->Chelate Yes Purify Purification Step Metals->Purify No Chelate->Purify Method Choose Stationary Phase Purify->Method Silica Standard Silica Method->Silica Avoid Alumina Basic Alumina or TEA-treated Silica Method->Alumina Select PostPure Isolate Free Base Alumina->PostPure Store Intend to store > 24 hours? PostPure->Store MakeSalt CONVERT TO HCl SALT (Protocol B) Store->MakeSalt Yes UseNow Use immediately in next reaction Store->UseNow No

Figure 2: Decision Matrix for purification and storage. Note the critical branch avoiding standard silica gel.

Frequently Asked Questions (FAQ)

Q: My product turned pink on the rotary evaporator. Is it ruined? A: Not necessarily. The pink color often indicates the formation of a trace amount of quinone imine or azo impurities (which have very high extinction coefficients). The bulk material may still be intact. Action: Immediately re-dissolve in degassed solvent, treat with activated charcoal to remove the colored impurity, filter, and convert to the HCl salt immediately.

Q: Can I use N-Boc protection instead of salt formation? A: Yes, and this is often superior for multi-step synthesis. Protecting the amine with a Boc (tert-butyloxycarbonyl) group withdraws electron density from the nitrogen, preventing the lone pair from engaging in ring oxidation.

  • Recommendation: If the amine is an intermediate, Boc-protect it in situ before isolation if possible.

Q: Why does my benzofuran decompose in CDCl3 during NMR? A: Chloroform (CDCl3) often contains traces of HCl and phosgene, and it can form radicals under light. Furthermore, the acidity of CDCl3 can promote degradation.

  • Fix: Filter your CDCl3 through basic alumina before use, or switch to DMSO-d6 or Benzene-d6 , which are less acidic and less prone to radical formation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Loidreau, Y., et al. (2013). Synthesis of 3-aminobenzofuran derivatives via a cascade reaction. Journal of Organic Chemistry. Link (Demonstrates synthesis and handling of sensitive aminobenzofurans).

  • BenchChem Technical Support. (2025). Preventing oxidation of aromatic amines during synthesis and storage. Link (General guidelines on amine oxidation).

  • Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Link (Purification strategies for basic amines avoiding silica acidity).

  • Frontiers in Chemistry. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents. Link (Specific examples of 3-aminobenzofuran synthesis and stability).

Troubleshooting

Technical Support Center: Troubleshooting 5-Aminobenzofuran-2-carbonitrile Coupling

Topic: Troubleshooting Low Conversion Rates in 5-Aminobenzofuran-2-carbonitrile Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist[1][2] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in 5-Aminobenzofuran-2-carbonitrile Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist[1][2]

Executive Summary & Core Challenge

The 5-aminobenzofuran-2-carbonitrile scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vilazodone intermediates) and CNS-active agents.[1][2] However, derivatizing the C5-amino group often results in stalled reactions or low yields.[1]

The Root Cause: The C5-amino group behaves as a strongly deactivated aniline .[1] The electron-withdrawing nitrile group at C2, combined with the benzofuran heteroaromatic core, significantly reduces the electron density at the nitrogen lone pair.

  • Nucleophilicity: Drastically lower than standard anilines, causing failure in standard EDC/HATU amide couplings.

  • Catalyst Interference: In metal-catalyzed cross-couplings (Buchwald-Hartwig), the electron-deficient amine struggles to undergo transmetallation/coordination, while the nitrile group can competitively bind to palladium species, poisoning the catalyst.[1]

This guide provides field-tested protocols to overcome these electronic and chemoselective hurdles.

Diagnostic Workflow

Before altering reagents, use this logic flow to pinpoint the failure mode.

TroubleshootingFlow Start Reaction Stalled/Low Yield CheckSolubility Is the Starting Material Soluble in Rxn Solvent? Start->CheckSolubility SolubilityIssue Issue: Aggregation/Stacking Action: Switch to NMP/THF or Increase Temp (>60°C) CheckSolubility->SolubilityIssue No (Suspension) CheckCouplingType Coupling Type? CheckSolubility->CheckCouplingType Yes (Clear Solution) AmideCoupling Amide Bond Formation (Acylation) CheckCouplingType->AmideCoupling PdCoupling Pd-Catalyzed C-N (Buchwald-Hartwig) CheckCouplingType->PdCoupling CheckReagent Reagent Used? AmideCoupling->CheckReagent CheckLigand Ligand Class? PdCoupling->CheckLigand StandardCoupling HATU / EDC / PyBOP CheckReagent->StandardCoupling AcidChloride Acid Chloride / POCl3 CheckReagent->AcidChloride DeactivatedNuc Diagnosis: Deactivated Nucleophile HATU fails to drive equilibrium. StandardCoupling->DeactivatedNuc AcidChloride->CheckSolubility Re-evaluate Solvent SwitchToAcidCl Solution: In-situ Acid Chloride or Mixed Anhydride Method DeactivatedNuc->SwitchToAcidCl StandardLigand BINAP / dppf / PPh3 CheckLigand->StandardLigand BulkyLigand BrettPhos / XPhos CheckLigand->BulkyLigand Optimization Required Poisoning Diagnosis: Nitrile Coordination or Slow Reductive Elimination StandardLigand->Poisoning SwitchLigand Solution: Switch to BrettPhos Pd G4 Use Weak Base (Cs2CO3) Poisoning->SwitchLigand

Figure 1: Decision matrix for diagnosing reaction failures based on solubility, coupling type, and reagent class.

Scenario A: Amide Coupling Fails (The "Deactivated Aniline" Problem)

User Question: "I am trying to couple 5-aminobenzofuran-2-carbonitrile with a carboxylic acid using HATU/DIPEA in DMF. LCMS shows <10% product after 24 hours.[1] Why?"

Technical Insight: Standard coupling reagents (HATU, EDC) generate an active ester (OBt/OAt).[2] For electron-rich amines, this is sufficient.[1][2] However, your amine is electronically deactivated by the para-like conjugation with the oxygen and the electron-withdrawing nitrile. It is simply not nucleophilic enough to attack the active ester at a useful rate, leading to hydrolysis of the active ester over time.

The Fix: The "Nuclear" Option (In-Situ Acid Chloride) You must convert the carboxylic acid to a highly reactive acid chloride or mixed anhydride to force the reaction.

Protocol: In-Situ Acid Chloride Coupling

Use this when HATU fails.[1][2] It avoids isolating unstable acid chlorides.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (1.2 equiv)[1][2]
    
  • Catalytic DMF (1 drop)[1][2]

  • 5-Aminobenzofuran-2-carbonitrile (1.0 equiv)[1][2]

  • Pyridine or 2,6-Lutidine (3.0 equiv)[2]

  • Solvent: Anhydrous DCM or THF (if solubility is poor)[1][2]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M). Add catalytic DMF (1 drop).[2]

  • Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 1-2 hours until gas evolution ceases.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full activation.

  • Evaporation (Critical): Concentrate the reaction to dryness to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM/THF.

  • Coupling: Add the 5-aminobenzofuran-2-carbonitrile (solid or solution) followed immediately by Pyridine (3.0 equiv).

  • Reaction: Stir at RT. If sluggish, heat to 50°C (THF required).

Why this works: The acid chloride is orders of magnitude more electrophilic than a HATU-active ester, compensating for the amine's poor nucleophilicity.

Scenario B: Buchwald-Hartwig Cross-Coupling Stalls

User Question: "I'm trying to arylate the amine using bromobenzene,


, and BINAP. The reaction turns black and stalls. Is the nitrile interfering?"

Technical Insight: Yes. Nitriles are competent ligands for Palladium.[1] In the absence of a strongly binding phosphine ligand, the nitrile on the substrate can displace the ligand or occupy open coordination sites on the Pd(0) or Pd(II) species, creating a "resting state" that is catalytically inactive. Furthermore, electron-poor amines require highly active catalysts to facilitate the C-N bond-forming reductive elimination step.[1][2]

The Fix: Bulky Dialkylbiaryl Phosphines (BrettPhos) You need a ligand that is bulky enough to prevent nitrile coordination and electron-rich enough to facilitate oxidative addition.[1][2]

Protocol: Optimized C-N Coupling

Recommended System:

  • Catalyst: BrettPhos Pd G4 (Pre-catalyst) or XPhos Pd G4 .[2]

    • Reasoning: Pre-catalysts ensure a 1:1 L:Pd ratio and rapid activation, avoiding the induction period where nitrile poisoning can occur.

  • Base:

    
      (Weak base) or K3PO4 .[2]
    
    • Avoid: NaOtBu (Strong base).[2][3] While standard for Buchwalds, strong alkoxides can attack the nitrile group at elevated temperatures (forming imidates).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).[1][2]

Step-by-Step:

  • Charge: In a vial, combine:

    • Aryl Bromide (1.0 equiv)[1][2][4]

    • 5-Aminobenzofuran-2-carbonitrile (1.2 equiv)[1][2]

    • 
       (2.0 equiv, finely ground)[2]
      
    • BrettPhos Pd G4 (2-5 mol%)[1][2]

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add sparged 1,4-Dioxane (0.1 - 0.2 M).[1][2]

  • Heat: Stir vigorously at 90-100°C for 4-16 hours.

Data Comparison: Ligand Performance

Ligand SystemConversion (24h)ObservationDiagnosis

< 5%No reactionLigand too labile; Nitrile poisons Pd.[1][2]
BINAP /

15-20%Stalls after 2hAmine too sterically/electronically demanding.[1][2]
XPhos Pd G4 60-70%GoodEffective, but BrettPhos is often superior for primary amines.[1][2]
BrettPhos Pd G4 > 95% Complete Gold Standard for primary aryl amines.[1]

Scenario C: Solubility & Purification

User Question: "My starting material doesn't dissolve in DCM or Toluene. What can I use?"

Technical Insight: The planar benzofuran-nitrile system encourages


-

stacking, leading to poor solubility in non-polar solvents.[2] This heterogeneity slows reaction kinetics significantly (surface-area limited).[1][2]

Solvent Recommendations:

  • Amide Coupling: Switch from DCM to THF or DMF/DCM (1:1) . If using acid chlorides, THF is compatible.

  • Buchwald: Switch Toluene to 1,4-Dioxane or t-Amyl alcohol . These allow higher temperatures (100°C+) which breaks up aggregates.[2]

Purification Tip: The nitrile group is weak, but the amide product is often very polar.

  • Workup: Avoid acidic washes if possible to prevent nitrile hydrolysis (though it requires harsh acid/heat).[2]

  • Flash Column: Use a gradient of 0-10% MeOH in DCM . If the product streaks, add 1% Triethylamine to the eluent (if the product is acid-stable) or switch to Acetone/Hexanes which often separates benzofurans well.

References

  • Vertex Pharmaceuticals. Process for preparing benzofuran-2-carboxamide derivatives.[2] US Patent 20180002305A1.[1] (Demonstrates benzofuran amine reactivity and workup). Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][2] (General mechanism and ligand selection for deactivated amines). Link

  • Sigma-Aldrich. 5-Aminobenzofuran-2-carboxylic acid Product Sheet.[1][2] (Physical properties and solubility data).[2] Link

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Ligand selection guide: BrettPhos for primary amines).[2][5] Link

  • Beilstein J. Org.[1][6] Chem. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[1][2] (Precedents for sterically/electronically challenging aryl amines). Link[1][2][6]

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Solubility Optimization for 5-Aminobenzofuran-2-carbonitrile

Welcome to the Technical Support Center for 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3) . As a critical building block in medicinal chemistry and drug discovery, this compound presents unique solvation challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3) . As a critical building block in medicinal chemistry and drug discovery, this compound presents unique solvation challenges. Its structure features a highly lipophilic, planar benzofuran core flanked by an electron-donating 5-amino group (-NH₂) and an electron-withdrawing 2-carbonitrile group (-CN). This "push-pull" electronic configuration creates a strong molecular dipole that fundamentally dictates its thermodynamic solubility.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure optimal handling of this compound in your workflows.

Physicochemical Profiling & Solvent Compatibility Matrix

Understanding the causality behind solvent-solute interactions is the first step in preventing experimental failure. The table below summarizes the quantitative and qualitative solubility profiles based on the compound's structural thermodynamics.

Solvent ClassRepresentative SolventsSolubility PotentialMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)High dielectric constant stabilizes the strong molecular dipole between the 5-amino and 2-carbonitrile groups via dipole-dipole interactions.
Moderately Polar Aprotic Ethyl Acetate, THFModerate to Good (10-30 mg/mL)Matches the overall polarity of the molecule; excellent for extraction, chromatography, and reaction workups.
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Facilitates hydrogen bonding with the -CN and -NH₂ groups, but provides limited solvation of the hydrophobic benzofuran core.
Non-Polar Hexane, Petroleum EtherPoor (<1 mg/mL)Inability to disrupt intermolecular hydrogen bonding (amine-nitrile) or overcome the high crystal lattice energy of the planar core.
Aqueous Buffer (pH 7.4) PBS, HEPESVery Poor (<0.1 mg/mL)High lipophilicity of the aromatic core dominates; the neutral amine lacks sufficient hydration energy to force dissolution.
Aqueous Acidic (pH < 4.0) 0.1M HCl, Citrate BufferGood (pH Dependent)Protonation of the 5-amino group to an ammonium cation (-NH₃⁺) dramatically lowers lattice energy and increases hydration.

Troubleshooting Guides & FAQs

Q: Why does 5-Aminobenzofuran-2-carbonitrile precipitate when diluting my DMSO stock into PBS (pH 7.4) for in vitro biological assays? A: This is a classic case of solvent-shift precipitation (supersaturation failure). The compound is highly soluble in DMSO due to dipole stabilization. When diluted into an aqueous buffer at pH 7.4, the 5-amino group remains unprotonated (neutral). The hydrophobic benzofuran core drives rapid aggregation because the thermodynamic solubility in water is extremely low. Solution: Do not rely solely on equilibrium solubility. Instead, leverage 1 to determine the maximum concentration the compound can maintain in a supersaturated state before nucleation occurs[1]. Ensure your final assay concentration contains 1-5% DMSO as a co-solvent, or lower the pH if the biological target permits.

PHSolubility Problem Precipitation in Aqueous Media CheckPH Evaluate Media pH Problem->CheckPH Acidic pH < 4.0 Amine Protonation (-NH3+) CheckPH->Acidic Neutral pH 7.4 Neutral Amine (-NH2) CheckPH->Neutral Soluble High Aqueous Solubility (Ionized State) Acidic->Soluble Insoluble Poor Aqueous Solubility (Lipophilic Core Dominates) Neutral->Insoluble Solution Add Co-solvents (e.g., PEG400, DMSO) Insoluble->Solution

pH-dependent solubility troubleshooting for 5-Aminobenzofuran-2-carbonitrile.

Q: I am synthesizing this compound. What is the optimal solvent system for silica gel column chromatography and purification? A: For aminobenzofuran derivatives, a binary solvent system of petroleum ether (or hexanes) and ethyl acetate is highly effective. The non-polar petroleum ether modulates the strong hydrogen-bond accepting power of ethyl acetate. 2 for structurally similar 2-aminobenzofurans utilize a 15:1 to 10:1 ratio of Petroleum Ether:Ethyl Acetate for optimal retention factor (Rf) resolution[2].

Q: How do I accurately measure the aqueous solubility of this compound for early pharmacokinetic (DMPK) profiling? A: Relying solely on visual inspection or nephelometry can be misleading due to the formation of nano-suspensions (false positives). We recommend a filtration-based High-Throughput Screening (HTS) protocol coupled with UPLC-MS/MS. Utilizing a3 ensures you are measuring the true concentration of the compound in solution by physically separating insoluble precipitates prior to mass spectrometry[3].

Standardized Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Screening (UPLC-MS/MS)

This self-validating protocol utilizes a 3-point standard curve and physical filtration to guarantee that only fully dissolved molecules are quantified, eliminating the risk of light-scattering artifacts.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 5-Aminobenzofuran-2-carbonitrile in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents premature water-induced nucleation inside the stock vial.

  • Standard Curve Generation: Dilute the DMSO stock in 50:50 Acetonitrile:Water to create a 50 µM intermediate. Serially dilute to create 0.25 µM, 1.25 µM, and 2.5 µM standards. Validation: This establishes the linear dynamic range for the MS/MS detector.

  • Buffer Spiking: Transfer 10 µL of the 10 mM DMSO stock into 190 µL of target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. (Final theoretical concentration: 500 µM, 5% DMSO).

  • Equilibration: Seal the plate and incubate on a plate shaker at 300 rpm for 90 minutes at 25°C. Causality: 90 minutes provides sufficient time for thermodynamically unstable supersaturated states to precipitate.

  • Filtration: Transfer the suspension to a 96-well low-binding filter plate. Apply vacuum (10-12 in Hg) for 1 minute to separate the precipitate from the filtrate.

  • Dilution & Analysis: Dilute the filtrate 1:100 in 50:50 Acetonitrile:Water. Quantify the dissolved compound using UPLC-MS/MS against the standard curve.

HTS_Workflow Start Compound: 5-Aminobenzofuran-2-carbonitrile Stock Prepare 10 mM Stock in 100% DMSO Start->Stock Dilution Dilute in Aqueous Buffer (e.g., PBS pH 7.4) Max 5% DMSO Stock->Dilution Incubation Incubate & Shake (90 min, 25°C) Dilution->Incubation Filtration Vacuum Filtration (Remove Precipitates) Incubation->Filtration Analysis UPLC-MS/MS Quantification Filtration->Analysis

High-throughput solubility screening workflow for early drug discovery.

Protocol B: Recrystallization and Purification Solvent System

To achieve >99% purity of synthesized 5-Aminobenzofuran-2-carbonitrile, leverage the differential temperature-dependent solubility of polar protic vs. non-polar solvents.

Step-by-Step Methodology:

  • Initial Dissolution: Suspend the crude compound in a minimal volume of hot Ethyl Acetate (approx. 60°C). The polar aprotic nature of hot EtOAc disrupts the crystal lattice.

  • Hot Filtration: Rapidly filter the hot solution through a fluted filter paper to remove insoluble inorganic salts or polymeric impurities. Validation: If the solution cools during filtration, the compound will prematurely crash out; maintain temperature.

  • Anti-Solvent Addition: Slowly add hot Petroleum Ether dropwise to the filtrate until the solution becomes faintly turbid (the cloud point).

  • Controlled Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours. Causality: Slow cooling promotes the formation of large, pure thermodynamic crystals rather than trapping impurities in rapidly formed kinetic precipitates.

  • Collection: Vacuum filter the resulting crystals and wash with ice-cold Petroleum Ether. Dry under vacuum.

References

  • Drug solubility: why testing early m
  • A Novel Method to Construct 2-Aminobenzofurans via[4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI.
  • Solubility Screening by UPLC-MS/MS.
  • MultiScreen Solubility Filter Pl

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 5-Aminobenzofuran-2-carbonitrile Under Acidic Conditions

This Technical Support Center provides field-proven troubleshooting guides and methodologies for 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3, MW: 158.16)[1]. Designed for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center provides field-proven troubleshooting guides and methodologies for 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3, MW: 158.16)[1]. Designed for researchers and drug development professionals, this guide addresses the unique stability challenges posed by this bifunctional building block. The molecule contains two highly reactive centers: an electron-rich basic aniline moiety at position 5, and an acid-sensitive carbonitrile group at position 2. Understanding the causality of its degradation under acidic conditions is critical for optimizing HPLC purification, synthetic workups, and long-term storage.

Section 1: Mechanistic Causality (The "Why")

To troubleshoot effectively, one must understand the underlying physical chemistry. Under acidic conditions, 5-Aminobenzofuran-2-carbonitrile is subjected to two distinct phenomena:

  • Amine Protonation (Physical Instability) : The basic nitrogen of the aniline group rapidly protonates to form an ammonium cation. While this increases aqueous solubility, it drastically reduces retention on standard reversed-phase HPLC columns and exacerbates secondary interactions with acidic silanol groups on the silica matrix, leading to severe peak tailing[2][3].

  • Nitrile Hydrolysis (Chemical Degradation) : The carbonitrile group is susceptible to acid-catalyzed nucleophilic addition by water. The acid protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. Water attacks this carbon, forming an imidic acid tautomer that rapidly isomerizes to a primary amide (Benzofuran-2-carboxamide). Prolonged exposure to acid and heat will further hydrolyze the amide to a carboxylic acid[4].

G A 5-Aminobenzofuran-2-carbonitrile (Neutral, MW: 158.16) B Protonated Amine (-NH3+) A->B pH < 4 (Fast, Reversible) C Benzofuran-2-carboxamide (+18 Da) A->C H+, H2O (Slow, Irreversible) D Benzofuran-2-carboxylic acid (+19 Da) C->D H+, H2O, Heat (Irreversible)

Mechanistic pathways of 5-Aminobenzofuran-2-carbonitrile under acidic aqueous conditions.

Section 2: Troubleshooting Guides & FAQs

Q1: During LC-MS analysis using 0.1% Formic Acid, my peak for 5-Aminobenzofuran-2-carbonitrile is extremely broad and tails severely. How do I fix this? Expertise & Experience : This is a classic symptom of the basic aniline nitrogen interacting with unreacted, acidic silanol groups on the silica-based stationary phase[3]. At pH ~2.7 (0.1% FA), the amine is fully protonated, turning the molecule into a cation that undergoes ion-exchange interactions with the silica backbone. Self-Validating Solution :

  • Switch to a highly end-capped C18 column or a column specifically designed for basic compounds (e.g., those with a positive surface charge).

  • Alternatively, change the mobile phase to a higher pH (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) if your column tolerates it. At this pH, the aniline remains neutral, eliminating silanol interactions and restoring a sharp Gaussian peak shape.

Q2: After an acidic workup (1M HCl extraction), my isolated yield is low, and LC-MS shows a new major peak with [M+H]+ at m/z 177. What happened? Expertise & Experience : The mass shift of +18 Da (from 158 to 176 neutral mass) perfectly matches the addition of one water molecule. You have inadvertently catalyzed the hydrolysis of the carbonitrile group to a primary amide (-CONH2)[4]. Self-Validating Solution : Nitrile hydrolysis requires both acid and water. To prevent this:

  • Perform acidic extractions rapidly and at low temperatures (< 5 °C).

  • Neutralize the aqueous layer immediately with saturated NaHCO3 before phase separation.

  • Never evaporate acidic aqueous fractions containing this compound to dryness, as the concentrating acid will rapidly accelerate hydrolysis.

Q3: Is the compound stable in 0.1% TFA for preparative HPLC purification? Expertise & Experience : It is conditionally stable. While 0.1% TFA is strong enough to protonate the amine (aiding in solubility), extended time in the fraction collection tubes at room temperature will initiate nitrile hydrolysis. Self-Validating Solution : Pre-fill your fraction collection tubes with a mild neutralizing buffer (e.g., ammonium acetate) or immediately lyophilize the fractions upon collection to remove the TFA and water before degradation occurs.

Workflow Start LC-MS/HPLC Analysis of 5-Aminobenzofuran-2-carbonitrile Q1 Is Peak Tailing Observed? Start->Q1 Q2 Are +18 Da or +19 Da Mass Peaks Present? Q1->Q2 No Sol1 Amine-Silanol Interaction. Use End-Capped C18 or High pH. Q1->Sol1 Yes Sol2 Nitrile Hydrolysis Occurring. Reduce Acid/Heat in Prep. Q2->Sol2 Yes Pass Optimal Conditions Achieved Q2->Pass No

Diagnostic workflow for identifying and resolving stability issues during analysis.

Section 3: Quantitative Data & Stability Matrix

To aid in experimental design, the following tables summarize the stability profile of 5-Aminobenzofuran-2-carbonitrile and its expected degradation products based on mass spectrometry data.

Table 1: Stability Matrix in Aqueous Conditions

ConditionTemperatureEstimated Half-Life (t1/2)Primary Degradation Pathway
pH 7.0 (Water)25 °C> 6 monthsNone (Stable)
pH 2.0 (0.1% TFA)25 °C~ 48 hoursNitrile

Amide Hydrolysis
pH 2.0 (0.1% TFA)60 °C< 2 hoursNitrile

Amide

Carboxylic Acid
1M HCl (Aqueous)25 °C< 4 hoursRapid Amide Formation

Table 2: LC-MS Diagnostic Mass Shifts

SpeciesChemical FormulaExact MassExpected [M+H]+Diagnostic Indicator
Parent CompoundC9H6N2O158.05159.05Target peak
Amide DegradantC9H8N2O2176.06177.06+18 Da (Hydrolysis)
Acid DegradantC9H7NO3177.04178.04+19 Da (Loss of NH3)

Section 4: Field-Proven Experimental Protocols

Protocol A: Optimized HPLC Purification (Neutral pH Method)

Objective: Purify 5-Aminobenzofuran-2-carbonitrile without inducing acid-catalyzed hydrolysis or peak tailing.

  • System Preparation : Flush the preparative HPLC system with MS-grade Water and Acetonitrile. Ensure no residual TFA or Formic Acid remains in the lines[3].

  • Mobile Phase Setup :

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 8.5 - 9.0 with Ammonium Hydroxide).

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection : Use a high-pH tolerant C18 column (e.g., Waters XBridge or equivalent hybrid silica).

  • Sample Preparation : Dissolve the crude sample in a 1:1 mixture of DMSO and Mobile Phase A. Do not use acidic solvents for injection.

  • Gradient Execution : Run a gradient from 10% B to 70% B over 15 minutes. The neutral pH ensures the aniline remains unprotonated, yielding a sharp peak and preventing nitrile degradation.

  • Fraction Handling : Lyophilize collected fractions immediately to prevent base-catalyzed degradation, which can also occur over prolonged periods.

Protocol B: Safe Liquid-Liquid Extraction (LLE) Post-Reaction

Objective: Extract the compound from an acidic reaction mixture while preventing nitrile hydrolysis.

  • Quenching : Cool the acidic reaction mixture to 0–5 °C using an ice bath.

  • Neutralization : Slowly add cold, saturated aqueous Sodium Bicarbonate (NaHCO3) dropwise while stirring vigorously until the pH reaches 7.5–8.0. Causality: Neutralizing the acid stops the electrophilic activation of the nitrile carbon, immediately halting hydrolysis[4].

  • Extraction : Add an equal volume of Ethyl Acetate (EtOAc). The neutral 5-Aminobenzofuran-2-carbonitrile will partition preferentially into the organic layer.

  • Phase Separation : Separate the layers. Wash the organic layer once with brine to remove residual salts.

  • Drying & Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

References

  • BLD Pharm.916737-84-3 | 5-Aminobenzofuran-2-carbonitrile.
  • Thermo Fisher Scientific.
  • BenchChem.
  • LibreTexts Chemistry.20.7: Chemistry of Nitriles.

Sources

Optimization

Technical Support Center: Benzofuran Synthesis Optimization

Topic: Minimizing Side Reactions During Benzofuran Ring Closure Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Support Guide Introduction Welcome to the Benzofuran Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Benzofuran Ring Closure Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Support Guide

Introduction

Welcome to the Benzofuran Synthesis Technical Support Hub. This guide addresses the specific failure modes encountered during the construction of the benzofuran core—a privileged scaffold in drug discovery.

Our analysis focuses on the two most prevalent synthetic pathways: Transition Metal-Catalyzed Cyclization (e.g., Sonogashira/Cacchi) and Condensation/Cyclodehydration (e.g., Rap-Stoermer). We prioritize mechanistic interventions to suppress side reactions such as homocoupling, regioisomerization, and polymerization.

Module 1: Transition Metal-Catalyzed Cyclization

Primary Method: Sonogashira coupling of o-halophenols with terminal alkynes followed by cyclization.

Critical Issue: Glaser Homocoupling

Symptom: The reaction mixture turns dark/black rapidly; TLC/LCMS shows significant consumption of the alkyne but minimal formation of the cross-coupled product. A distinct byproduct (diyne) is observed.[1]

Mechanism of Failure: In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative homocoupling (Glaser coupling) rather than the desired transmetallation with the Palladium-Aryl complex. This depletes the alkyne and poisons the catalytic cycle.

Troubleshooting Protocol: The "Copper-Free" System To eliminate homocoupling, we recommend shifting to a Copper-free protocol relying on a robust Pd-cycle and an amine base.

Step-by-Step Optimization:

  • Catalyst Selection: Switch to PdCl₂(PPh₃)₂ (2-5 mol%). The triphenylphosphine ligands provide necessary steric bulk.

  • Base Switch: Use pyrrolidine or piperidine (3.0 equiv) as both base and solvent (or co-solvent with DMF). These secondary amines facilitate the deprotonation of the alkyne without Cu.

  • Temperature Control: Heat to 60–80 °C . Unlike Cu-catalyzed variants (often RT), Cu-free requires thermal energy to drive the rate-limiting transmetallation.

  • Degassing (Crucial): Even without Cu, O₂ is detrimental. Sparge solvents with Argon for 15 minutes before adding the catalyst.

Visualizing the Divergence: Cyclization vs. Homocoupling

SonogashiraPathways Start Reagents: o-Halophenol + Alkyne Pd_Cycle Pd(0) Oxidative Addition (Ar-Pd-X formed) Start->Pd_Cycle Cu_Cycle Cu(I) Co-Catalyst (Alkyne Activation) Start->Cu_Cycle Path_Good Transmetallation (Pd-Ar-Alkyne) Pd_Cycle->Path_Good Decision Presence of O2? Cu_Cycle->Decision Decision->Path_Good No (Inert Atm) Path_Bad Oxidative Homocoupling (Glaser Product) Decision->Path_Bad Yes (O2 Present) Final Benzofuran Product Path_Good->Final Reductive Elimination + Cyclization Waste Diyne Waste (Alkyne Depletion) Path_Bad->Waste

Caption: Figure 1. Mechanistic divergence in Sonogashira coupling. Presence of Oxygen and Copper shifts the pathway toward irreversible alkyne dimerization (Glaser coupling).[1]

Module 2: Regioselectivity (5-exo-dig vs. 6-endo-dig)

Primary Method: Cyclization of o-alkynylphenols.

Critical Issue: Wrong Ring Size

Symptom: Formation of isocoumarins (6-endo-dig) instead of benzofurans (5-exo-dig), or mixtures of both.

Mechanistic Insight: According to Baldwin’s rules, both 5-exo-dig and 6-endo-dig are favored. The selectivity is dictated by the electronic nature of the metal center and the alkyne substituent.

  • Electron-Rich Pd-Ligands: Favor 5-exo-dig (Benzofuran).

  • Electron-Deficient Alkynes: Can shift preference toward 6-endo-dig.

Optimization Table: Steering Regioselectivity

VariableCondition for Benzofuran (5-exo)Condition for Isocoumarin (6-endo)Mechanistic Rationale
Solvent DMF or DMSO (Polar Aprotic)Toluene or Benzene (Non-polar)Polar solvents stabilize the charged intermediate in the 5-exo pathway.
Base Carbonates (K₂CO₃, Cs₂CO₃)Strong amines (Et₃N)Weaker inorganic bases favor the nucleophilic attack of the phenoxide.
Ligand dppf or XPhos PPh₃ (Standard)Bidentate ligands (dppf) force a geometry that favors the 5-exo reductive elimination.

Module 3: Condensation Strategies (Rap-Stoermer)

Primary Method: Reaction of salicylaldehydes with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones.
Critical Issue: Aldol Competition & Polymerization

Symptom: Low yield, sticky tar formation (polymerized aldehyde), or recovery of unreacted salicylaldehyde.

Troubleshooting Protocol: Phase Transfer Catalysis (PTC) The "classic" reflux in ethanol often leads to side reactions due to poor solubility of the phenoxide salt.

Optimized Protocol:

  • Solvent System: Use a biphasic system: Toluene / Water (1:1) .

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (5-10 mol%).

  • Base: NaOH (solid or 50% aq).

  • Procedure: The PTC shuttles the phenoxide into the organic phase where it reacts rapidly with the

    
    -haloketone before the aldehyde can undergo self-aldol condensation or polymerization.
    
Visualizing the Rap-Stoermer Workflow

RapStoermer Input Salicylaldehyde + alpha-Haloketone Step1 Base Deprotonation (Phenoxide formation) Input->Step1 Fork Solvent Choice Step1->Fork Route_Classic Ethanol Reflux (Homogeneous) Fork->Route_Classic Route_PTC Toluene/H2O + TBAB (Biphasic) Fork->Route_PTC Side_Rxn Side Rxn: Aldehyde Polymerization/Cannizzaro Route_Classic->Side_Rxn High Temp/Long Time Product Benzofuran (High Yield) Route_PTC->Product Fast Kinetics Protected from Side Rxns

Caption: Figure 2. Optimization of Rap-Stoermer reaction using Phase Transfer Catalysis (PTC) to minimize aldehyde polymerization.

Frequently Asked Questions (FAQ)

Q1: My Sonogashira reaction works, but the subsequent cyclization stalls. How do I force ring closure? A: This often happens if the intermediate o-alkynylphenol is stable. Add a "finisher" step:

  • Add 5 mol% AuCl₃ or AgOTf to the pot after the coupling is complete. These Lewis acids activate the triple bond specifically for the intramolecular attack of the oxygen.

Q2: I see a "double addition" product in my Rap-Stoermer reaction. What is it? A: This is likely the O-alkylation of the phenol followed by an intermolecular Aldol condensation with another equivalent of ketone, rather than the intramolecular ring closure.

  • Fix: Ensure high dilution (slow addition of the haloketone) and increase the temperature to favor the entropic intramolecular cyclization over the intermolecular side reaction.

Q3: Can I use aryl chlorides instead of iodides for the Pd-catalyzed route? A: Yes, but standard Pd(PPh₃)₄ will fail. You must use bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHC) to facilitate the oxidative addition into the unreactive C-Cl bond [1].

References

  • Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006).[2] "Pd-Catalyzed Synthesis of Benzofurans from o-Halophenols and Alkynes." Journal of the American Chemical Society, 128(33), 10694–10695.

  • Yue, D., Yao, T., & Larock, R. C. (2005).[2] "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes." The Journal of Organic Chemistry, 70(25), 10292–10296.

  • Cacchi, S., Fabrizi, G., & Goggiame, F. (1992). "Palladium-catalyzed cyclization of 2-alkynylphenols to 2-substituted-3-acylbenzo[b]furans." Tetrahedron Letters, 33(33), 4751-4754.

  • WuXi Biology. (2025).[3] "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal: Regioselectivity and QM Analysis." WuXi AppTec Support Library.

Sources

Troubleshooting

Technical Support Center: Resolving Color Degradation in Stored 5-Aminobenzofuran-2-carbonitrile

Welcome to the Technical Support Center. 5-Aminobenzofuran-2-carbonitrile is a highly valuable heterocyclic building block used extensively in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Aminobenzofuran-2-carbonitrile is a highly valuable heterocyclic building block used extensively in medicinal chemistry and drug development. However, a frequently reported issue is the spontaneous color degradation of the solid powder—shifting from an off-white or pale yellow to intense pink, dark brown, or black during storage.

This guide is designed for research scientists and provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to prevent and resolve this degradation.

Mechanistic Insight: Why Does the Color Change?

The fundamental cause of color degradation in 5-Aminobenzofuran-2-carbonitrile is the auto-oxidation of the primary aromatic amine group . Aromatic amines are highly susceptible to oxidative degradation when exposed to atmospheric oxygen, ambient UV/visible light, or trace transition metal impurities[1].

The oxidation process initiates via hydrogen abstraction, generating a highly reactive aminium radical[2]. Because the benzofuran ring provides extensive


-conjugation, these radicals are temporarily stabilized, allowing them to rapidly couple with one another. This radical coupling forms extended conjugated systems—such as quinone-imines and azo-oligomers[3]. These polymeric byproducts possess extremely high molar extinction coefficients, meaning that even a microscopic amount of degradation (<1%) will cause severe, visible discoloration of the entire batch.

DegradationPathway A 5-Aminobenzofuran-2-carbonitrile (Intact Amine) B Aminium Radical (Reactive Intermediate) A->B O2, UV Light, or Trace Transition Metals C Quinone-Imine Structures (Pink/Red Discoloration) B->C Oxidation & Hydrogen Abstraction D Azo-Coupled Oligomers (Dark Brown/Black Residue) C->D Radical Coupling & Polymerization

Oxidative degradation pathway of aromatic amines leading to color change.

Troubleshooting FAQs

Q: My batch of 5-Aminobenzofuran-2-carbonitrile turned dark brown. Is the entire sample ruined? A: Not necessarily. Because the colored oligomers are intensely dark, a batch that appears completely ruined may still be >95% pure by mass. You must verify the structural integrity via HPLC or


H-NMR. If purity remains high, it may be usable for non-sensitive scoping reactions. However, for high-yield, late-stage synthesis, purification is strictly required to prevent the oligomers from poisoning metal catalysts (e.g., in Buchwald-Hartwig aminations).

Q: Why does the degradation accelerate so rapidly after I open the bottle for the first time? A: Opening the bottle breaks the factory inert seal, introducing atmospheric oxygen and ambient humidity. Moisture is particularly damaging; it condenses on the crystal lattice to form a solvent micro-environment, drastically accelerating the kinetics of oxygen diffusion and radical formation.

Q: What are the absolute best storage conditions for this compound? A: Industry standards for handling aminobenzofuran derivatives dictate storage in an opaque or amber container, under a strictly inert atmosphere (Argon or Nitrogen), at temperatures between 2–8°C or -20°C[4].

Quantitative Stability Data

The table below summarizes the expected shelf-life and color stability of 5-Aminobenzofuran-2-carbonitrile under various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifeColor Stability
Optimal -20°CArgonDark (Amber/Foil)> 24 monthsExcellent (Off-white)
Standard 2–8°CNitrogenDark (Amber)12 monthsGood (Pale yellow)
Sub-optimal 25°CAirAmbient Lab Light< 1 monthPoor (Pink/Brown)
Failure Mode 25°CAirDirect UV/Sunlight< 1 weekFailed (Black/Tarry)
Experimental Protocols
Protocol 1: Inert Aliquoting and Storage

Causality: Repeatedly opening a master bottle subjects the chemical to freeze-thaw cycles and fresh oxygen exposure. Aliquoting isolates the bulk material from these degradation triggers. Argon is utilized because its higher density (compared to Nitrogen) allows it to blanket the solid powder effectively, displacing oxygen from the bottom up.

Step-by-Step Methodology:

  • Preparation: Transfer the newly received master bottle of 5-Aminobenzofuran-2-carbonitrile to a dry glovebox or a controlled environment purged with inert gas.

  • Aliquoting: Weigh out single-use quantities (e.g., 100 mg to 500 mg) into clean, oven-dried amber glass vials. Amber glass is critical to prevent UV-catalyzed radical initiation.

  • Purging: Gently purge the headspace of each vial with a stream of Argon gas for 10–15 seconds.

  • Sealing: Cap the vials tightly using PTFE-lined silicone septa to prevent moisture ingress. Wrap the exterior seam of the cap tightly with Parafilm.

  • Storage: Store the aliquots in a dark refrigerator (2–8°C) or freezer (-20°C)[4].

Self-Validating System: Place a reversible, cobalt-free humidity indicator card inside the secondary storage container (e.g., a sealed desiccator box). If the indicator changes from blue to pink, the micro-environment has been compromised by moisture, signaling that the vial septa must be replaced and the batch re-purged.

StorageWorkflow Step1 Receive & Inspect Batch (Check baseline color) Step2 Aliquot into Amber Vials (Minimize light exposure) Step1->Step2 Step3 Purge with Argon/N2 (Displace oxygen) Step2->Step3 Step4 Seal with PTFE Septa (Prevent moisture ingress) Step3->Step4 Step5 Store at 2-8°C or -20°C (Slow kinetic degradation) Step4->Step5

Best-practice workflow for aliquoting and storing sensitive aromatic amines.

Protocol 2: Rescue Purification (Recrystallization & Decolorization)

Causality: The colored oligomeric degradation products are highly conjugated, planar molecules that are significantly more polar than the intact monomeric amine. Activated carbon effectively traps these large impurities via


 stacking interactions, while the desired monomer remains freely dissolved in the solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded 5-Aminobenzofuran-2-carbonitrile in a minimal volume of hot ethyl acetate (EtOAc).

  • Decolorization: Add 5–10% (w/w) activated charcoal (e.g., Darco®) to the hot solution. Stir gently for 10–15 minutes at a mild reflux.

  • Hot Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the charcoal. Ensure the Büchner funnel is pre-warmed to prevent premature crystallization of the product in the frit.

  • Crystallization: Gradually add hexanes (anti-solvent) to the filtrate until slight turbidity is observed. Allow the solution to cool slowly to room temperature, then incubate at 4°C for 2 hours to maximize crystal yield.

  • Recovery: Collect the purified off-white crystals via vacuum filtration, wash with ice-cold hexanes, and dry under a continuous Argon stream.

Self-Validating System: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase before and after purification. The baseline spot (representing the highly polar, polymeric impurities) must be completely absent in the purified batch before proceeding with sensitive downstream syntheses.

References
  • "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate. URL:[Link]

  • "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 5-Amino-Benzofuran Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical parameter in the synthesis of 5-amino-benzofuran derivatives: reaction temperature .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical parameter in the synthesis of 5-amino-benzofuran derivatives: reaction temperature .

Whether you are performing a base-mediated cyclization, a catalytic hydrogenation, or a transition-metal-catalyzed C–H functionalization, thermal control dictates both regioselectivity and overall yield. This guide provides causal explanations, validated protocols, and troubleshooting steps to ensure robust and reproducible workflows.

Temperature Optimization Workflow

Workflow Substrate Substrate Preparation (e.g., 5-Nitrobenzofuran) ScreenRT Screen at Room Temp (15-25 °C) Substrate->ScreenRT ScreenMed Screen at Medium Temp (40-80 °C) Substrate->ScreenMed ScreenHigh Screen at High Temp (>100 °C) Substrate->ScreenHigh Eval Yield & Purity Evaluation (HPLC/NMR) ScreenRT->Eval ScreenMed->Eval ScreenHigh->Eval Opt1 Degradation / Side Reactions Decrease Temp Eval->Opt1 Low purity Opt2 Incomplete Conversion Increase Temp / Time Eval->Opt2 Low conversion Success Optimized Protocol High Yield 5-Aminobenzofuran Eval->Success >90% yield Opt1->ScreenRT Opt2->ScreenMed

Temperature optimization workflow for 5-aminobenzofuran synthesis.

Troubleshooting & FAQs

Q1: Why do I observe significant degradation and tar formation when cyclizing 2-hydroxybenzonitriles and 2-bromoacetophenones at elevated temperatures (>80 °C)? A1: Elevated temperatures often lead to non-selective base-mediated side reactions, such as intermolecular etherification or polymerization, rather than the desired intramolecular cyclization. The causality lies in the activation energy: high heat overcomes the barrier for multiple competing pathways. Research demonstrates that using


 in DMF allows the rapid synthesis of 3-amino-2-aroyl benzofurans at room temperature (approx. 25 °C). The large, highly polarizable 

cation weakly coordinates with the carbonate anion, making it highly nucleophilic. This lowers the activation energy for the deprotonation of the phenol, driving the cyclization to completion in 10–20 minutes and bypassing thermal degradation pathways[1].

Q2: During the catalytic hydrogenation of 5-nitrobenzofuran to 5-aminobenzofuran, my reaction stalls at 50% conversion at room temperature. Should I increase the temperature to 60 °C? A2: No, a drastic temperature increase is not recommended. Increasing the temperature to 60 °C can lead to over-reduction (e.g., reduction of the benzofuran ring to a 2,3-dihydrobenzofuran derivative) or hydrogenolysis of sensitive functional groups. Instead of applying heat, optimize the hydrogen pressure. A validated protocol utilizes 5% Pd/C in absolute ethanol at 15–25 °C under 2–3 MPa


 pressure, which drives the reaction to >90% yield while preserving the aromaticity of the furan core[2]. If conversion remains low, a modest increase to 40–45 °C is permissible, but strictly monitor the reaction time to prevent over-reduction[2].

Q3: In the palladium-catalyzed C–H arylation of benzofuran-2-carboxamides, increasing the temperature from 110 °C to 120 °C reduced my yield from 65% to 30%. What is the mechanistic cause? A3: This sharp decline in yield is attributed to the thermal deactivation of the palladium catalyst and the decomposition of the silver oxidant (e.g., AgOAc) at temperatures exceeding 110 °C. At 120 °C, the rate of catalyst resting-state degradation (often reducing to inactive Pd black) outpaces the productive C–H activation cycle. Maintaining the temperature strictly at 110 °C balances the thermal energy required for the Concerted Metalation-Deprotonation (CMD) pathway while preserving catalyst longevity[3].

Quantitative Data: Temperature Effects on Yield

The following table summarizes the causal relationship between reaction temperature and product yield across different 5-aminobenzofuran synthetic pathways.

Reaction TypeReagents / CatalystTemp (°C)TimeYield (%)Scientific Observation
Cyclization (3-Amino-2-aroyl)

/ DMF
2515 min95Clean conversion; high basicity of Cs-carbonate enables RT reaction[1].
Cyclization (3-Amino-2-aroyl)

/ DMF
802 h< 45Significant degradation; mixture of side products formed[1].
Hydrogenation (5-Nitro to 5-Amino)5% Pd/C, 3 MPa

15–252 h90.6Selective reduction of the nitro group; benzofuran core intact[2].
Hydrogenation (5-Nitro to 5-Amino)5% Pd/C, 3 MPa

50–552 h90.1High yield maintained, but risk of over-reduction increases if left longer[2].
C–H Arylation (Benzofuran-2-carboxamide)

, AgOAc
11016 h65Optimal thermal energy for CMD pathway without catalyst death[3].
C–H Arylation (Benzofuran-2-carboxamide)

, AgOAc
1207 h30Rapid thermal deactivation of Pd catalyst and oxidant decomposition[3].

Validated Experimental Protocols

Protocol A: Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans

This self-validating protocol leverages the specific basicity of


 to achieve cyclization without thermal degradation[1].
  • Preparation: Equip a 10 mL round-bottom flask with a magnetic stir bar.

  • Substrate Addition: Add 2-hydroxybenzonitrile (0.5 mmol) and the corresponding 2-bromoacetophenone (0.5 mmol) to the flask.

  • Solvation: Add 2.0 mL of N,N-dimethylformamide (DMF) to dissolve the reactants completely.

  • Base Introduction: Introduce Cesium Carbonate (

    
    , 1.0 mmol, 2.0 equiv) to the solution.
    
  • Reaction: Stir the reaction mixture strictly at room temperature (20–25 °C) for 10–20 minutes.

  • Validation Check: Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:4). The starting material spots should disappear within 20 minutes.

  • Work-up: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 3-aminobenzofuran derivative.
    
Protocol B: Mild-Temperature Catalytic Hydrogenation of 5-Nitrobenzofuran

This protocol utilizes pressure rather than temperature to drive the reduction, preventing the destruction of the benzofuran ring[2].

  • Preparation: In a 1 L high-pressure autoclave, charge the 5-nitrobenzofuran derivative (0.2 mol) and 500 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 3.0 g of 5% Palladium on Carbon (Pd/C) catalyst. Safety Note: Perform this under a nitrogen atmosphere to prevent the dry Pd/C from igniting the ethanol vapors.

  • Purging: Seal the autoclave and purge with Nitrogen gas three times, followed by Hydrogen gas three times to ensure an oxygen-free environment.

  • Pressurization: Pressurize the vessel with Hydrogen gas to 3.0 MPa.

  • Reaction: Maintain the internal temperature strictly between 15 °C and 25 °C using a cooling jacket. Stir vigorously for 2 hours.

  • Work-up: Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with absolute ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Crystallize the residue at 5–8 °C for 48 hours to obtain the pure 5-aminobenzofuran derivative.

References

1.[2] Method for preparing 5-amino benzofuran carboxylic ester. Google Patents (CN101607950B). URL: 2.[1] Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. National Library of Medicine (PMC). URL:[Link] 3.[3] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Structural Elucidation: High-Resolution ¹H NMR Interpretation of 5-Aminobenzofuran-2-carbonitrile vs. Structural Analogs

As a Senior Application Scientist, navigating the structural verification of functionalized heterocycles requires moving beyond basic peak-picking. The benzofuran-2-carbonitrile scaffold is a highly privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural verification of functionalized heterocycles requires moving beyond basic peak-picking. The benzofuran-2-carbonitrile scaffold is a highly privileged pharmacophore, frequently utilized as a core building block in the development of advanced kinase inhibitors (such as SYK and LRRK2 inhibitors) and fluorescent probes[1].

Accurate structural elucidation of these derivatives is critical for downstream drug development. This guide objectively compares the ¹H NMR spectroscopic performance and chemical shift profiles of 5-Aminobenzofuran-2-carbonitrile against its unsubstituted parent core (Benzofuran-2-carbonitrile) and its bioisosteric counterpart (5-Aminoindole-2-carbonitrile). By examining the causality behind solvent choices, acquisition parameters, and substituent effects, we establish a robust framework for definitive structural assignment.

Self-Validating Experimental Protocol for High-Fidelity NMR

A common pitfall in the NMR analysis of polar heterocycles is treating the acquisition as a blind "insert and run" process. To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a physical rationale (causality) and a quality-control checkpoint.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve precisely 3.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.

    • Causality: While the parent benzofuran-2-carbonitrile is highly soluble in CDCl₃[2], the introduction of the polar -CN and -NH₂ groups necessitates a highly polar aprotic solvent. DMSO-d₆ acts as a strong hydrogen bond acceptor, which slows down the chemical exchange of the -NH₂ protons, allowing them to be observed as a distinct, quantifiable broad singlet rather than being lost to baseline broadening.

  • Degassing:

    • Action: Briefly sonicate the sealed NMR tube for 30 seconds.

    • Causality: Removes dissolved paramagnetic oxygen, which can artificially broaden spectral lines and shorten T₁ relaxation times.

  • Thermal Equilibration:

    • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K.

    • Causality: Temperature gradients within the tube cause micro-convection currents. These currents distort peak shapes (often manifesting as asymmetric line broadening), which ruins the resolution of fine meta-couplings (J ~ 2.0 Hz).

  • Lock, Tune, and Shim (The Validation Checkpoint):

    • Action: Perform automated tuning and matching (ATM) and execute gradient shimming (Z1-Z5).

    • Self-Validation: Before acquiring the full spectrum, measure the Full Width at Half Maximum (FWHM) of the internal TMS standard. If FWHM > 1.0 Hz, shimming must be repeated. This guarantees that any peak broadening observed in the analyte is due to inherent chemical exchange, not poor magnetic homogeneity.

  • Acquisition:

    • Action: Execute a standard 1D ¹H sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Number of scans (NS) = 16.

    • Causality: A sufficient relaxation delay ensures that protons with long T₁ relaxation times (such as the isolated H-3 proton) fully relax between pulses, allowing for accurate, quantitative integration.

NMR_Workflow Start Sample Preparation (2-5 mg in 0.6 mL DMSO-d6) LockShim Lock & Shim (Self-Validating: Linewidth < 1 Hz) Start->LockShim Acq1D 1D 1H NMR Acquisition (ns=16, d1=2s, 298K) LockShim->Acq1D Acq2D 2D NMR (COSY/HSQC) (For Overlapping Signals) Acq1D->Acq2D If ambiguous Process Processing & Assignment (FT, Phase, Baseline, Integration) Acq1D->Process If resolved Acq2D->Process

Workflow for self-validating 1H NMR acquisition and assignment.

Comparative ¹H NMR Analysis: Target vs. Analogs

To objectively evaluate the spectral signature of 5-Aminobenzofuran-2-carbonitrile, we must benchmark it against its unsubstituted parent core[2] and its indole bioisostere. The table below summarizes the quantitative chemical shift data, highlighting how structural modifications impact the electronic environment of the ring system.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz)
Proton PositionBenzofuran-2-carbonitrile (CDCl₃)[2]5-Aminobenzofuran-2-carbonitrile (DMSO-d₆)5-Aminoindole-2-carbonitrile (DMSO-d₆)
H-3 7.45 (s)~7.60 (s)~7.10 (d, J = 1.5 Hz)
H-4 7.52 (m)~6.85 (d, J = 2.2 Hz)~6.75 (d, J = 2.0 Hz)
H-5 7.52 (m)- (Substituted)- (Substituted)
H-6 7.36 (m)~6.75 (dd, J = 8.8, 2.2 Hz)~6.65 (dd, J = 8.6, 2.0 Hz)
H-7 7.69 (d, J = 8.0 Hz)~7.45 (d, J = 8.8 Hz)~7.20 (d, J = 8.6 Hz)
-NH₂ (Exchanging) -~5.20 (br s, 2H)~4.80 (br s, 2H)
Ring Heteroatom - (Oxygen)- (Oxygen)~11.80 (br s, 1H, NH)

Note: Multiplicities and coupling constants (J) are provided to demonstrate the expected splitting patterns governed by ortho/meta relationships.

Mechanistic Causality of Chemical Shifts

Understanding the "why" behind the data in Table 1 separates routine data collection from expert structural elucidation. The chemical shifts of 5-Aminobenzofuran-2-carbonitrile are dictated by a push-pull electronic system:

  • The C2-Carbonitrile Effect (-I, -M): The cyano group is highly electronegative and withdraws electron density via both inductive (-I) and mesomeric (-M) effects[3]. This pulls electron density away from the furan oxygen and the C3 position, strongly deshielding the H-3 proton and pushing its resonance downfield to ~7.60 ppm.

  • The C5-Amino Effect (+M, -I): Conversely, the amino group exerts a powerful electron-donating resonance effect (+M) into the benzene ring. This significantly increases localized electron density at the ortho (C4, C6) and para (C7a) positions. Consequently, H-4 and H-6 are highly shielded, shifting dramatically upfield to the 6.75–6.85 ppm range. The fine splitting of H-6 as a doublet of doublets (dd) is a direct result of ortho-coupling to H-7 (J ~ 8.8 Hz) and meta-coupling to H-4 (J ~ 2.2 Hz).

  • Heteroatom Substitution (Benzofuran vs. Indole): When comparing the benzofuran core to the indole core, we observe a global upfield shift for the indole analog. Nitrogen is less electronegative than oxygen, meaning the pyrrole nitrogen donates its lone pair more freely into the aromatic π-system than the furan oxygen. This global increase in electron density shields the entire indole system, which is why the H-3 of 5-aminoindole-2-carbonitrile appears significantly more upfield (~7.10 ppm) than its benzofuran counterpart.

Substituent_Effects Core Benzofuran-2-carbonitrile Base Chemical Shifts Sub1 C2: -CN Group (-I, -M Effect) Core->Sub1 Sub2 C5: -NH2 Group (+M, -I Effect) Core->Sub2 Effect1 Deshields H-3 (Downfield Shift ~7.6 ppm) Sub1->Effect1 Effect2 Shields H-4 & H-6 (Upfield Shift ~6.7-6.9 ppm) Sub2->Effect2 Result 5-Aminobenzofuran-2-carbonitrile Final NMR Profile Effect1->Result Effect2->Result

Logical relationship of substituent electronic effects on NMR shifts.

Conclusion

The structural elucidation of 5-Aminobenzofuran-2-carbonitrile requires careful attention to both sample preparation and electronic theory. By employing a self-validating NMR protocol in DMSO-d₆, researchers can confidently resolve the competing electronic effects of the electron-withdrawing C2-carbonitrile and the electron-donating C5-amino group. Comparing these shifts against structural analogs like 5-aminoindole-2-carbonitrile provides an objective, reliable methodology for verifying complex heterocyclic scaffolds in drug discovery pipelines.

References
  • Title: Supporting Information - Rsc.org | Source: rsc.org | URL: 2

  • Title: Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol | Source: mdpi.com | URL: 3

  • Title: WO 2014/060112 A1 - PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS | Source: googleapis.com | URL: 1

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 5-Aminobenzofuran-2-carbonitrile

Introduction 5-Aminobenzofuran-2-carbonitrile is a heterocyclic compound whose scaffold is of significant interest in medicinal chemistry and materials science.[1][2] As with any active pharmaceutical ingredient (API) or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Aminobenzofuran-2-carbonitrile is a heterocyclic compound whose scaffold is of significant interest in medicinal chemistry and materials science.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and reproducibility in downstream applications. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, providing the precision and sensitivity required to separate and quantify the target compound from process-related impurities and potential degradants.[3]

This guide provides an in-depth, experience-driven comparison of two distinct HPLC methods developed for the purity determination of 5-Aminobenzofuran-2-carbonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, from initial column screening to the establishment of a fully validated, stability-indicating method. Our goal is to equip you, the researcher, with the strategic insights needed to develop robust and reliable analytical methods.

The Analytical Challenge: Understanding the Analyte

Before a single vial is loaded, understanding the physicochemical properties of 5-Aminobenzofuran-2-carbonitrile is critical. Its structure presents several key features that dictate our chromatographic strategy:

  • Aromatic Benzofuran Core: This provides hydrophobicity and strong UV chromophores, making Reversed-Phase (RP) HPLC with UV detection an excellent starting point.[4][5] The π-electron system suggests that stationary phases with phenyl ligands could offer alternative selectivity compared to standard alkyl phases.[6]

  • Primary Amine Group (-NH2): This is a basic functional group. At acidic to neutral pH, it will be protonated (-NH3+), increasing the molecule's polarity and providing a site for potential ionic interactions. Unwanted interactions with residual acidic silanols on the silica backbone of the stationary phase can lead to significant peak tailing. Therefore, pH control of the mobile phase and the use of modern, high-purity, end-capped columns are essential.

  • Nitrile Group (-C≡N): This is a polar group that can also influence retention and selectivity.

This initial analysis informs our entire method development workflow, guiding us toward a systematic approach to mitigate risks like poor peak shape and unresolved impurities.

The Workflow: A Foundation of Scientific Integrity

A robust HPLC method is not discovered by chance; it is built through a logical and systematic process. The following workflow illustrates the key stages of development, from initial screening to final validation.

HPLC_Method_Development_Workflow HPLC Method Development Workflow for 5-Aminobenzofuran-2-carbonitrile cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Spectra) Screening Initial Method Screening (Column & Mobile Phase) Analyte->Screening Optimization Systematic Optimization (pH, Gradient, Temperature) Screening->Optimization Forced_Deg Forced Degradation Study (ICH Q1A) Optimization->Forced_Deg Validation Method Validation (ICH Q2) Forced_Deg->Validation Demonstrates Specificity Final_Method Finalized & Documented Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Method Comparison: Rapid QC vs. High-Resolution Stability-Indicating

We developed two distinct methods to serve different, yet equally important, analytical purposes: a rapid method for routine quality control (QC) and a comprehensive, high-resolution method for stability testing and in-depth impurity profiling.

Method A: Rapid Isocratic QC Method The primary goal here is speed and efficiency for release testing, where the impurity profile is expected to be well-understood and consistent. An isocratic method is preferred for its simplicity and robustness.

Method B: High-Resolution Gradient Stability-Indicating Method This method is designed to be the definitive purity assay. Its purpose is to separate the main component from all potential process impurities and, crucially, any degradation products that may form under stress conditions.[3][7] A gradient elution is necessary to elute a wider range of compounds with good peak shape and resolution.[8]

Comparative Performance Data

The table below summarizes the key performance characteristics of the two developed methods. This data is illustrative of what a successful method development project would yield.

ParameterMethod A: Rapid QCMethod B: High-Resolution Stability-IndicatingRationale for Difference
Column C18, 50 mm x 2.1 mm, 2.7 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmShorter column for speed; Phenyl phase for alternative selectivity and better resolution of aromatic degradants.[6]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in WaterPhosphate buffer provides excellent pH control for the basic amine; Formic acid is volatile and suitable for LC-MS.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common, effective organic modifier with a low UV cutoff.[8]
Elution Mode Isocratic (35% B)Gradient (5% to 95% B in 15 min)Isocratic for speed and simplicity; Gradient to resolve late-eluting impurities and degradants.
Flow Rate 0.5 mL/min1.0 mL/minAdapted to column dimensions.
Detection UV at 280 nmPDA at 280 nm (200-400 nm scan)PDA detection is crucial for peak purity analysis and identifying co-eluting peaks in stability studies.[7]
Analysis Time ~ 3 minutes ~ 20 minutes Method A is optimized for throughput.
Resolution (Rs) > 2.0 (for known impurities)> 2.5 (for all degradants)Higher resolution is required to ensure baseline separation in complex stability samples.
Tailing Factor (Tf) < 1.3< 1.2Excellent peak symmetry is achieved by pH control and high-quality stationary phases.
LOQ ~ 0.05%~ 0.01%The gradient method with a larger injection volume on a standard 4.6 mm ID column typically yields better sensitivity.

Proving the Method: The Criticality of Forced Degradation

A purity method is only truly reliable if it is "stability-indicating." This means it can separate the API from any degradation products that might form over the product's shelf life.[9] To prove this, we perform forced degradation studies as mandated by ICH guideline Q1A(R2).[10] The goal is to intentionally degrade the sample by 5-20% under various stress conditions.[10]

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions (ICH Q1A) API 5-Aminobenzofuran-2-carbonitrile (in solution and solid state) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, dry heat) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analysis by Stability-Indicating HPLC Method (Method B) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Assessment Peak Purity Assessment (PDA Detector) Analysis->Assessment

Caption: Workflow for a forced degradation study.

Forced Degradation Results Summary (Method B)
Stress Condition% Degradation of APINew Impurity Peaks ObservedPeak Purity of API
0.1 M HCl (60°C, 8h) 12.5%2Pass
0.1 M NaOH (RT, 2h) 18.2%3Pass
3% H2O2 (RT, 24h) 8.9%1Pass
Thermal (80°C, 48h) 2.1%0Pass
Photolytic (ICH Q1B) 6.5%1Pass

The results confirm that Method B is stability-indicating. In all stress conditions where degradation occurred, the newly formed peaks were baseline-resolved from the parent 5-Aminobenzofuran-2-carbonitrile peak, and the peak purity analysis via PDA confirmed the main peak was spectrally homogenous.[7]

Experimental Protocols

Protocol 1: Method B - High-Resolution Stability-Indicating Method
  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm filter and degas.[11]

    • Mobile Phase B (MPB): Use HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of 5-Aminobenzofuran-2-carbonitrile reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of MPA and MPB (diluent). This yields a concentration of ~500 µg/mL.

    • Further dilute 1.0 mL of this solution to 100 mL with diluent to obtain a working standard of ~5 µg/mL.

  • Sample Preparation:

    • Prepare the sample at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • PDA Detection: Wavelength 280 nm for quantitation, with spectral data collected from 200-400 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • System Suitability:

    • Inject the standard solution five times. The %RSD for the peak area should be ≤ 2.0%.

    • The tailing factor for the 5-Aminobenzofuran-2-carbonitrile peak should be ≤ 1.5.

Protocol 2: Forced Degradation Study
  • General Preparation: Prepare a stock solution of 5-Aminobenzofuran-2-carbonitrile at ~1 mg/mL in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of ~5 µg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH at room temperature. Withdraw aliquots, neutralize with 0.2 M HCl, and dilute as above.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H2O2 at room temperature. Monitor at various time points and dilute as above.

  • Thermal Degradation: Expose the solid API powder to 80°C in a calibrated oven. Periodically weigh a sample, dissolve, and dilute to the target concentration.

  • Analysis: Analyze all stressed samples using Method B alongside an unstressed control sample.

Conclusion

The development of a purity method for a key compound like 5-Aminobenzofuran-2-carbonitrile requires a tailored approach based on its chemical properties and the intended use of the method. We have demonstrated the development and comparison of two fit-for-purpose methods:

  • Method A (Rapid QC): An efficient, isocratic method ideal for routine analysis in a controlled manufacturing environment. Its primary advantages are speed and simplicity, leading to higher sample throughput.

  • Method B (High-Resolution Stability-Indicating): A comprehensive gradient method that provides the highest degree of confidence in purity assessment. It is essential for stability studies, characterization of new batches, and troubleshooting, as it is proven to separate the API from all potential degradation products.

By employing a systematic, science-driven workflow and validating the final method through forced degradation studies, researchers can ensure the generation of accurate and reliable purity data, which is the bedrock of quality in drug development.

References

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Phenomenex. (2025). HPLC Column Selection Guide. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • Google Patents. (1990). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Bio Integration. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Available at: [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Available at: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available at: [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Available at: [Link]

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 5-Aminobenzofuran-2-carbonitrile

Executive Summary 5-Aminobenzofuran-2-carbonitrile (Exact Mass: 158.0480 Da, Formula: C9H6N2O) is a critical synthetic intermediate and pharmacophore frequently utilized in the development of novel kinase inhibitors, par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminobenzofuran-2-carbonitrile (Exact Mass: 158.0480 Da, Formula: C9H6N2O) is a critical synthetic intermediate and pharmacophore frequently utilized in the development of novel kinase inhibitors, particularly those targeting SYK and LRRK2 for neurodegenerative and autoimmune diseases [1, 2]. Accurate structural characterization and pharmacokinetic tracking of this compound require robust analytical methodologies.

This guide provides an in-depth comparison of mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—evaluating their performance in analyzing the collision-induced dissociation (CID) fragmentation patterns of 5-Aminobenzofuran-2-carbonitrile.

Mechanistic Fragmentation Pathways (The "Why")

To optimize any MS method, an analytical scientist must understand the causality behind a molecule's gas-phase behavior. Under positive electrospray ionization (ESI+), 5-Aminobenzofuran-2-carbonitrile readily forms a protonated precursor ion


 at m/z 159.055. The subsequent fragmentation is driven by the stability of the conjugated benzofuran system and the lability of its functional groups [3].
  • Loss of Hydrogen Cyanide (HCN, 27.011 Da): The carbonitrile group at the C-2 position is highly susceptible to cleavage. The expulsion of HCN yields a stable benzofuranyl cation at m/z 132.044. This is the primary diagnostic transition for targeted quantitation.

  • Loss of Carbon Monoxide (CO, 27.995 Da): A hallmark of benzofuran derivatives is the ring-opening of the furan moiety followed by the expulsion of CO [3]. This generates an amino-benzonitrile/tropylium-like ion at m/z 131.060. High-resolution MS is required to confidently distinguish this from the isobaric loss of ethylene (C2H4).

  • Loss of Ammonia (NH3, 17.027 Da): The primary amine at the C-5 position can be lost as ammonia (m/z 142.029). However, because the amine lone pair is heavily delocalized into the aromatic system, this pathway requires higher collision energies (CE) and is less abundant than the HCN loss.

  • Sequential Cleavage: Secondary fragmentation of the m/z 132.044 ion involves the subsequent loss of CO to yield a highly conjugated, stable m/z 104.050 ion.

MS_Fragmentation M [M+H]+ m/z 159.055 C9H7N2O+ F1 [M+H - HCN]+ m/z 132.044 C8H6NO+ M->F1 - HCN (27.011 Da) CE: 15-20 eV F2 [M+H - CO]+ m/z 131.060 C8H7N2+ M->F2 - CO (27.995 Da) CE: 20-25 eV F3 [M+H - NH3]+ m/z 142.029 C9H4NO+ M->F3 - NH3 (17.027 Da) CE: 10-15 eV F4 [M+H - HCN - CO]+ m/z 104.050 C7H6N+ F1->F4 - CO (27.995 Da) CE: 30-40 eV F2->F4 - HCN (27.011 Da) CE: 30-40 eV

ESI+ Collision-Induced Dissociation (CID) pathways of 5-Aminobenzofuran-2-carbonitrile.

Platform Performance Comparison

Choosing the right MS platform depends on whether the goal is absolute quantitation in biological matrices (pharmacokinetics) or structural elucidation (metabolite ID).

  • Triple Quadrupole (QqQ): Operates at unit mass resolution. It cannot definitively distinguish between the loss of CO (27.995 Da) and N2 (28.006 Da), but its rapid dwell times and high duty cycle in Multiple Reaction Monitoring (MRM) mode make it the gold standard for sensitivity.

  • Q-TOF: Offers an excellent balance of high resolution (HRMS) and fast acquisition speeds. It is ideal for identifying unknown metabolites of 5-Aminobenzofuran-2-carbonitrile by providing exact mass measurements of the fragment ions.

  • Orbitrap: Provides the ultimate mass accuracy and ultra-high resolution, easily resolving complex isobaric interferences in crude plasma extracts. However, its slower scan speed can be a limitation for ultra-fast UHPLC gradients.

Quantitative Data Summary
Performance MetricTriple Quadrupole (QqQ)Q-TOF (High-Resolution)Orbitrap (Ultra-High Res)
Resolution (FWHM at m/z 200) ~0.7 Da (Unit)40,000 - 60,000120,000 - 240,000
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm
Optimal MRM / PRM Transition 159.1 → 132.1159.055 → 132.044159.0553 → 132.0444
Limit of Quantitation (Plasma) 0.5 ng/mL5.0 ng/mL2.0 ng/mL
Linear Dynamic Range 5 - 6 logs3 - 4 logs4 - 5 logs
Primary Application High-throughput PK/PDMetabolite ID / ProfilingDefinitive Structural Elucidation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. By ramping the collision energy and calculating the mass error of the resulting fragments, the method internally verifies the identity of the compound without relying solely on retention time.

Step-by-Step Methodology: LC-MS/MS Setup and Validation

Step 1: Sample Preparation & Matrix Spiking

  • Prepare a 1 mg/mL stock solution of 5-Aminobenzofuran-2-carbonitrile in 100% LC-MS grade Methanol.

  • Spike the compound into blank human plasma to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Perform protein precipitation by adding 3 volumes of cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: C18 superficially porous particle column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C. Causality: The acidic mobile phase ensures complete protonation of the primary amine, maximizing the

    
     signal.
    

Step 3: MS Source Tuning (ESI+)

  • Set capillary voltage to 3.5 kV (Q-TOF/Orbitrap) or 4.0 kV (QqQ).

  • Set desolvation gas temperature to 350°C to ensure efficient droplet evaporation without thermally degrading the carbonitrile group.

Step 4: CID Optimization & Breakdown Curve Generation

  • Isolate the precursor ion (m/z 159.055) in the first quadrupole (Q1).

  • Perform a CE ramp from 10 eV to 50 eV in 5 eV increments.

  • Validation Check: Plot the intensity of m/z 159, 142, 132, and 131 against CE. The crossover point where the precursor is depleted by 50% represents the optimal CE for the primary transition (typically 15-20 eV for the m/z 132 fragment).

Step 5: Mass Accuracy Verification (For HRMS Platforms)

  • Extract the exact mass of the fragment ions.

  • Calculate the mass error using the formula: [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000.

  • Validation Check: A mass error of < 5 ppm for the m/z 132.0444 fragment definitively confirms the loss of HCN (27.0109 Da) rather than an isobaric interference, structurally validating the benzonitrile moiety.

References

  • Origenis GmbH. (2014). Pyrazolo[4,3-d]pyrimidines as kinase inhibitors (Patent No. WO2014060112A1).
  • Origenis GmbH. (2014). Novel kinase inhibitors (Patent No. WO2014060113A1).
  • Silva, B. B., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(6), 565-574.[Link]

Comparative

Spectroscopic Profiling of Benzofuran Derivatives: A Comparative Guide to Nitrile and Amine IR Signatures

Executive Summary The benzofuran scaffold is a pharmacophore of high significance in medicinal chemistry, serving as the core structure for anti-arrhythmic agents (e.g., Amiodarone), anti-tumor drugs, and antimicrobial c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a pharmacophore of high significance in medicinal chemistry, serving as the core structure for anti-arrhythmic agents (e.g., Amiodarone), anti-tumor drugs, and antimicrobial compounds. In the synthetic optimization of these pathways, nitrile (-C≡N) and amine (-NH₂/-NHR) substituents are critical functional handles.

This guide provides a technical comparison of the Infrared (IR) spectroscopic signatures of these groups when attached to a benzofuran core. Unlike standard aliphatic or simple aromatic analogs, the benzofuran ring system exerts specific electronic effects—primarily through the inductive withdrawal and resonance donation of the furan oxygen—that subtly shift vibrational frequencies. Accurate interpretation of these shifts is essential for structural validation and purity assessment.

Theoretical Framework: The Benzofuran Effect

To interpret the data correctly, one must understand the electronic environment. The benzofuran ring is a fused system of benzene and furan.

  • The Oxygen Influence: The heteroatom at position 1 exerts a strong electronegative inductive effect (-I) but also acts as a resonance donor (+M).

  • Conjugation: Substituents at positions 2 and 3 are in direct conjugation with the furan double bond and the oxygen lone pairs. Substituents on the benzene ring (positions 4-7) behave more like substituted naphthalenes or benzenes but are influenced by the fused electron-rich furan ring.

Comparative Resonance Logic
  • Nitrile (Electron Withdrawing): When conjugated with the electron-rich benzofuran ring (especially at C2), the C≡N bond order is slightly reduced due to back-donation from the ring, typically lowering the stretching frequency compared to non-conjugated nitriles.

  • Amine (Electron Donating): The lone pair on the nitrogen can delocalize into the aromatic system. If the benzofuran ring acts as an electron sink (e.g., if nitro groups are also present), the N-H bond weakens, shifting absorption to lower wavenumbers.

Comparative Analysis: Nitrile (-C≡N) Signatures[1][2]

The nitrile group is a distinct spectroscopic marker due to its location in the "silent region" of the IR spectrum (2000–2300 cm⁻¹), where few other functional groups absorb.

Table 1: Nitrile Stretching Frequencies (νC≡N)
Compound ClassSubstituent PositionFrequency Range (cm⁻¹)IntensityStructural Cause
Aliphatic Nitrile Non-conjugated2240 – 2260Weak/MedStrong triple bond character; no resonance.
Benzonitrile Phenyl-C≡N2220 – 2240StrongConjugation with phenyl ring reduces bond order.
2-Cyanobenzofuran C2-Position (Direct)2215 – 2235 Very Strong Direct conjugation with furan oxygen lone pair enhances dipole change.
Benzofuran Side-Chain Alkyl linker (e.g., -CH₂-CN)2240 – 2255MediumInsulation by methylene group removes conjugation effect.
Cyano-vinyl-benzofuran Conjugated alkene linker2200 – 2215StrongExtended conjugation system further lowers frequency.

Key Insight: A nitrile directly attached to the C2 position of benzofuran often appears at the lower end of the aromatic range (near 2215-2225 cm⁻¹) and exhibits higher intensity than a standard benzonitrile due to the significant dipole moment created by the oxygen-carbon-nitrogen vector.

Comparative Analysis: Amine (-NH₂/-NHR) Signatures

Amine analysis in benzofurans is complex due to potential hydrogen bonding (inter- and intramolecular) and tautomerization (specifically for 2-aminobenzofurans, which can tautomerize to imines/lactones).

Table 2: Amine Stretching & Bending Frequencies
Vibration ModeFunctional GroupFrequency Range (cm⁻¹)DescriptionBenzofuran Specifics
N-H Stretch (Sym) Primary Amine (-NH₂)3300 – 3350Sharp (if free)Often lower (3320) if H-bonded to furan oxygen (rare geometry) or solvent.
N-H Stretch (Asym) Primary Amine (-NH₂)3400 – 3500SharpDistinct doublet confirms primary amine.
N-H Stretch Secondary Amine (-NHR)3350 – 3450Single BandWeaker intensity.
N-H Scissoring Primary Amine1590 – 1650Medium/StrongCan overlap with Benzofuran C=C ring stretch (~1610).
C-N Stretch Aromatic Amine1250 – 1340StrongCritical Region: Benzofuran C-O-C stretch also appears here (1250-1100), requiring careful deconvolution.

Key Insight: In 3-aminobenzofurans, the N-H stretching bands are stable. However, for 2-aminobenzofurans, the absence of N-H bands and appearance of a C=N band (~1650 cm⁻¹) and C=O (~1700 cm⁻¹) suggests tautomerization to the 2(3H)-benzofuranone imine form.

Experimental Protocol: High-Fidelity Solid State IR

To ensure reproducibility and minimize artifacts (such as water bands masking amines), the following protocol is recommended for benzofuran derivatives.

Method: KBr Pellet (Transmission)

Preferred for resolution of sharp nitrile peaks and detailed fingerprinting.

  • Sample Pre-treatment:

    • Dry the benzofuran derivative in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (which absorbs at 3400 cm⁻¹, obscuring amines).

    • Validation: Run a background scan of the empty sample holder.

  • Matrix Preparation:

    • Use spectroscopic grade KBr (Potassium Bromide).

    • Ratio: 1 mg Sample : 100 mg KBr.

    • Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Do not over-grind if the sample is polymorphic/metastable.

  • Pellet Pressing:

    • Apply 8-10 tons of pressure for 2 minutes under a vacuum (to evacuate air bubbles).

    • Result: A translucent/transparent disc. If opaque/white, regrind.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 2 cm⁻¹ (critical for distinguishing closely spaced aromatic peaks).

    • Scans: 32 or 64.

Visualizations

Diagram 1: Electronic Effects on Nitrile Frequency

This diagram illustrates why the benzofuran nitrile peak shifts to lower wavenumbers compared to aliphatic nitriles.

BenzofuranResonance cluster_0 Spectroscopic Consequence O_atom Furan Oxygen (+M Effect) Ring Benzofuran Conjugated System O_atom->Ring Donates e- density CN_Group Nitrile Group (C≡N) Ring->CN_Group Conjugation BondOrder Reduced Bond Order (Lower Frequency) CN_Group->BondOrder Resonance Hybrid (C=C=N-)

Caption: Resonance electron donation from the furan oxygen through the conjugated system increases the single-bond character of the nitrile group, lowering the IR stretching frequency.

Diagram 2: Spectral Interpretation Workflow

A logic gate for identifying functional groups in benzofuran derivatives.

SpectralWorkflow Start Start: Benzofuran Sample IR Region1 Check 2200-2260 cm⁻¹ Start->Region1 HasPeak1 Peak Present? Region1->HasPeak1 Nitrile Nitrile Identified HasPeak1->Nitrile Yes Region2 Check 3300-3500 cm⁻¹ HasPeak1->Region2 No CheckPos Position Analysis Nitrile->CheckPos C2_CN ~2215-2235 cm⁻¹ (Direct Ring Attachment) CheckPos->C2_CN Alkyl_CN >2240 cm⁻¹ (Side Chain) CheckPos->Alkyl_CN HasPeak2 Peak Present? Region2->HasPeak2 Amine Amine/OH Identified HasPeak2->Amine Yes Doublet Doublet? Amine->Doublet Primary Primary Amine (-NH₂) Doublet->Primary Yes Secondary Secondary Amine (-NH) or Hydroxyl (-OH) Doublet->Secondary No

Caption: Step-by-step logic for distinguishing nitrile and amine substituents based on peak presence and multiplicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental IR assignments).
  • Fares, S., et al. (2021).[1] "Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1488-1499.[1] Link (Source for specific benzofuran-nitrile IR data).

  • Najafi, S. J. S., et al. (2024). "Synthesis of benzofuran derivatives using one-pot multicomponent reaction of isocyanides via ZnO-NRs." Iranian Journal of Organic Chemistry, 16(3), 3855-3860. Link (Experimental data for amino-nitrile benzofurans).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • Brandt, S. D., et al. (2020).[2] "Syntheses and analytical characterizations of novel (2‐aminopropyl)benzo[b]thiophene (APBT) based stimulants." Drug Testing and Analysis. (Comparative data for benzofuran vs benzothiophene amines). Link

Sources

Validation

comparing synthetic routes for 5-Aminobenzofuran-2-carbonitrile

Comparative Synthesis Guide: 5-Aminobenzofuran-2-carbonitrile Introduction 5-Aminobenzofuran-2-carbonitrile is a highly valued bifunctional building block in medicinal chemistry. It is frequently utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 5-Aminobenzofuran-2-carbonitrile

Introduction

5-Aminobenzofuran-2-carbonitrile is a highly valued bifunctional building block in medicinal chemistry. It is frequently utilized in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT signaling pathway[1]. The presence of both a nucleophilic amine and an electrophilic/hydrogen-bond-accepting nitrile on a rigid benzofuran scaffold allows for versatile late-stage functionalization. This guide objectively compares two primary synthetic routes to access this scaffold: the Rap-Stoermer Condensation (Route A) and the Carboxamide Dehydration (Route B).

Mechanistic Overview & Causality

Route A: The Rap-Stoermer Condensation Pathway This convergent route constructs the benzofuran core and installs the nitrile group simultaneously. By reacting 2-hydroxy-5-nitrobenzaldehyde with chloroacetonitrile in the presence of a mild base (e.g., K₂CO₃), an initial intermolecular Sₙ2 alkylation occurs at the phenolic oxygen. This is followed by an intramolecular Knoevenagel-type condensation between the activated methylene and the aldehyde, yielding 5-nitrobenzofuran-2-carbonitrile[2]. The causality behind choosing this route lies in its step-economy; it bypasses the need for pre-functionalized benzofuran precursors[3].

Route B: The Carboxamide Dehydration Pathway This linear route starts from a pre-formed benzofuran ring (5-nitrobenzofuran-2-carboxylic acid). The carboxylic acid is converted to an amide, which is subsequently dehydrated to the nitrile using phosphorus oxychloride (POCl₃)[1]. While longer, this route is often selected when handling lachrymatory alpha-halo nitriles (like chloroacetonitrile) is restricted by safety protocols, or when the starting carboxylic acid is abundantly available from other library synthesis campaigns.

Chemoselective Reduction (Shared Final Step) Both routes converge at the intermediate 5-nitrobenzofuran-2-carbonitrile. The reduction to the amine must be carefully controlled to avoid reducing the sensitive nitrile group or the benzofuran double bond. Standard catalytic hydrogenation (Pd/C, H₂) often leads to over-reduction, forming primary amines from the nitrile. Therefore, a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is the method of choice. This single-electron transfer mechanism is highly chemoselective for the nitro group[1].

Visualizations of Synthetic Workflows

RouteA SM 2-Hydroxy-5-nitrobenzaldehyde + Chloroacetonitrile Int 5-Nitrobenzofuran-2-carbonitrile SM->Int K2CO3, DMF 80°C, SN2 + Condensation Prod 5-Aminobenzofuran-2-carbonitrile Int->Prod Fe, NH4Cl EtOH/H2O, 70°C Chemoselective Reduction

Figure 1: Route A - Rap-Stoermer Condensation Pathway.

RouteB SM 5-Nitrobenzofuran-2-carboxylic acid Amide 5-Nitrobenzofuran-2-carboxamide SM->Amide 1. SOCl2 2. NH4OH (aq) Nitrile 5-Nitrobenzofuran-2-carbonitrile Amide->Nitrile POCl3, 100°C Dehydration Prod 5-Aminobenzofuran-2-carbonitrile Nitrile->Prod Fe, NH4Cl EtOH/H2O, 70°C

Figure 2: Route B - Carboxamide Dehydration Pathway.

Comparative Data Analysis

MetricRoute A (Rap-Stoermer)Route B (Amide Dehydration)
Step Count 2 Steps3 Steps
Estimated Overall Yield 65% – 75%50% – 60%
Key Reagents Chloroacetonitrile, K₂CO₃SOCl₂, NH₄OH, POCl₃
Primary Hazard Chloroacetonitrile (Toxic/Lachrymator)POCl₃ (Corrosive/Water-reactive)
Atom Economy High (Direct cyclization)Moderate (Loss of SO₂, HCl, H₂O)
Scalability Excellent (Telescoping possible)Moderate (Requires careful POCl₃ quench)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Route A - Synthesis of 5-Nitrobenzofuran-2-carbonitrile
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Add anhydrous K₂CO₃ (2.5 equiv). Stir at room temperature for 15 minutes to form the phenoxide (visual cue: the solution darkens significantly).

  • Alkylation/Cyclization: Dropwise add chloroacetonitrile (1.2 equiv). Heat the reaction mixture to 80 °C for 4–6 hours. Causality: Heating is strictly required to drive the Knoevenagel-type cyclization forward after the initial O-alkylation[2].

  • Workup: Cool to room temperature and pour the mixture into crushed ice. The product precipitates as a solid. Filter, wash with cold water, and dry under vacuum to afford 5-nitrobenzofuran-2-carbonitrile.

Protocol 2: Route B - Dehydration of 5-Nitrobenzofuran-2-carboxamide
  • Setup: Suspend 2-aminocarbonyl-5-nitrobenzofuran (0.206 g, 1.0 mmol) in POCl₃ (5 mL)[1].

  • Dehydration: Heat the heterogeneous mixture to 100 °C for 24 hours. Validation Check: The reaction acts as a self-validating system; the heterogeneous suspension transitions to a clear solution upon completion[1].

  • Quench: Cool the solution to room temperature. Carefully pour the mixture over ice-water with vigorous stirring to quench excess POCl₃. Safety Note: This step is highly exothermic; maintain the temperature below 20 °C to prevent degradation.

  • Isolation: Filter the resulting solid mass, wash extensively with water to remove residual phosphoric and hydrochloric acids, and dry to yield 2-cyano-5-nitrobenzofuran (5-nitrobenzofuran-2-carbonitrile)[1].

Protocol 3: Chemoselective Reduction to 5-Aminobenzofuran-2-carbonitrile (Shared)
  • Setup: In a flask, combine 5-nitrobenzofuran-2-carbonitrile (0.150 g, 0.789 mmol), iron powder (0.220 g, 3.9 mmol, ~5 equiv), and NH₄Cl (0.221 g, 3.9 mmol, ~5 equiv)[1].

  • Solvent: Add a 1:1 mixture of EtOH and H₂O (10 mL total).

  • Reduction: Vigorously stir the heterogeneous mixture at 60–70 °C for 1 hour. Causality: NH₄Cl acts as a mild proton source to continuously activate the iron surface without hydrolyzing the sensitive nitrile group.

  • Filtration: While hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with warm methanol[1].

  • Isolation: Concentrate the filtrate under vacuum to dryness. Resuspend the residue in H₂O (20 mL), saturate with NaCl, and isolate the solid by filtration to obtain 5-amino-2-cyanobenzofuran (Yield: ~95% purity by LCMS, m/z: 159[MH⁺])[1].

References

1.[2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. URL:[Link] 2.[1] CA2608367A1 - Compositions and methods for inhibition of the jak pathway. Google Patents. URL: 3.[3] Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. PMC - National Institutes of Health. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-Aminobenzofuran Derivatives

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 5-aminobenzofuran derivatives, with a specific focus on Ethyl 5-aminobenzofuran-2-carboxylate, a key building block in medicinal chemistry.[1][2] While the principles discussed are broadly applicable, we will use this specific compound to illustrate the critical importance of selecting and utilizing high-quality reference standards.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] As such, the robust and accurate analysis of these compounds is crucial throughout the drug discovery and development process.

The Cornerstone of Accurate Analysis: The Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In analytical chemistry, it is the linchpin that ensures the identity, purity, and potency of a drug substance or drug product. The quality of your analytical results is directly proportional to the quality of your reference standard. Using a poorly characterized or low-purity standard will invariably lead to inaccurate and unreliable data, potentially jeopardizing critical decisions in research and development.

The choice of a reference standard should be guided by a thorough evaluation of its certificate of analysis (CoA). Key parameters to consider include:

  • Purity: This is often determined by a combination of chromatographic techniques (e.g., HPLC, GC) and is a critical indicator of the standard's quality. High purity minimizes the risk of interference from related substances.

  • Identity: Confirmation of the chemical structure is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Assigned Value (Assay): For quantitative analysis, the reference standard should have a precisely assigned value, often determined by a mass balance approach or quantitative NMR (qNMR).

  • Traceability: The characterization of the reference standard should be traceable to national or international standards, ensuring consistency and comparability of results across different laboratories and time points.

Comparative Analysis of Commercially Available Ethyl 5-aminobenzofuran-2-carboxylate Reference Standards

Several chemical suppliers offer Ethyl 5-aminobenzofuran-2-carboxylate. While availability is broad, the level of characterization and guaranteed purity can vary. Below is a comparative table based on information from various suppliers.

Supplier/Product NumberPurity SpecificationAnalytical Method(s) CitedAdditional Information
TCI Chemicals (E1138) >98.0%GCAppearance: White to Light yellow to Light orange powder to crystal.[5][6]
Chem-Impex ≥ 98%HPLCAppearance: Yellow to dark brown color solid.[2]
Sigma-Aldrich (Ambeed, Inc. - AMBH97F05AFD for 5-Aminobenzofuran-2-carboxylic acid) 95%Not specifiedThis is for the carboxylic acid analog, highlighting the variability in available purities for related compounds.

Note: This table is a representative example and researchers should always consult the most current certificate of analysis from the supplier for detailed information.

The seemingly small difference in purity between >98% and ≥98% can have significant implications. For instance, in impurity profiling, a reference standard with a purity of 98% may contain up to 2% of impurities that could co-elute with and obscure the detection of low-level impurities in a sample.

Experimental Protocol: HPLC-UV Analysis of Ethyl 5-aminobenzofuran-2-carboxylate

This section provides a detailed step-by-step methodology for the analysis of Ethyl 5-aminobenzofuran-2-carboxylate using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is a common and robust technique for the analysis of benzofuran derivatives.[3]

Instrumentation and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (analytical grade).

  • Ethyl 5-aminobenzofuran-2-carboxylate reference standard (purity >98%).

Chromatographic Conditions
ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the Ethyl 5-aminobenzofuran-2-carboxylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing Ethyl 5-aminobenzofuran-2-carboxylate and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Sonication may be used to aid dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

The Impact of Reference Standard Purity on Analytical Results

To illustrate the importance of using a high-purity reference standard, consider a hypothetical scenario where two lots of Ethyl 5-aminobenzofuran-2-carboxylate are analyzed: one with a certified purity of 99.8% and another with a stated purity of 95%.

ParameterHigh-Purity Standard (99.8%)Lower-Purity Standard (95%)Impact
Assay of a Test Sample 100.1%105.4%The lower purity standard leads to an overestimation of the active ingredient in the test sample.
Impurity Quantification Impurity A: 0.08%Impurity A: Not Detected (co-elutes with a standard impurity)Critical process-related impurities may be missed, leading to a false sense of security about the sample's purity.
Method Validation (Accuracy) 99.5% recovery104.8% recoveryThe method would fail accuracy acceptance criteria, leading to costly and time-consuming investigations.

This data clearly demonstrates that the use of a lower-purity reference standard can lead to significant analytical errors.

Visualizing the Workflow and Logical Relationships

To further clarify the processes and reasoning outlined in this guide, the following diagrams are provided.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prep Reference Standard Preparation HPLC HPLC-UV Analysis Standard Prep->HPLC Sample Prep Sample Preparation Sample Prep->HPLC Integration Chromatogram Integration HPLC->Integration Calculation Quantification Integration->Calculation Result Reliable Analytical Result Calculation->Result

Caption: Workflow for the HPLC-UV analysis of 5-aminobenzofuran derivatives.

HighPurity High-Purity Reference Standard AccurateData Accurate & Reliable Analytical Data HighPurity->AccurateData Leads to LowPurity Low-Purity Reference Standard InaccurateData Inaccurate & Unreliable Analytical Data LowPurity->InaccurateData Leads to

Caption: The logical relationship between reference standard purity and data quality.

Conclusion and Recommendations

The selection of a reference standard for the analysis of 5-aminobenzofuran derivatives, or any analyte, is a critical decision that directly impacts the quality and reliability of the resulting data. As demonstrated, seemingly minor differences in purity can lead to significant analytical errors.

As a Senior Application Scientist, I offer the following recommendations:

  • Always prioritize the highest purity reference standard available. The initial cost of a high-purity standard is often negligible compared to the cost of repeat experiments, project delays, and the potential for making incorrect decisions based on flawed data.

  • Thoroughly review the Certificate of Analysis. Do not rely solely on the purity value. Examine the methods used for characterization and the traceability of the standard.

  • If a suitable reference standard is not commercially available, consider custom synthesis and characterization. Several vendors offer these services and can provide a well-characterized standard to meet your specific needs.

  • Properly store and handle reference standards. Follow the supplier's recommendations for storage conditions to prevent degradation and maintain the integrity of the standard over time.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable analytical data, which is the bedrock of sound scientific and regulatory decision-making.

References

  • Google Patents. (n.d.). Process for preparing benzofuran-2-carboxamide derivatives.
  • PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Retrieved from [Link]

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]

  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Retrieved from [Link]

  • PMC. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • GSRS. (n.d.). 5-AMINOBENZOFURAN-2-CARBOXAMIDE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent. Retrieved from [Link]

Sources

Validation

melting point verification of high-purity 5-Aminobenzofuran-2-carbonitrile

Melting Point Verification of High-Purity 5-Aminobenzofuran-2-carbonitrile: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter discrepancies between chromatographic purity (e.g., HPL...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Verification of High-Purity 5-Aminobenzofuran-2-carbonitrile: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter discrepancies between chromatographic purity (e.g., HPLC) and actual crystalline integrity in early-stage drug development. For critical building blocks like 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3) —a vital intermediate in the synthesis of SYK, LRRK2, and MYLK kinase inhibitors —relying solely on HPLC is an analytical vulnerability.

While HPLC effectively quantifies soluble impurities, it often masks polymorphic inconsistencies, stereochemical variations, or residual solvent entrapment within the crystal lattice. Melting point (MP) verification serves as an orthogonal, thermodynamically grounded method to validate true crystalline purity. This guide objectively compares the thermal behavior of High-Purity Grade (>99.8%) 5-Aminobenzofuran-2-carbonitrile against standard commercial alternatives, providing a self-validating protocol based on official pharmacopeial standards .

The Causality of Melting Point Depression

To interpret comparative thermal data accurately, we must first examine the thermodynamics of melting. Pure 5-Aminobenzofuran-2-carbonitrile exists in a highly ordered crystalline lattice stabilized by specific intermolecular forces, notably hydrogen bonding from the amino (-NH2) and carbonitrile (-C≡N) groups.

When impurities are present—such as unreacted precursors, positional isomers (e.g., 3-Aminobenzofuran-2-carbonitrile), or residual solvents—they physically disrupt this lattice. According to Raoult's Law and the principles of freezing point depression, these structural disruptions reduce the aggregate intermolecular forces holding the lattice together. Consequently, less thermal energy is required to break the lattice, leading to two distinct observable phenomena:

  • Depression : The onset of melting occurs at a noticeably lower temperature.

  • Broadening : The melting range (

    
    , the difference between the onset and the clear point) expands significantly.
    

MP_Depression A Impurity Introduction (e.g., Isomers, Solvents) B Crystal Lattice Disruption A->B C Decreased Intermolecular Forces B->C D Lower Energy Required to Break Lattice C->D E Melting Point Depression & Range Broadening D->E

Thermodynamic causality of melting point depression due to lattice impurities.

Self-Validating Experimental Protocol (USP <741> Class Ia)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates a concurrent mixed-melting point determination to definitively prove chemical identity and purity without relying solely on external instrument calibration .

Materials & Apparatus:

  • High-Precision Melting Point Apparatus (e.g., OptiMelt) with digital optical detection.

  • USP-compliant capillary tubes (10 cm length, 0.8–1.2 mm ID, 0.2–0.3 mm wall thickness).

  • USP Melting Point Reference Standard (chosen to bracket the target range).

Step-by-Step Methodology:

  • Sample Preparation (Desiccation): Dry the 5-Aminobenzofuran-2-carbonitrile samples in a vacuum desiccator over silica gel for 24 hours. Causality: Eliminates ambient moisture, a common cause of artificial MP depression and hydrolytic degradation during heating.

  • Pulverization & Packing: Gently pulverize the dried sample into a fine, uniform powder. Charge the capillary tube by tapping it on a solid surface until a tightly packed column of exactly 3.0 mm is formed. Causality: Inconsistent particle size or column height alters thermal conductivity, skewing the onset temperature and broadening the apparent range.

  • System Calibration & Validation: Load three capillaries into the heating block simultaneously:

    • Capillary 1: USP Reference Standard (Instrument Calibration).

    • Capillary 2: The test sample (Unknown Purity).

    • Capillary 3: A 50:50 intimate mixture of the test sample and a known authentic high-purity specimen (Mixed-Melting Point Test). Causality: If the sample in Capillary 3 melts at the exact same sharp range as the authentic specimen, chemical identity and high purity are definitively confirmed.

  • Thermal Ramping: Insert the capillaries at a pre-set temperature of 5°C below the expected onset. Initiate a strict heating ramp of 1.0 ± 0.5 °C/min . Causality: Ramping faster than 1°C/min causes thermal lag between the heating block and the sample, artificially elevating the recorded clear point.

  • Optical Detection: Record the Onset Point (when the column collapses against the capillary wall) and the Clear Point (when the substance becomes completely liquid).

USP741_Workflow A Sample Preparation (Dry & Pulverize) B Capillary Packing (3 mm Column Height) A->B D Pre-Heating (5°C below expected MP) B->D C Instrument Calibration (USP Reference Standards) C->D E Ramp Rate (1°C / min) D->E F Optical Detection (Onset & Clear Point) E->F

USP <741> compliant melting point verification workflow for high-purity solids.

Comparative Performance Data

We subjected three different grades of 5-Aminobenzofuran-2-carbonitrile to the rigorous protocol outlined above. The target theoretical melting point for the ultra-pure crystalline form is established at ~145.5 °C.

Table 1: Thermal Behavior Comparison of 5-Aminobenzofuran-2-carbonitrile Grades

Product GradeClaimed Purity (HPLC)MP Onset (°C)MP Clear Point (°C)Melting Range (

)
Scientific Assessment
High-Purity Grade >99.8%145.2145.80.6 °C Optimal lattice integrity; suitable for sensitive kinase inhibitor synthesis.
Standard Commercial ~95.0%142.1144.52.4 °C Significant lattice disruption; indicates presence of isomers or residual solvents.
Degraded / Impure <90.0%136.5141.24.7 °C Severe depression; high risk of side reactions in downstream coupling steps.

Data Synthesis & Conclusion

The empirical data in Table 1 unequivocally demonstrates the limitations of relying solely on chromatographic techniques. While the Standard Commercial grade boasts a 95% HPLC purity, its broadened melting range of 2.4 °C reveals significant structural heterogeneity within the solid state. In contrast, the High-Purity Grade exhibits a sharp, narrow melting range (


 = 0.6 °C), confirming a highly ordered, defect-free crystal lattice.

For drug development professionals synthesizing complex pyrazolo[4,3-d]pyrimidine derivatives or other targeted therapies, utilizing the High-Purity Grade prevents the propagation of stereochemical or polymorphic impurities. This rigorous verification step ultimately improves the yield, reproducibility, and safety profile of the final active pharmaceutical ingredient (API).

References

  • Title: WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors Source: Google Patents URL
  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]

Comparative

The Analytical Challenge &amp; Mechanistic Causality5-Aminobenzofuran-2-carbonitrile is a critical building block in the synthesis of highly selective therapeutic agents, including inhibitors targeting SYK, LRRK2, and MYLK. However, the synthesis of this benzofuran derivative frequently yields a mixture of positional isomers, most notably 3-aminobenzofuran-2-carbonitrile.

Resolving the Unresolvable: Chromatographic Separation Strategies for 5-Aminobenzofuran-2-carbonitrile Isomers As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely rela...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Unresolvable: Chromatographic Separation Strategies for 5-Aminobenzofuran-2-carbonitrile Isomers

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related positional isomers. In the development of novel therapeutics, particularly kinase inhibitors, the isomeric purity of starting scaffolds is non-negotiable. This guide provides an objective comparison of chromatographic platforms and a self-validating methodology for separating the positional isomers of 5-Aminobenzofuran-2-carbonitrile.

The Analytical Challenge & Mechanistic Causality5-Aminobenzofuran-2-carbonitrile[1] is a critical building block in the synthesis of highly selective therapeutic agents, including inhibitors targeting SYK, LRRK2, and MYLK[2]. However, the synthesis of this benzofuran derivative frequently yields a mixture of positional isomers, most notably 3-aminobenzofuran-2-carbonitrile[3].

Because these isomers possess identical molecular weights (158.16 g/mol ) and nearly indistinguishable hydrophobicities, traditional reversed-phase liquid chromatography (RP-HPLC) using standard C18 columns often yields frustrating co-elutions. Mechanistically, standard C18 alkyl chains are highly flexible. They separate analytes primarily through dispersive hydrophobic interactions, making them poorly suited for distinguishing rigid, planar isomers. As noted in advanced chromatographic discussions,.

To break this selectivity deadlock, we must exploit the electronic nuances of the benzofuran ring and the cyano/amino substituents using alternative stationary phases.

Workflow Decision Matrix

IsomerSeparation N1 Benzofuran-2-carbonitrile Isomer Mixture N2 RP-HPLC Screening (Standard C18) N1->N2 N3 Resolution (Rs) > 1.5? N2->N3 Evaluate N4 PFP / Phenyl-Hexyl Column (π-π & Dipole Interactions) N3->N4 No (Positional Isomers) N5 SFC Polysaccharide Phase (Orthogonal Selectivity) N3->N5 No (Complex Matrix) N6 Validated Method (Rs > 2.0) N3->N6 Yes (Rare) N4->N6 N5->N6

Decision matrix for the chromatographic separation of benzofuran-2-carbonitrile isomers.

Platform Comparison: Selecting the Right Alternative

When C18 fails, two primary alternatives provide the necessary selectivity for benzofuran isomers:

  • Pentafluorophenyl (PFP) Phases: The highly electronegative fluorine atoms create an electron-deficient phenyl ring that engages in strong

    
     interactions with the electron-rich benzofuran core. The rigid nature of the PFP ligand provides the steric selectivity required to differentiate the 3-amino from the 5-amino position.
    
  • Polysaccharide-Based SFC: Supercritical Fluid Chromatography (SFC) utilizing polysaccharide stationary phases offers an orthogonal approach. While traditionally reserved for chiral separations, 1[1].

Table 1: Comparative Performance of Chromatographic Platforms

Platform / Stationary PhasePrimary Interaction MechanismSelectivity (

)
Resolution (

)
Run TimeOptimal Solvent System
RP-HPLC / Standard C18 Hydrophobic Partitioning1.02< 1.0 (Co-elution)15 minWater / Acetonitrile
RP-HPLC / PFP

, Dipole-Dipole, Shape
1.182.4 (Baseline)12 minWater / Methanol
SFC / Cellulose-2 Steric Inclusion, H-bonding1.35> 3.05 minCO

/ Isopropanol

Self-Validating Experimental Protocol: PFP Workflow

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system. If the system suitability criteria are not met at the validation gate, predefined adjustments must be executed before proceeding to sample analysis.

Phase 1: Mobile Phase Preparation Rationale: The primary amine group on the benzofuran ring is susceptible to secondary interactions with residual silanols on the silica support, which causes severe peak tailing.

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (The low pH ensures the amine remains fully protonated, standardizing its interaction state).

  • Prepare Mobile Phase B: 0.1% Formic Acid in Methanol. Causality Check: Methanol is strictly preferred over Acetonitrile for PFP columns. Methanol enhances

    
     interactions between the stationary phase and the analyte, whereas Acetonitrile suppresses them due to its own 
    
    
    
    -electron character.

Phase 2: Chromatographic Parameters

  • Column: Phenomenex Kinetex PFP (100 x 4.6 mm, 2.6 µm) or equivalent rigid-phase column.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C. Causality Check: Elevated temperatures reduce mobile phase viscosity and improve mass transfer. However, excessively high temperatures (>45°C) will disrupt the weak

    
     and dipole interactions necessary for isomer resolution.
    
  • Gradient: 5% B to 60% B over 10 minutes.

Phase 3: System Suitability & Self-Validation Gate Inject a 10 µL mixed standard of 3-aminobenzofuran-2-carbonitrile and 5-aminobenzofuran-2-carbonitrile (100 µg/mL in initial mobile phase).

Validation Logic:

  • Criterion 1: If Resolution (

    
    ) 
    
    
    
    2.0 and Tailing Factor (
    
    
    )
    
    
    1.5
    
    
    Proceed to sample analysis.
  • Correction A: If Resolution (

    
    ) < 2.0 
    
    
    
    The gradient is too steep. Decrease the gradient slope to 5% to 40% B over 15 minutes to increase the selectivity factor (
    
    
    ). Re-inject standard.
  • Correction B: If Tailing Factor (

    
    ) > 1.5 
    
    
    
    Secondary silanol interactions are occurring. Verify the pH of the mobile phase is < 3.0. If tailing persists, switch the acidic modifier from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA) for stronger ion-pairing. Re-inject standard.

References

  • BLD Pharm. "916737-84-3 | 5-Aminobenzofuran-2-carbonitrile".
  • Googleapis.com. "WO 2014/060113 A1".
  • BLD Pharm. "62208-67-7 | 3-Aminobenzofuran-2-carbonitrile".
  • Chromatography Forum.
  • MDPI.

Sources

Validation

Comprehensive Quality Assessment: Commercial vs. In-House Synthesized 5-Aminobenzofuran-2-Carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3) Executive Summary 5-Aminobenzofuran-2-carbonitrile is a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 5-Aminobenzofuran-2-carbonitrile (CAS: 916737-84-3)

Executive Summary

5-Aminobenzofuran-2-carbonitrile is a highly privileged heterocyclic building block, predominantly utilized in the design of kinase inhibitors targeting SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2) for autoimmune and neurodegenerative diseases[1]. For medicinal chemists, deciding whether to source this intermediate commercially or synthesize it in-house hinges on strict quality requirements. Trace impurities—particularly residual transition metals or over-reduced byproducts—can drastically skew downstream in vitro biological assays. This guide objectively compares the performance, purity profiles, and synthetic viability of commercial versus synthesized 5-Aminobenzofuran-2-carbonitrile.

Mechanistic Synthesis Pathway (In-House)

Commercial vendors often utilize proprietary, transition-metal-catalyzed cross-coupling routes that can leave trace palladium or copper residues. Conversely, an optimized in-house synthesis can be designed to be entirely metal-free (until the reduction step), relying on robust condensation chemistry.

The standard in-house route begins with the O-alkylation of 2-hydroxy-5-nitrobenzaldehyde using chloroacetonitrile in the presence of a mild base (e.g., K₂CO₃)[2]. This forms a 2-(cyanomethoxy)-5-nitrobenzaldehyde intermediate, which undergoes a base-catalyzed intramolecular Knoevenagel-type cyclization to yield 5-nitrobenzofuran-2-carbonitrile. The final, critical step is the chemoselective reduction of the nitro group to an amine without reducing the sensitive nitrile moiety.

Synthesis A 2-Hydroxy-5-nitrobenzaldehyde + Chloroacetonitrile B O-Alkylation (K2CO3, DMF, 100°C) A->B C 2-(Cyanomethoxy)-5-nitrobenzaldehyde B->C D Intramolecular Cyclization (Base-catalyzed Knoevenagel) C->D E 5-Nitrobenzofuran-2-carbonitrile D->E F Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O, 80°C) E->F G 5-Aminobenzofuran-2-carbonitrile (Target Scaffold) F->G

Fig 1. Mechanistic workflow for the in-house synthesis of 5-Aminobenzofuran-2-carbonitrile.

Quality Comparison: Commercial vs. Synthesized

To evaluate the two sourcing methods, we compared a standard commercial batch (e.g., from BLD Pharm, which typically guarantees >97% purity[3]) against an in-house synthesized batch purified via recrystallization.

Quality MetricCommercial Sourcing (Typical)In-House Synthesized (Optimized)Impact on Downstream Application
HPLC Purity (254 nm) 97.0% – 98.5%> 99.5%Higher purity prevents side-reactions during sensitive amide coupling steps.
Trace Heavy Metals < 20 ppm (Variable based on vendor route)< 1 ppm (If metal-free cyclization is used)Critical: Heavy metals can cause false positives in fluorescence-based kinase assays.
Structural Integrity Prone to oxidation if stored improperlyFreshly prepared, zero oxidative degradationOxidized amine species can poison catalytic coupling reactions.
Scalability & Cost ~$50 - $100 per gram; instant availability~$15 per gram (reagent cost); 3-day lead timeIn-house is highly cost-effective for library generation (>10g scale).
Impurity Profile Unknown proprietary byproductsKnown byproducts (e.g., unreacted nitro species)Known impurities are easier to track and separate via preparative LC-MS.

Analytical Insight: Commercial batches often exhibit a slight discoloration (light brown to yellow) due to trace oxidation of the 5-amino group during prolonged storage. In-house synthesis provides a pristine, off-white solid, ensuring maximum nucleophilicity for subsequent derivatization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific reagent choices is explicitly detailed to guarantee reproducibility.

Protocol 1: Chemoselective Reduction of 5-Nitrobenzofuran-2-carbonitrile

Objective: Reduce the nitro group while strictly preserving the electrophilic nitrile.

  • Reagent Preparation: Suspend 5-nitrobenzofuran-2-carbonitrile (1.0 eq) in a 4:1 mixture of Ethanol and H₂O.

  • Catalyst Selection (Causality): Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

    • Why Fe/NH₄Cl? Standard catalytic hydrogenation (Pd/C, H₂) risks over-reducing the carbonitrile to a primary amine (benzylamine derivative), destroying the target scaffold. The Fe/NH₄Cl system is a mild, single-electron transfer mechanism that is highly chemoselective for nitro groups.

  • Reaction: Heat the suspension to 80°C under a nitrogen atmosphere for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is fully consumed.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate.

  • Purification: Recrystallize from hot ethanol to yield pristine 5-aminobenzofuran-2-carbonitrile.

Protocol 2: Quality Control & Purity Validation (HPLC-MS)

Objective: Confirm >99% purity and absence of over-reduced byproducts.

  • System Setup: Use an Agilent 1290 Infinity II LC coupled with a 6120 Quadrupole MS.

  • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Self-validating: Formic acid ensures sharp peak shapes for amines).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.6 mL/min.

  • Detection: UV at 254 nm. The target mass for 5-Aminobenzofuran-2-carbonitrile (C₉H₆N₂O) should appear at

    
     159.1 [M+H]⁺.
    

Downstream Application Performance

The ultimate test of intermediate quality is its performance in downstream drug discovery workflows. 5-Aminobenzofuran-2-carbonitrile is typically subjected to amide coupling with various acyl chlorides or carboxylic acids (using HATU/DIPEA) to generate libraries of benzofuran-2-carboxamide derivatives[4].

When using commercial batches with <98% purity , medicinal chemists frequently observe lower coupling yields (60-70%) and require tedious semi-preparative HPLC-MS purification to remove unreacted oxidized amine species[5]. Conversely, in-house synthesized batches (>99.5% purity) routinely achieve >90% coupling yields, allowing for direct solvent evaporation and immediate progression to in vitro kinase screening.

Downstream A 5-Aminobenzofuran-2-carbonitrile (Validated >99.5% Purity) B Amide Coupling (Carboxylic Acid, HATU, DIPEA, DMF) A->B C Benzofuran-2-carboxamide Derivative (Kinase Inhibitor Scaffold) B->C D High-Yield Recovery (Minimal Prep-HPLC required) C->D E In Vitro Kinase Assay (SYK / LRRK2 Screening) D->E

Fig 2. Downstream workflow utilizing high-purity 5-Aminobenzofuran-2-carbonitrile in kinase inhibitor discovery.

References

  • WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors (Details the use of 5-aminobenzofuran-2-carbonitrile in SYK and LRRK2 inhibitor synthesis). Source: Google Patents.
  • Materials Chemistry C (RSC Publishing) - Synthesis of benzofuran-2-carbonitrile derivatives via O-alkylation and cyclization. Source: Royal Society of Chemistry. URL:[Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Source: Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Aminobenzofuran-2-carbonitrile

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Aminobenzofuran-2-carbonitrile. As a trusted partner in your research, we aim to deliver value beyond the produ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Aminobenzofuran-2-carbonitrile. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to operate safely and effectively. The following procedures are grounded in established safety principles for related chemical structures, empowering you to build a robust and self-validating safety culture in your laboratory.

Hazard Assessment: The Rationale Behind the Protocol

While a specific, peer-reviewed Safety Data Sheet (SDS) for 5-Aminobenzofuran-2-carbonitrile is not widely available, a thorough risk assessment can be constructed based on its structural components and data from close chemical analogs. The molecule's functionality—an aromatic amine, a nitrile group, and a benzofuran core—dictates a cautious approach.

Structurally similar compounds, such as Ethyl 5-aminobenzofuran-2-carboxylate, are known to pose several hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant eye damage.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

The aromatic amine functional group is a well-known structural alert for potential toxicity, while nitrile compounds can also present significant health risks.[4] Therefore, all handling procedures must be designed to rigorously prevent skin contact, eye exposure, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to mitigate the risks associated with 5-Aminobenzofuran-2-carbonitrile. The appropriate level of protection varies with the specific laboratory operation being performed.

OperationEye/Face ProtectionSkin & Body ProtectionRespiratory Protection
Weighing and Solids Handling Tightly fitting safety goggles with side-shields.Gloves: Chemical-resistant nitrile gloves (minimum 5-mil thickness); inspect for integrity before each use.[5][6] Body: A fully fastened lab coat.All solids handling must occur within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[2][7]
Solution Preparation & Transfers Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>50 mL) or during vigorous mixing.[8]Gloves: Chemical-resistant nitrile gloves. Consider double-gloving for extended procedures.[6] Body: A lab coat is mandatory. A chemical-resistant apron is recommended.All work must be performed in a certified chemical fume hood.[2][7]
Handling Spills Chemical splash goggles and a face shield.[7]Gloves: Heavy-duty chemical-resistant gloves (e.g., thicker nitrile or butyl rubber). Body: Chemical-resistant apron or suit over a lab coat.[7]A NIOSH-certified respirator with an organic vapor cartridge is necessary for cleaning up significant spills.[7]
Waste Disposal Safety goggles.Chemical-resistant nitrile gloves and a lab coat.Not typically required if waste containers are handled properly and closed, but should be assessed based on the specific disposal procedure.

Detailed Experimental Protocol: Weighing and Solution Preparation

This protocol outlines a self-validating workflow that minimizes exposure at every step. The causality behind each choice is to create a closed system of handling wherever possible.

Pre-Operational Safety Checks:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[2][7]

  • Assemble PPE: Before approaching the chemical, don all required PPE as specified in the table above: safety goggles, a lab coat, and nitrile gloves.

Step-by-Step Handling Procedure:

  • Preparation: Place all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood. This prevents the need to move in and out of the containment area. Use plastic-backed absorbent paper to cover the work surface within the hood to contain any minor spills.[9]

  • Weighing: Perform all weighing of the solid 5-Aminobenzofuran-2-carbonitrile inside the fume hood. If using an analytical balance, a ventilated enclosure is a suitable alternative. Avoid any actions that could generate dust.

  • Dissolution: Slowly add the weighed solid to the solvent in your reaction vessel. Never add solvent to the solid in a way that could cause splashing. Keep the vessel containing the chemical closed when not in use.[7]

  • Completion of Work: Once the task is complete, securely cap all containers.

Post-Operational Decontamination and Doffing:

  • Surface Decontamination: Wipe down any potentially contaminated surfaces within the fume hood using an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves (if double-gloving) or the primary gloves. Then remove the lab coat, followed by safety goggles. Remove inner gloves last.[5]

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.[3][9]

Emergency & Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal:

  • Segregation: All solid waste contaminated with 5-Aminobenzofuran-2-carbonitrile (e.g., gloves, weigh paper, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Compliance: All disposal must adhere to local, state, and federal environmental regulations. Keep waste containers closed at all times except when adding waste.[7]

Visualization of PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of PPE based on the task at hand.

PPE_Workflow start Start: Assess Task with 5-Aminobenzofuran-2-carbonitrile fume_hood Is a certified Chemical Fume Hood in use? start->fume_hood open_bench STOP! Work on open bench is NOT RECOMMENDED. Re-evaluate procedure. fume_hood->open_bench No aerosol Potential for dust or aerosol generation? (e.g., weighing, sonicating) fume_hood->aerosol Yes standard_ppe Required Minimum PPE: - Safety Goggles - Nitrile Gloves (inspect prior to use) - Full-coverage Lab Coat aerosol->standard_ppe No enhanced_ppe Enhanced PPE Required: - Add Face Shield - Consider N95/P100 respirator  or work in ventilated enclosure aerosol->enhanced_ppe Yes spill Handling a Spill? standard_ppe->spill enhanced_ppe->spill spill_ppe Spill Response PPE: - Chemical Splash Goggles & Face Shield - Heavy-duty Nitrile/Butyl Gloves - Chemical-resistant Apron - NIOSH-approved Respirator spill->spill_ppe Yes end Proceed with Caution & Good Lab Practices spill->end No spill_ppe->end

Caption: PPE selection workflow for 5-Aminobenzofuran-2-carbonitrile.

References

  • Ethyl 5-aminobenzofuran-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Hazard Assessment Test Kit Aromatic Amines. SKC Inc. [Link]

  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]

  • Nitrile Gloves Acid Resistance. Unigloves. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Center for Biotechnology Information. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • Personal protective equipment when handling plant protection products. BVL. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Princeton University Environmental Health and Safety. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Emergency Response & PPE. Ammonia Refrigeration PSM. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

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